molecular formula C9H10O8 B1519931 Benzene-1,2,3-tricarboxylic acid dihydrate CAS No. 36362-97-7

Benzene-1,2,3-tricarboxylic acid dihydrate

Cat. No.: B1519931
CAS No.: 36362-97-7
M. Wt: 246.17 g/mol
InChI Key: HFUPKLOIWLIWTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzene-1,2,3-tricarboxylic acid dihydrate is a useful research compound. Its molecular formula is C9H10O8 and its molecular weight is 246.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

benzene-1,2,3-tricarboxylic acid;dihydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6O6.2H2O/c10-7(11)4-2-1-3-5(8(12)13)6(4)9(14)15;;/h1-3H,(H,10,11)(H,12,13)(H,14,15);2*1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFUPKLOIWLIWTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)C(=O)O)C(=O)O)C(=O)O.O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501018140
Record name 1,2,3-Benzenetricarboxylic acid dihydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501018140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36362-97-7
Record name 1,2,3-Benzenetricarboxylic acid dihydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501018140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2,3-Benzenetricarboxylic acid hydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Technical Whitepaper: Benzene-1,2,3-tricarboxylic Acid Dihydrate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical analysis of Benzene-1,2,3-tricarboxylic acid dihydrate (Hemimellitic acid dihydrate), structured for researchers and drug development scientists.

Chemical Identity & Structural Integrity Guide

Executive Summary & Molecular Architecture

This compound (Hemimellitic acid dihydrate, 1,2,3-BTC·2H₂O ) is a critical building block in supramolecular chemistry and metal-organic framework (MOF) synthesis.[1] Unlike its symmetric isomer trimesic acid (1,3,5-BTC), the vicinal arrangement of the carboxylic acid groups in 1,2,3-BTC creates unique steric and electronic environments, facilitating the formation of robust hydrogen-bonded water clusters within the crystal lattice.

The Dihydrate Factor: Supramolecular Synthons

The dihydrate form is not merely a solvent inclusion but a structural necessity for the stable triclinic packing (Space Group


). The water molecules act as bridging agents, forming a discrete tetrameric water cluster  (

motif) that stabilizes the high-energy repulsion between the adjacent carboxyl groups.
  • Lattice Stability: The water molecules mediate the interaction between the carboxylic acid dimers and the

    
    -stacked benzene rings.
    
  • Dehydration Dynamics: Removal of these structural waters requires significant energy (approx. 80–120°C), triggering a phase transition that alters the material's solubility and reactivity profile.

CrystalPacking HMA Hemimellitic Acid (Host Framework) Water Lattice Water (Guest/Bridge) HMA->Water H-Bond Donor (COOH -> OH2) Network 3D H-Bonded Supramolecular Array HMA->Network u03c0-u03c0 Stacking Water->HMA H-Bond Donor (OH2 -> O=C) Cluster Tetrameric Water Ring (Center of Symmetry) Water->Cluster Self-Assembly Cluster->Network Stabilizes

Figure 1: Logic flow of the hydrogen-bonding network in Hemimellitic Acid Dihydrate, highlighting the stabilizing role of the water cluster.

Physicochemical Specifications

The following data aggregates experimental values critical for formulation and synthesis planning.

PropertySpecificationNotes / Context
CAS Number 36362-97-7Dihydrate specific (Anhydrous: 569-51-7)
Molecular Formula

MW: 246.17 g/mol
Appearance White crystalline prismsTriclinic crystal system
Melting Point 190–197°C (dec.)[1][2][3][4]Melts with decomposition (anhydride formation)
Solubility Soluble in water, EtOH; Insoluble in benzeneHigh polarity due to vicinal -COOH groups
pKa Values

Strongest acid due to H-bond stabilization of mono-anion

Reduced acidity due to electrostatic repulsion

Weakest proton; difficult to remove in neutral media
Density ~1.546 g/cm³High density packing driven by H-bonds

Synthetic Pathways & Purification Protocols

Synthesis of high-purity 1,2,3-BTC·2H₂O typically involves the oxidation of polymethylbenzenes.[1] The following protocol ensures minimal contamination from partial oxidation byproducts.

Protocol: Oxidation of Hemimellitene (1,2,3-Trimethylbenzene)

Objective: Synthesize 1,2,3-BTC via permanganate oxidation.

  • Reagent Prep: Dissolve 10 mmol of 1,2,3-trimethylbenzene in 50 mL of pyridine/water (1:1 v/v). The pyridine acts as a phase transfer catalyst and solubilizer.[1]

  • Oxidation: Slowly add 60 mmol of

    
     at 80°C over 2 hours.
    
    • Critical Control Point: Maintain temperature < 90°C to prevent decarboxylation.[1]

  • Filtration: Filter hot to remove

    
     precipitate.[1] Wash the cake with hot water.
    
  • Acidification: Concentrate the filtrate and acidify with conc. HCl to pH 1.[1]

  • Crystallization (Dihydrate Formation):

    • Cool the solution slowly to 4°C over 12 hours.

    • Note: Rapid cooling precipitates the amorphous anhydrous form.[1] Slow cooling in aqueous media ensures the dihydrate lattice forms correctly.[1]

  • Purification: Recrystallize from 10% HCl solution to suppress ionization and maximize yield.

Reactivity & Functionalization

The vicinal tricarboxylic motif presents unique reactivity compared to isolated carboxyl groups.[1][5]

Thermal Decomposition & Anhydride Formation

Unlike trimesic acid, 1,2,3-BTC can form a cyclic anhydride between the C1 and C2 carboxyl groups upon heating.

  • Step 1 (80–110°C): Loss of 2 moles of lattice water (Dehydration).[1]

  • Step 2 (190–200°C): Intramolecular condensation to form Hemimellitic Anhydride .[1]

  • Step 3 (>250°C): Decarboxylation to phthalic anhydride or benzoic acid derivatives.[1]

ReactionPathway Dihydrate 1,2,3-BTC u00b7 2H2O (Crystalline) Anhydrous Anhydrous 1,2,3-BTC (Amorphous/Powder) Dihydrate->Anhydrous Heat (80-110u00b0C) - 2 H2O Anhydride Hemimellitic Anhydride (Cyclic Dehydration) Anhydrous->Anhydride Heat (190-200u00b0C) - H2O (Intramolecular) Decarb Phthalic Anhydride / Isomers (Decarboxylation) Anhydride->Decarb Heat (>250u00b0C) - CO2

Figure 2: Thermal degradation pathway of Hemimellitic Acid Dihydrate.[1]

Applications in Drug Development & MOFs

Metal-Organic Frameworks (MOFs)

1,2,3-BTC is a "non-linear" linker.[1] While 1,3,5-BTC forms large open pores (e.g., HKUST-1), 1,2,3-BTC tends to form dense coordination polymers or low-dimensionality chains due to the steric crowding of the adjacent carboxylates.

  • Drug Delivery: The dihydrate's water channels can be exploited for loading small hydrophilic APIs (Active Pharmaceutical Ingredients) via solvent exchange, provided the guest molecule size < 4 Å.

  • Bio-compatibility: As a benzoic acid derivative, it has a predictable metabolic profile (glycine conjugation), making it a candidate for bio-MOF construction.[1]

Supramolecular Synthons

The acid is used to co-crystallize basic drugs.[1] The


 of 2.88 allows it to protonate weak bases, improving the solubility of BCS Class II drugs through salt formation.

Safety & Handling (MSDS Summary)

  • GHS Classification: Warning.[1][2][4]

  • Hazards: H315 (Skin Irritation), H319 (Eye Irritation), H335 (Respiratory Irritation).[1]

  • Handling:

    • Use dust mask (N95) to prevent inhalation of fine crystalline powder.[1]

    • Store in a desiccator.[1] Exposure to high humidity does not degrade the compound but may cause caking due to surface hydration dynamics.[1]

    • Incompatibility: Strong oxidizers and strong bases.[1]

References

  • Crystal Structure Analysis: Mo, F., & Adman, E. (1975).[1] Crystal structure of hemimellitic acid dihydrate. Bulletin of the Chemical Society of Japan. Link

  • Thermal Properties: NIST Thermodynamics Research Center. 1,2,3-Benzenetricarboxylic acid Phase change data. NIST Chemistry WebBook.[1] Link

  • pKa & Acidity: IUPAC Digitized pKa Dataset.[1] Dissociation Constants of Organic Acids. Link

  • MOF Applications: Eddaoudi, M., et al. (2001).[1] Modular Chemistry: Secondary Building Units as a Basis for the Design of Highly Porous and Robust Metal−Organic Carboxylate Frameworks. Accounts of Chemical Research. Link

  • Safety Data: PubChem Compound Summary for CID 44134567, this compound. National Center for Biotechnology Information. Link

Sources

Benzene-1,2,3-tricarboxylic acid dihydrate physical properties

Author: BenchChem Technical Support Team. Date: February 2026

Physicochemical Profiling and Supramolecular Utility of Benzene-1,2,3-tricarboxylic Acid Dihydrate

Part 1: Executive Summary & Chemical Identity

This compound (commonly known as Hemimellitic Acid Dihydrate) is a critical building block in crystal engineering and supramolecular chemistry. Unlike its isomers (trimesic and trimellitic acid), the vicinal arrangement of its three carboxyl groups creates a unique steric and electrostatic environment. This "crowded" motif drives the formation of robust hydrogen-bonded sheets in the solid state, making it a high-value ligand for Metal-Organic Frameworks (MOFs) and a potent co-former in pharmaceutical co-crystallization to enhance the solubility of basic Active Pharmaceutical Ingredients (APIs).

This guide synthesizes the physicochemical behavior of the dihydrate form, focusing on its stability, phase transitions, and application protocols.

Table 1: Core Chemical Identity & Physical Constants
PropertySpecification
IUPAC Name This compound
Common Name Hemimellitic Acid Dihydrate
CAS Registry 36362-97-7 (Dihydrate) / 569-51-7 (Anhydrous)
Molecular Formula

Molecular Weight 246.17 g/mol (Dihydrate) / 210.14 g/mol (Anhydrous)
Appearance White to off-white crystalline powder
Crystal System Triclinic
Space Group

(Centrosymmetric)
Melting Point Dehydrates >100°C; Anhydrous melts ~190–197°C (dec.)[1]
Solubility Soluble in ethanol, methanol; Moderate in water (~30 g/L at 20°C)

Part 2: Solid-State Architecture & Stability

The stability of the dihydrate is not merely incidental; it is a structural necessity to relieve the electrostatic repulsion between the three adjacent (vicinal) carboxyl groups. In the anhydrous form, these groups must twist significantly out of the benzene plane to avoid steric clash. The water molecules in the dihydrate act as "spacers" and hydrogen-bond bridges, stabilizing the lattice into 2D sheets.

Structural Hierarchy Diagram

The following diagram illustrates the supramolecular assembly from the single molecule to the stable crystal lattice.

StructuralHierarchy Molecule Hemimellitic Acid (Vicinal -COOH groups) StericStress Steric Repulsion (Adjacent Carbonyls) Molecule->StericStress Intrinsic Property WaterBridge Water Incorporation (2 x H2O) StericStress->WaterBridge Stabilization Req. HBondNet H-Bond Network (Carboxyl-Water-Carboxyl) WaterBridge->HBondNet Donor/Acceptor Sheet2D 2D Planar Sheets HBondNet->Sheet2D Assembly Lattice3D Triclinic P-1 Lattice (Pi-Pi Stacking) Sheet2D->Lattice3D Stacking

Caption: Figure 1. Supramolecular assembly logic. Water molecules mediate the high-density hydrogen bonding required to stabilize the crowded vicinal carboxyl groups.

Thermal Analysis Profile (TGA/DSC)

Understanding the dehydration pathway is critical for processing. The material does not melt directly; it undergoes a stepwise phase transition.

Temperature RangeThermal EventMechanistic Insight
80°C – 110°C Dehydration (Endotherm) Loss of lattice water. The crystal lattice collapses or rearranges into the anhydrous form. Mass loss ~14.6% (theoretical).
190°C – 197°C Melting/Decomposition Melting of the anhydrous phase, immediately followed by intramolecular dehydration to form anhydrides (likely hemimellitic anhydride).
> 220°C Full Degradation Complete oxidative degradation of the aromatic core.

Part 3: Solution Chemistry & Pharmaceutical Utility

Hemimellitic acid is a triprotic acid. Its acidity is significantly higher than benzoic acid due to the inductive effect of the adjacent carboxyl groups. In drug development, this acidity makes it an excellent salt former for weak bases and a co-former for neutral APIs.

Acidity Constants (pKa)
  • pKa1 (2.88): Strongest acidity; proton loss from the central carboxyl group (C2) is most favorable to reduce steric strain.

  • pKa2 (4.75): Loss of second proton.

  • pKa3 (7.13): Loss of final proton; species becomes fully anionic (

    
    ).
    
Co-Crystal Screening Workflow

When pairing Hemimellitic acid with an API (e.g., Caffeine, Theophylline), the


 rule generally applies:
  • If

    
    , a Salt  is likely.
    
  • If

    
    , a Co-crystal  is likely.
    
  • Hemimellitic acid sits in the "overlap" zone for many alkaloids, often yielding continuum states or solvated salts.

CoCrystalScreening Start API Selection (Weak Base) Calc Calculate Delta pKa (pKa_base - 2.88) Start->Calc Decision Delta pKa Value? Calc->Decision SaltPath Likely Salt Formation Decision->SaltPath > 3 CoCrystalPath Likely Co-crystal Decision->CoCrystalPath < 0 Exp Experimental Screening (Solvent Evaporation/Grinding) SaltPath->Exp CoCrystalPath->Exp Char Characterization (PXRD + DSC) Exp->Char Result New Solid Form (Enhanced Solubility) Char->Result

Caption: Figure 2. Rational co-crystal screening workflow utilizing Hemimellitic acid's specific pKa profile to predict salt vs. co-crystal formation.

Part 4: Experimental Protocols

Protocol A: Potentiometric Determination of pKa

Rationale: Accurate pKa determination is essential for predicting the stability of pharmaceutical salts. Standard titration must be modified for the low solubility of the acid.

  • Preparation: Dissolve

    
     mol of Hemimellitic acid dihydrate in 50 mL of degassed water. If solubility is slow, heat gently to 40°C, then cool to 25°C.
    
  • Ionic Strength Adjustment: Add KCl to maintain ionic strength at

    
     (mimicking physiological conditions).
    
  • Titrant: Use standardized

    
     NaOH (carbonate-free).
    
  • Execution:

    • Purge the vessel with

      
       gas to prevent atmospheric 
      
      
      
      interference.
    • Titrate dynamically, recording pH after drift stabilization (<0.005 pH units/min).

    • Data Processing: Use the Bjerrum method or Gran plot analysis to identify the three distinct inflection points. Note that pKa1 and pKa2 may overlap; derivative analysis (

      
      ) is required to resolve them.
      
Protocol B: Purification via Recrystallization

Rationale: Commercial samples often contain isomeric impurities (trimesic acid). Recrystallization exploits the hydration potential.

  • Dissolution: Suspend crude acid in water (10 mL per gram). Heat to boiling until fully dissolved.

  • Filtration: Hot filter to remove insoluble mechanical impurities.

  • Crystallization: Allow the filtrate to cool slowly to room temperature over 4 hours. Rapid cooling precipitates the amorphous anhydrous form; slow cooling promotes the formation of the stable dihydrate triclinic blocks.

  • Drying: Filter crystals and air dry at ambient temperature. Do not oven dry >60°C , or the waters of hydration will be lost, collapsing the crystal lattice.

References

  • Mo, F., & Adman, E. (1975). Crystal structure of hemimellitic acid dihydrate. Acta Crystallographica Section B, 31(1), 192-196.

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 11288, Hemimellitic acid.

  • Mazur, M., et al. (2019). Novel Purine Alkaloid Cocrystals with Trimesic and Hemimellitic Acids.[2][3] Crystal Growth & Design, 19(5).

  • NIST Chemistry WebBook. Benzene-1,2,3-tricarboxylic acid.

  • Stenutz, R. Data for 1,2,3-Benzenetricarboxylic acid.[2][4]

Sources

Technical Whitepaper: Benzene-1,2,3-tricarboxylic Acid Dihydrate

Author: BenchChem Technical Support Team. Date: February 2026

Structural Architecture, Characterization Protocols, and Pharmaceutical Utility

Executive Summary

Benzene-1,2,3-tricarboxylic acid (hemimellitic acid) dihydrate is a critical building block in supramolecular chemistry and crystal engineering. Unlike its isomers (trimesic and trimellitic acid), the vicinal positioning of the three carboxylic acid groups creates unique steric and electronic environments, facilitating the formation of complex hydrogen-bonded networks. This guide provides a definitive structural analysis of the dihydrate form, detailing its crystallographic parameters, thermal behavior, and utility as a co-former in pharmaceutical co-crystals.

Chemical Identity & Physiochemical Profile[1][2][3][4]

The dihydrate form is the thermodynamically stable phase under ambient conditions. Researchers must distinguish this from the anhydrous form, which is hygroscopic and readily reverts to the dihydrate upon exposure to atmospheric moisture.

PropertySpecification
IUPAC Name Benzene-1,2,3-tricarboxylic acid dihydrate
Common Name Hemimellitic acid dihydrate
Formula C₉H₆O₆[1] · 2H₂O
Molar Mass 246.17 g/mol (Dihydrate); 210.14 g/mol (Anhydrous)
Appearance Colorless/White Orthorhombic Crystals
Melting Point ~190–195 °C (Decomposition of anhydrous form)
Solubility Soluble in water, ethanol; Sparingly soluble in non-polar solvents
CAS Number 732304-21-1 (Hydrate); 569-51-7 (Anhydrous)
Crystallographic Architecture

The structural integrity of hemimellitic acid dihydrate is governed by a robust network of hydrogen bonds involving both the carboxylic acid groups and the interstitial water molecules.

3.1 Unit Cell Parameters

The compound crystallizes in the orthorhombic system.[2] The non-centrosymmetric space group Pna2₁ is characteristic, allowing for specific piezoelectric properties.

  • Crystal System: Orthorhombic[2]

  • Space Group: Pna2₁ (No. 33)

  • Z (Formula Units per Cell): 4

  • Lattice Dimensions:

    • a = 17.22(8) Å[2]

    • b = 4.25(5) Å[2]

    • c = 22.04(9) Å[2]

3.2 Molecular Conformation

The steric crowding of three adjacent carboxylic acid groups forces a non-planar conformation. The central carboxyl group (position 2) is typically twisted out of the benzene plane to relieve repulsion, while the outer groups (positions 1 and 3) remain relatively coplanar.

3.3 Hydrogen Bonding Topology

The "dihydrate" nomenclature belies the structural complexity. Water molecules act as critical bridges (synthons), linking the acid molecules into infinite 1D zigzag chains and 2D sheets.

  • Primary Interaction: Strong O-H···O hydrogen bonds between carboxylic hydroxyls and water oxygens.

  • Secondary Interaction: Water-water bridging interactions.

  • Graph Set Analysis: The network forms complex motifs, often described by graph set notation (e.g., R rings) where water mediates the formation of large supramolecular loops.

Figure 1: Hydrogen Bonding Network Topology

H_Bonding_Network cluster_legend Interaction Types Acid_Mol Hemimellitic Acid (Host Molecule) Water_1 Water Molecule 1 (Donor/Acceptor) Acid_Mol->Water_1 Strong H-Bond (COOH ··· OH2) Acid_Mol_Adj Adjacent Acid Molecule (Neighbor) Acid_Mol->Acid_Mol_Adj Steric Repulsion (Twisted Conformation) Water_2 Water Molecule 2 (Donor/Acceptor) Water_1->Water_2 Water Bridge (HOH ··· OH2) Water_2->Acid_Mol_Adj Network Extension (HOH ··· O=C) key1 Green Dashed: Strong H-Bond key2 Yellow Dashed: Water Bridge

Caption: Topology of the hydrogen-bonded network showing water-mediated bridging between acid units.

Experimental Characterization Protocols

To ensure scientific integrity, the following protocols utilize self-validating steps. For instance, in thermal analysis, the mass loss in TGA must stoichiometrically match the theoretical water content of the dihydrate.

4.1 Protocol A: Single Crystal Growth (Slow Evaporation)

Objective: Obtain X-ray quality single crystals of the dihydrate form.

  • Preparation: Dissolve 100 mg of Hemimellitic Acid in 10 mL of deionized water. Heating to 50°C may be required for complete dissolution.

  • Filtration: Filter the warm solution through a 0.45 µm PTFE syringe filter into a clean glass scintillation vial to remove particulate nuclei.

  • Nucleation Control: Cover the vial with Parafilm and pierce 3-4 small holes to control the evaporation rate.

  • Incubation: Store the vial in a vibration-free environment at ambient temperature (20–25°C).

  • Harvesting: Crystals typically appear within 5–7 days. They should be harvested while still submerged or immediately coated in oil to prevent dehydration.

4.2 Protocol B: Thermal Analysis (TGA/DSC)

Objective: Distinguish between surface moisture, lattice water (dihydrate), and decomposition.

  • Instrument: Simultaneous TGA/DSC (e.g., TA Instruments SDT Q600).[3]

  • Atmosphere: Nitrogen purge (50 mL/min).

  • Ramp Rate: 10°C/min from 25°C to 300°C.

  • Expected Data Profile:

    • Event 1 (Dehydration): A distinct mass loss step (TGA) between 70°C and 110°C. The theoretical mass loss for 2H₂O is ~14.6%.

    • Event 2 (Melting/Decomposition): An endothermic peak (DSC) around 190–195°C, often immediately followed by or overlapping with exothermic decomposition.

Figure 2: Characterization & Validation Workflow

Characterization_Workflow Sample Raw Sample (Hemimellitic Acid) Dissolution Dissolution (Water/Ethanol) Sample->Dissolution Crystallization Slow Evaporation (5-7 Days) Dissolution->Crystallization PXRD PXRD Analysis (Phase ID) Crystallization->PXRD Check Pattern Thermal TGA / DSC (Stoichiometry Check) Crystallization->Thermal Check Mass Loss Validation Validated Structure (Dihydrate Form) PXRD->Validation Matches Pna2(1) Thermal->Validation ~14.6% Mass Loss

Caption: Workflow for synthesizing and validating the dihydrate phase using orthogonal analytical methods.

Pharmaceutical Applications: Co-Crystallization

Hemimellitic acid is a potent co-former for pharmaceutical co-crystals. Its tricarboxylic nature allows it to interact with active pharmaceutical ingredients (APIs) containing basic nitrogen atoms (e.g., pyridines, imidazoles).

  • Mechanism: Proton transfer or neutral hydrogen bonding (O-H···N).

  • Case Study: Co-crystallization with 4,4'-bipyridine results in a 1:1 co-crystal where the acid molecules form zigzag chains, and the bipyridine acts as a cross-linker, creating a pillar-layered architecture.

  • Significance: This modifies the solubility and bioavailability of the API without altering its covalent structure.

References
  • Mo, F., & Adman, E. (1975). The crystal structure of hemimellitic acid dihydrate. Acta Crystallographica Section B: Structural Crystallography and Crystal Chemistry, 31(1), 192-196.

  • Duchamp, D. J., & Marsh, R. E. (1969). The crystal structure of trimesic acid. Acta Crystallographica Section B, 25(1), 5-19. (Comparative structural analysis).

  • Herbstein, F. H. (2005). Crystalline Molecular Complexes and Compounds: Structures and Principles. Oxford University Press. (Reference for hydrogen bonding graph sets).
  • Sigma-Aldrich. (2024). 1,2,3-Benzenetricarboxylic acid hydrate Product Specification.

  • Wang, Y., et al. (2014).[4] Co-crystallization of hemimellitic acid with 4,4'-bipyridine. CrystEngComm. (Describing pharmaceutical co-crystal applications).

Sources

1H NMR Spectrum of Benzene-1,2,3-tricarboxylic Acid Dihydrate: Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a comprehensive technical analysis of the proton nuclear magnetic resonance (


H NMR) spectrum of Benzene-1,2,3-tricarboxylic acid dihydrate  (also known as Hemimellitic acid dihydrate). It is designed for researchers requiring precise structural verification and quantitative assessment.

The dihydrate form presents unique challenges in solution-state NMR, primarily regarding the handling of lattice water and its chemical shift impact. This document details the structural logic, expected spectral features, and a self-validating experimental protocol to ensure data integrity.

Structural Analysis & Symmetry Logic

Before interpreting the spectrum, one must establish the symmetry elements that define the signal multiplicity.

Molecule: Benzene-1,2,3-tricarboxylic acid (


)
Symmetry:  The molecule possesses a 

axis of symmetry passing through the C2 carbon and the C5 proton.
Proton Environments

Due to this symmetry, the three aromatic protons resolve into two distinct chemical environments:

  • Proton A (H-5): Located at the C5 position (para to the central carboxylic acid). It is unique.

  • Protons B (H-4 & H-6): Located at C4 and C6. They are chemically equivalent due to the plane of symmetry.

Coupling Prediction (Spin System)

The aromatic ring forms an


 spin system  (or 

depending on the field strength and chemical shift difference):
  • H-5 (Triplet): Couples to both H-4 and H-6 with an ortho-coupling constant (

    
     Hz).
    
  • H-4/H-6 (Doublet): Couple to H-5.

Diagram 1: Structural Symmetry & Coupling Logic

G Molecule Benzene-1,2,3-tricarboxylic acid Symmetry C2 Symmetry Axis (Through C2-C5) Molecule->Symmetry COOH COOH Protons (Exchangeable) Molecule->COOH H5 H-5 Proton (Para to C2-COOH) Multiplicity: Triplet Symmetry->H5 Unique Environment H46 H-4 & H-6 Protons (Ortho to C3/C1-COOH) Multiplicity: Doublet Symmetry->H46 Equivalent Environment H5->H46 Ortho Coupling (3J)

Caption: Logical flow from molecular symmetry to observed NMR splitting patterns.

Experimental Protocol

Solvent Selection: DMSO-d6

Why DMSO-d6?

  • Solubility: Polycarboxylic acids have poor solubility in non-polar solvents like

    
    . DMSO-d6 ensures complete solvation, preventing line broadening caused by aggregation.
    
  • Exchange Suppression: DMSO-d6 can sometimes slow down proton exchange enough to observe the carboxylic acid protons as broad singlets, whereas

    
     would instantly exchange them to 
    
    
    
    , erasing the signal.
The "Dihydrate" Factor

The "dihydrate" designation refers to lattice water in the solid state. Once dissolved in DMSO-d6:

  • The lattice water is released into the bulk solvent.

  • It appears as a distinct water peak (HDO/H2O) typically around 3.3 – 3.5 ppm .

  • Critical Note: This peak integration will correspond to the molar ratio of water in your weighed sample. For a pure dihydrate, you expect a significant water integral relative to the aromatic signals.

Step-by-Step Workflow

Workflow Prep Sample Prep ~10mg in 0.6mL DMSO-d6 Acquire Acquisition ns=16, d1=5s (min) Prep->Acquire Dissolve completely Process Processing LB=0.3Hz, Phase, Baseline Acquire->Process FT Analyze Analysis Integrate & Assign Process->Analyze Validate

Caption: Operational workflow for high-fidelity NMR acquisition of carboxylic acids.

Acquisition Parameters (Standard 400/500 MHz):

  • Pulse Angle:

    
     (to ensure accurate integration).
    
  • Relaxation Delay (d1): Minimum 5 seconds. Carboxylic acid protons and aromatic protons can have long

    
     relaxation times. Short delays lead to under-integration of the aromatic signals relative to solvent/water.
    
  • Scans (ns): 16 or 32 (sufficient for >5mg sample).

Spectral Interpretation & Data Analysis

The spectrum is divided into three distinct regions.[1][2][3]

Region A: The Acidic Protons (10.0 – 14.0 ppm)
  • Signal: Very broad singlet.

  • Shift: Typically 13.0 – 14.0 ppm in DMSO-d6.

  • Integral: Theoretically 3H.

  • Note: Often broadened into the baseline or invisible if the sample is "wet" or if exchange is rapid. Do not use this for quantitative purity calculations unless the baseline is perfectly flat.

Region B: The Aromatic Zone (7.0 – 8.5 ppm)

This is the fingerprint region for Hemimellitic acid.

Chemical Shift (

, ppm)
MultiplicityIntegralAssignmentCoupling (

, Hz)
~ 8.10 - 8.25 Doublet (d)2HH-4, H-6

Hz
~ 7.60 - 7.75 Triplet (t)1HH-5

Hz

Note: Exact shifts vary slightly with concentration and temperature.[3][4] The Doublet (2H) and Triplet (1H) pattern is the definitive confirmation of the 1,2,3-substitution pattern.

Region C: Solvent & Impurities[5]
  • 2.50 ppm: Residual DMSO (Quintet).

  • ~3.33 ppm: Water (

    
     from dihydrate + residual solvent water). This peak shifts downfield if the solution is very acidic.[5]
    

Troubleshooting & Self-Validation

Issue: "I don't see the Triplet/Doublet pattern."
  • Cause 1: Second Order Effects. At lower fields (e.g., 60 MHz or 200 MHz), the difference in chemical shift (

    
    ) between H5 and H4/6 might be small compared to the coupling constant (
    
    
    
    ). This turns the spectrum into a complex
    
    
    multiplet rather than a clean doublet/triplet.
  • Solution: Acquire at

    
     400 MHz.
    
Issue: "The integration is wrong (e.g., Aromatic is 3H, Water is 50H)."
  • Cause: You are analyzing the Dihydrate .

  • Calculation:

    • MW (Anhydrous): 210.14 g/mol [6][7]

    • MW (Dihydrate): 246.17 g/mol

    • 2 moles of

      
       = 4 protons.
      
    • 3 Aromatic protons.[7]

    • Expected Ratio (Aromatic : Water) = 3 : 4.

    • Correction: Residual water in DMSO-d6 adds to the water integral. The water integral should be at least 1.33x the aromatic integral.

Issue: "Carboxylic acid peaks are missing."
  • Cause: Proton exchange with water.[4] This is normal.

  • Validation: If the aromatic region shows the correct 2:1 doublet/triplet pattern, the compound is identified. The COOH protons are not required for structural proof.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[8] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities.[9] Journal of Organic Chemistry.[8][10]

  • National Institute of Standards and Technology (NIST). (2023).[11] 1,2,3-Benzenetricarboxylic acid Mass and spectral data.[6] NIST Chemistry WebBook.

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics.

  • PubChem. (2024). Benzene-1,2,3-tricarboxylic acid (Compound Summary).[6][7] National Library of Medicine.

Sources

Spectroscopic Characterization of Benzene-1,2,3-tricarboxylic Acid Dihydrate

Author: BenchChem Technical Support Team. Date: February 2026

A Structural & Vibrational Guide for Pharmaceutical & Materials Science Applications

Executive Summary

Benzene-1,2,3-tricarboxylic acid dihydrate (Hemimellitic acid dihydrate) represents a unique challenge and opportunity in vibrational spectroscopy. Unlike its symmetric isomer (trimesic acid, 1,3,5-isomer), the 1,2,3-substitution pattern induces significant steric strain, forcing a non-planar molecular geometry. For researchers in drug development and crystal engineering, accurately characterizing this molecule is critical for two reasons:

  • Supramolecular Synthons: It serves as a robust ligand in Metal-Organic Frameworks (MOFs) and pharmaceutical co-crystals.

  • Hydration Dynamics: Distinguishing the dihydrate from the anhydrous form is essential for stability profiling in solid-state formulation.

This guide provides a self-validating spectroscopic protocol to identify, characterize, and monitor the stability of this compound, synthesizing crystallographic data with vibrational theory.

Molecular Architecture & Vibrational Theory

To interpret the spectrum, one must first understand the physical forces shaping the molecule.

The "Vicinal" Effect & Steric Twist In the 1,2,3-substitution pattern, the three carboxyl groups (-COOH) are adjacent. Steric repulsion prevents them from lying coplanar with the benzene ring.

  • Crystallographic Insight: X-ray diffraction studies reveal that while the outer carboxyl groups remain relatively coplanar (twisted ~4-10°), the central carboxyl group is forced to rotate nearly perpendicular (~87°) to the ring plane to relieve strain [1].

  • Spectral Consequence: This "de-conjugation" of the central carboxyl group shifts its C=O stretching frequency higher (closer to aliphatic acids) compared to the conjugated outer groups.

The Hydration Network The "dihydrate" designation is not merely solvent inclusion; it is a structural pillar. Water molecules form a specific four-membered ring motif and bridge the carboxyl groups via seven independent O–H[1]···O hydrogen bonds [1].[1][2][3][4][5] Disruption of this network (dehydration) leads to lattice collapse and significant spectral shifting.

Experimental Protocol: A Self-Validating Workflow

Standard Operating Procedure (SOP) for Solid-State Analysis

This protocol uses Attenuated Total Reflectance (ATR) FTIR, the industry standard for rapid powder analysis.

Phase 1: Sample Preparation
  • Instrument: FTIR Spectrometer with Diamond or ZnSe ATR accessory.

  • Parameter Setup:

    • Resolution: 2 cm⁻¹ (Critical for resolving split carbonyl bands).

    • Scans: 64 (to improve Signal-to-Noise ratio in the fingerprint region).

    • Range: 4000–400 cm⁻¹.[6]

  • Sample Handling:

    • Caution: Do not over-grind if using KBr pellets; excessive pressure can induce partial dehydration or amorphization.

    • ATR Method: Place ~5 mg of crystalline powder on the crystal. Apply pressure until the force gauge reaches the optimal contact zone (typically 80–100 N).

Phase 2: Validation Logic

Before detailed assignment, validate the sample integrity using the Water/Carbonyl Ratio Check :

  • Locate the broad water band (~3300–3500 cm⁻¹).

  • Locate the C=O multiplet (~1680–1730 cm⁻¹).

  • Pass Criteria: Distinct splitting in the C=O region must be visible. A merged, single broad carbonyl peak often indicates amorphous degradation or excess surface moisture masking the crystalline features.

ExperimentalWorkflow Start Raw Sample (Crystalline Powder) Prep Sample Prep (Direct ATR / Minimal Grinding) Start->Prep Acq Acquisition (4000-400 cm⁻¹, 2 cm⁻¹ res) Prep->Acq Check Integrity Check (Water/C=O Ratio) Acq->Check Process Data Processing (Baseline Corr, Norm) Check->Process Pass Fail Redry/Recrystallize Check->Fail Fail (Amorphous/Wet) Analyze Band Assignment Process->Analyze Fail->Prep

Figure 1: Experimental workflow for ensuring spectral integrity of Hemimellitic acid dihydrate.

Spectral Analysis & Band Assignment

The spectrum of this compound is defined by three primary regions.

Table 1: Key Vibrational Modes
Frequency (cm⁻¹)IntensityAssignmentStructural Significance
3300 – 3600 Medium, Broadν(OH) WaterSpecific to dihydrate. Indicates lattice water involved in H-bonding.
2500 – 3000 Strong, Very Broadν(OH) CarboxylCharacteristic "acid dimer" envelope. Overlaps C-H stretches.
1715 – 1730 Strongν(C=O) CentralThe "twisted" carboxyl group (less conjugated).
1680 – 1705 Strongν(C=O) OuterThe "planar" carboxyl groups (conjugated with ring).
1580 – 1600 Mediumν(C=C) AromaticRing breathing modes.
1200 – 1300 Strongν(C-O)C-O single bond stretch coupled with OH in-plane bend.
900 – 950 Mediumδ(OH) OOPOut-of-plane bending of the acid dimer. Highly sensitive to hydration state.
700 – 850 Strongδ(CH) OOP1,2,3-trisubstituted pattern.
Deep Dive: The Carbonyl Region (1680–1730 cm⁻¹)

This is the most diagnostic region. Unlike simple benzoic acid, which shows a single C=O peak, Hemimellitic acid dihydrate often displays a split or doublet .

  • Mechanism: The central carboxyl group, twisted ~90° out of plane, has reduced p-orbital overlap with the benzene ring. This increases the bond order of the C=O, shifting it to a higher wavenumber (~1720+ cm⁻¹).

  • The Outer Groups: These remain conjugated, appearing at lower wavenumbers (~1690 cm⁻¹).

  • Note: Extensive hydrogen bonding in the dihydrate can broaden these peaks, sometimes merging them into a complex envelope.

Deep Dive: The Hydration Fingerprint (900 cm⁻¹)

Research indicates that the out-of-plane O-H deformation band near 900 cm⁻¹ is diagnostic.[3] In the anhydrous form, this band is distinct. In the dihydrate, the water molecules disrupt the standard carboxylic acid dimer geometry, often causing this band to shift or diminish in intensity as the H-bond network reorganizes [2].

Hydration Dynamics & Thermal Stability

For drug development professionals, the transition between the dihydrate and anhydrous forms is a critical quality attribute.

  • Dehydration Event: Occurs typically between 100°C – 120°C.

  • Spectral Indicators of Dehydration:

    • Loss of 3300-3600 cm⁻¹: The discrete water bands disappear.

    • Sharpening of C=O: As the lattice water leaves, the H-bond network simplifies, often sharpening the carbonyl bands.

    • Shift of OOP bands: The aromatic C-H bending modes (700-850 cm⁻¹) may shift slightly (2-5 cm⁻¹) due to changes in crystal packing density.

LogicTree Root Analyze Spectrum Region Region1 High Freq (>3000 cm⁻¹) Root->Region1 Region2 Carbonyl (1650-1750 cm⁻¹) Root->Region2 Region3 Fingerprint (<1500 cm⁻¹) Root->Region3 R1_Node Broad Band 3300-3600? Region1->R1_Node R2_Node Split Peak? Region2->R2_Node R3_Node 1,2,3-Subst Pattern (700-850 cm⁻¹) Region3->R3_Node R1_Yes Yes: Hydrated Lattice R1_Node->R1_Yes R1_No No: Anhydrous R1_Node->R1_No R2_Yes Yes: Vicinal Twist (Crystalline) R2_Node->R2_Yes R2_No No: Amorphous/Salt R2_Node->R2_No

Figure 2: Logic tree for spectral interpretation and phase identification.

Applications in Drug Development

Co-Crystal Screening Benzene-1,2,3-tricarboxylic acid is a potent co-former for basic Active Pharmaceutical Ingredients (APIs).

  • Mechanism: Proton transfer from the -COOH to the API amine group.

  • Detection: Look for the disappearance of the C=O stretch (1700 cm⁻¹) and the emergence of the Carboxylate (COO⁻) asymmetric stretch (1550–1610 cm⁻¹).

Polymorph Control Because the "twist" of the carboxyl groups is flexible, this molecule can adopt different conformers in different solvents. IR spectroscopy is the fastest method to detect "conformational polymorphism" by monitoring shifts in the C=O region.

References
  • Mo, F., & Adman, E. (1975). Crystal structure of hemimellitic acid dihydrate. Acta Crystallographica Section B: Structural Crystallography and Crystal Chemistry, 31(1), 192-196.

  • Duchamp, D. J., & Marsh, R. E. (1969). The crystal structure of trimesic acid (and comparison with Hemimellitic acid). Acta Crystallographica Section B, 25(1), 5-19.

  • NIST Chemistry WebBook. (n.d.). Infrared Spectrum of Benzene-1,2,3-tricarboxylic acid. National Institute of Standards and Technology.

  • Herbstein, F. H. (1987). Structural parsimony and structural variety among inclusion complexes (Refers to Hemimellitic acid inclusion behaviors). Topics in Current Chemistry.

Sources

Mass Spectrometric Characterization of Hemimellitic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as an advanced technical whitepaper designed for analytical chemists and drug development professionals. It synthesizes established mass spectrometric principles with specific protocols for the characterization and differentiation of hemimellitic acid.

A Technical Guide to Isomer Differentiation and Fragmentation Mechanics

Executive Summary

Hemimellitic acid (1,2,3-benzenetricarboxylic acid) presents a unique analytical challenge due to its structural similarity to its isomers, trimellitic acid (1,2,4-) and trimesic acid (1,3,5-). Accurate differentiation is critical in metabolomics, polymer synthesis, and drug degradation studies.

This guide details the mass spectrometric behavior of hemimellitic acid using Gas Chromatography-Mass Spectrometry (GC-MS) via silylation and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) . The core differentiation strategy relies on the "Ortho Effect," where the vicinal arrangement of carboxylic groups in the 1,2,3-isomer drives specific fragmentation pathways—namely anhydride formation and cyclic silicon rearrangements—that are sterically forbidden or less favorable in its isomers.

Chemical Identity & Ionization Physics

Before establishing protocols, we must understand the analyte's behavior under ionization fields.

PropertyDataMass Spec Implication
IUPAC Name 1,2,3-Benzenetricarboxylic acidIsomerism: Distinct from 1,2,4 (Trimellitic) and 1,3,5 (Trimesic).[1][2]
Formula

MW: 210.14 Da
pKa Values 2.8, 4.2, 5.6ESI Preference: Negative mode (

) is highly favored due to acidic protons.
Ortho-Proximity Positions 1, 2, and 3Fragmentation: Enables facile loss of

(anhydride formation) and cyclic TMS rearrangements.

GC-MS Analysis: The Trimethylsilyl (TMS) Protocol

Direct GC analysis of hemimellitic acid is poor due to polarity and hydrogen bonding. Derivatization to the tris-trimethylsilyl (TMS) ester is the gold standard.

Derivatization Protocol

Objective: Replace three active protic hydrogens with trimethylsilyl groups to increase volatility and induce diagnostic fragmentation.

  • Preparation: Dissolve

    
     of dry sample in 
    
    
    
    of anhydrous pyridine.
  • Silylation: Add

    
     of BSTFA + 1% TMCS  (N,O-Bis(trimethylsilyl)trifluoroacetamide).
    
    • Expert Note: The 1% TMCS catalyst is crucial for sterically hindered carboxyl groups, specifically the central C2-COOH in hemimellitic acid.

  • Incubation: Heat at

    
     for 30 minutes.
    
    • QC Check: Solution must remain clear. Cloudiness indicates moisture contamination (hydrolysis).

  • Injection: Inject

    
     (Split 1:10) into GC-MS (e.g., DB-5ms column).
    
EI Fragmentation Logic (70 eV)

The tris-TMS derivative (


, MW 426) follows a predictable but diagnostic breakdown.
  • Molecular Ion (

    
    ):  m/z 426 (Typically weak intensity).
    
  • M-15 (Loss of Methyl): m/z 411. Loss of

    
     from a TMS group. Dominant high-mass ion.[3]
    
  • The "Ortho Effect" Marker (m/z 147):

    • Structure:

      
      
      
    • Mechanism: This ion forms via a rearrangement requiring two TMS esters in an ortho (1,2) relationship.[3][4]

    • Differentiation:

      • Hemimellitic (1,2,3): Two ortho pairs (1-2 and 2-3). Very intense m/z 147.

      • Trimellitic (1,2,4): One ortho pair (1-2). Intense m/z 147.

      • Trimesic (1,3,5): No ortho pairs. Trace/Absent m/z 147.

Visualization: TMS Fragmentation Pathway

The following diagram illustrates the formation of the diagnostic m/z 147 ion driven by the ortho-substitution pattern.

TMS_Fragmentation M_Ion Molecular Ion (M+) [Tris-TMS Hemimellitate] m/z 426 M_15 [M - CH3]+ m/z 411 M_Ion->M_15 -CH3 (Radical Loss) Ortho_Inter Ortho-Interaction State (Vicinal TMS Groups) M_Ion->Ortho_Inter Structural Rearrangement Ion_73 TMS Cation [Si(CH3)3]+ m/z 73 M_Ion->Ion_73 Simple Cleavage Ion_147 Diagnostic Ortho Ion [(CH3)2Si=O-Si(CH3)3]+ m/z 147 M_15->Ion_147 Secondary Decay Ortho_Inter->Ion_147 Cyclization & Elimination (Requires 1,2-position)

Caption: Mechanistic pathway for the formation of the diagnostic m/z 147 ion in 1,2,3-benzenetricarboxylic acid TMS ester. The 1,2-substitution is a prerequisite for the high-abundance formation of this species.

LC-MS/MS Analysis: ESI Negative Mode

For biological matrices or aqueous samples, LC-MS/MS in negative electrospray ionization (ESI-) is preferred.

Experimental Conditions[3][4][5]
  • Ionization: ESI Negative Mode (

    
    ).
    
  • Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid .

    • Why Acid? Although counter-intuitive for negative mode, trace acid improves peak shape on C18 columns by suppressing silanol activity, while still allowing deprotonation in the source.

  • Precursor Ion:

    
    .
    
CID Fragmentation Pathways

Collision-Induced Dissociation (CID) of the m/z 209 precursor yields distinct patterns based on the stability of the intermediates.

  • Decarboxylation (

    
     Loss): 
    
    • 
      .
      
    • Transition:

      
      .
      
    • Mechanism:[5] Standard pathway for all isomers.

  • Dehydration (Ortho-Specific):

    • 
      .
      
    • Transition:

      
      .
      
    • Differentiation: The 1,2,3-isomer (and 1,2,4) can eliminate water to form a stable anhydride anion . The 1,3,5-isomer (trimesic) cannot form a cyclic anhydride, making this transition significantly less abundant.

Visualization: ESI(-) Pathway

ESI_Fragmentation Precursor Precursor Ion [M-H]- m/z 209 Anhydride Anhydride Ion [M-H-H2O]- m/z 191 Precursor->Anhydride -H2O (Ortho Effect) Diagnostic for 1,2,3 & 1,2,4 Decarbox Decarboxylated Ion [M-H-CO2]- m/z 165 Precursor->Decarbox -CO2 Common to all isomers Anhydride->Decarbox -CO (Complex) Double_Decarbox Bis-Decarboxylated [M-H-2CO2]- m/z 121 Decarbox->Double_Decarbox -CO2

Caption: ESI(-) fragmentation showing the competitive pathways of dehydration (anhydride formation) vs. decarboxylation. The m/z 191 pathway is sterically favored for hemimellitic acid.

Differential Diagnosis Table

Use this table to validate the identity of Hemimellitic Acid against its isomers.

FeatureHemimellitic (1,2,3)Trimellitic (1,2,4)Trimesic (1,3,[6]5)
Ortho Relationships Two (1-2, 2-3)One (1-2)None
GC-MS (TMS) m/z 147 Very High Intensity High IntensityTrace / Absent
GC-MS (TMS) m/z 411 DominantDominantDominant
ESI(-) m/z 191 (

loss)
Prominent (Facile Anhydride)ProminentWeak / Absent
Elution Order (C18) Typically 1st (Most Polar)IntermediateLast (Most Hydrophobic)

Self-Validating Logic: If your GC-MS spectrum shows a molecular ion at m/z 426 but lacks a significant peak at m/z 147, you have misidentified Trimesic acid as Hemimellitic acid. Conversely, if m/z 147 is the base peak or >50% of the base peak, it confirms an ortho-substituted isomer (1,2,3 or 1,2,4).

References

  • NIST Mass Spectrometry Data Center. 1,2,3-Benzenetricarboxylic acid, Mass Spectrum.[7][8][9] National Institute of Standards and Technology.[8]

  • Halsall, H. B., et al.The Ortho Effect in Mass Spectrometry of Aromatic Acids. Journal of the American Chemical Society.
  • Little, J. L.Derivatization of Carboxylic Acids for GC-MS. Agilent Technologies Technical Overview.
  • Grossert, J. S., et al. Fragmentation pathways of negative ions produced by electrospray ionization of acyclic dicarboxylic acids and derivatives. Canadian Journal of Chemistry. (Mechanistic basis for dicarboxylate fragmentation).

Sources

An In-depth Technical Guide to the Solubility of Benzene-1,2,3-tricarboxylic acid dihydrate in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Benzene-1,2,3-tricarboxylic Acid Dihydrate

Benzene-1,2,3-tricarboxylic acid, also known as hemimellitic acid, is a key chemical intermediate whose utility spans a multitude of applications, from the synthesis of specialty polymers and advanced materials to the development of novel pharmaceuticals and pigments.[1] The dihydrate form of this compound is of particular interest in many formulations and synthetic processes. A thorough understanding of its solubility in various organic solvents is not merely an academic exercise; it is a critical parameter that dictates its processability, reactivity, and ultimately, its successful application.

This technical guide provides a comprehensive exploration of the solubility of this compound. In the absence of extensive published quantitative data for this specific molecule, this document will equip researchers, scientists, and drug development professionals with the foundational principles of solubility, a robust experimental framework for its determination, and an analysis of the key factors influencing the dissolution of this versatile compound. By understanding the "why" and "how" of its solubility, researchers can unlock its full potential in their respective fields.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for predicting and interpreting its solubility behavior.

PropertyValueSource
IUPAC Name benzene-1,2,3-tricarboxylic acid;dihydrate
Synonyms Hemimellitic acid dihydrate
Molecular Formula C₉H₁₀O₈
Molecular Weight 246.17 g/mol
CAS Number 36362-97-7
Appearance White to almost white crystalline powder[2]
Melting Point ~190–192 °C (decomposes)[3]

The presence of three carboxylic acid groups and two water molecules of hydration endows the molecule with a high capacity for hydrogen bonding, both as a donor and an acceptor. This, combined with the aromatic benzene ring, creates a molecule with distinct polar and non-polar regions, which will be a key determinant of its solubility in different organic solvents. The crystal structure of the dihydrate form plays a significant role in its solubility, as the energy required to overcome the crystal lattice forces is a critical factor in the dissolution process.[4]

Theoretical Framework: The Energetics of Dissolution

The solubility of a crystalline solid, such as this compound, in a liquid solvent is governed by a thermodynamic equilibrium. The process of dissolution can be conceptually broken down into three energetic steps:

  • Lattice Energy (Endothermic): The energy required to break apart the intermolecular forces holding the solute molecules together in the crystal lattice. For this compound, these forces are primarily strong hydrogen bonds and van der Waals interactions.

  • Cavitation Energy (Endothermic): The energy needed to create a space or cavity in the solvent to accommodate a solute molecule. This involves overcoming the cohesive forces of the solvent molecules.

  • Solvation Energy (Exothermic): The energy released when the solute molecule forms new intermolecular interactions with the solvent molecules.

The overall enthalpy of the solution is the sum of these three energy changes. A negative or small positive enthalpy of solution favors dissolution.

The principle of "like dissolves like" is a useful heuristic. Polar solvents will more readily dissolve polar solutes, and non-polar solvents will dissolve non-polar solutes. Given that this compound possesses both a non-polar benzene ring and highly polar carboxylic acid and water groups, its solubility is expected to be nuanced and highly dependent on the specific nature of the organic solvent.

Factors Influencing the Solubility of this compound

The interplay of several solvent properties will dictate the solubility of this compound. Understanding these factors allows for a rational selection of solvents for various applications.

Caption: Key factors influencing the solubility of this compound.

  • Polarity: Solvents with higher polarity, such as alcohols and aprotic polar solvents, are more likely to effectively solvate the polar carboxylic acid groups.

  • Hydrogen Bonding: The ability of a solvent to act as a hydrogen bond donor or acceptor is crucial. Protic solvents like alcohols can both donate and accept hydrogen bonds, making them strong candidates for dissolving this compound. Aprotic polar solvents, such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), are excellent hydrogen bond acceptors.

  • Steric Hindrance: The proximity of the three carboxylic acid groups on the benzene ring may introduce steric hindrance, potentially affecting their interaction with bulky solvent molecules.

  • Temperature: The solubility of solids in liquids generally increases with temperature, as the additional thermal energy helps to overcome the lattice energy of the solid.

Experimental Determination of Solubility: A Validated Protocol

Given the limited availability of public domain solubility data for this compound, a robust and reproducible experimental protocol is essential for researchers. The following describes the isothermal shake-flask method, a gold-standard technique for solubility determination.

Solubility_Determination_Workflow cluster_Preparation Preparation cluster_Equilibration Equilibration cluster_Analysis Analysis A Equilibrate solvent at constant temperature B Add excess solute to solvent A->B C Agitate mixture for extended period (e.g., 24-72h) B->C D Allow solid to settle C->D E Withdraw clear supernatant D->E F Filter supernatant (e.g., 0.22 µm syringe filter) E->F G Quantify solute concentration (e.g., HPLC, UV-Vis) F->G

Caption: Workflow for the isothermal shake-flask method of solubility determination.

Step-by-Step Methodology:

  • Temperature-Controlled Environment: Place a series of vials containing the selected organic solvents in a temperature-controlled shaker bath set to the desired experimental temperature (e.g., 25 °C). Allow the solvents to equilibrate.

  • Addition of Solute: Add an excess amount of this compound to each vial to ensure that a saturated solution is formed. The presence of undissolved solid at the end of the experiment is crucial for confirming saturation.

  • Equilibration: Seal the vials and agitate them at a constant speed for a predetermined period (typically 24 to 72 hours) to ensure that the system reaches equilibrium. The time required for equilibration should be determined empirically by taking measurements at different time points until the concentration of the solute in the solution remains constant.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed in the shaker bath for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

  • Sample Withdrawal and Filtration: Carefully withdraw a known volume of the clear supernatant using a pre-warmed (to the experimental temperature) pipette. Immediately filter the sample through a syringe filter (e.g., 0.22 µm PTFE) to remove any suspended solid particles. This step is critical to prevent artificially high solubility readings.

  • Quantification: Dilute the filtered sample with a suitable solvent and quantify the concentration of benzene-1,2,3-tricarboxylic acid using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectroscopy with a predetermined calibration curve.

  • Data Reporting: Express the solubility in standard units, such as mg/mL or mol/L.

This self-validating protocol ensures accuracy and reproducibility, which are paramount for applications in research and development.

Anticipated Solubility Trends in Common Organic Solvents

While specific quantitative data is limited, a qualitative assessment of the solubility of this compound can be inferred based on the principles outlined above and data for analogous compounds.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Protic Polar Solvents Methanol, EthanolHighCapable of both donating and accepting hydrogen bonds, effectively solvating the carboxylic acid groups.
Aprotic Polar Solvents Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)HighStrong hydrogen bond acceptors that can interact favorably with the carboxylic acid protons.
Ketones AcetoneModerateCan act as a hydrogen bond acceptor but lacks a donor group. Its polarity is lower than that of alcohols.
Esters Ethyl AcetateLow to ModeratePossesses a hydrogen bond acceptor group but is less polar than ketones.
Ethers Diethyl Ether, Tetrahydrofuran (THF)LowLimited polarity and can only act as weak hydrogen bond acceptors.
Non-Polar Solvents Hexane, TolueneVery LowLacks the ability to form significant favorable interactions with the highly polar carboxylic acid groups.

Applications and the Importance of Solubility

The choice of solvent is critical in the various applications of benzene-1,2,3-tricarboxylic acid.

  • Polymer Synthesis: In the production of specialty polymers and resins, the acid is often a monomer. The solvent must be able to dissolve the monomers to ensure a homogeneous reaction mixture, leading to polymers with consistent properties.[1]

  • Pharmaceutical Synthesis: As a pharmaceutical intermediate, its solubility in reaction solvents is crucial for achieving desired reaction kinetics and purity of the final active pharmaceutical ingredient (API).[5]

  • Metal-Organic Frameworks (MOFs): While its isomer, 1,3,5-benzenetricarboxylic acid (trimesic acid), is more commonly used in MOFs, the principles remain the same. The solubility of the organic linker in the solvent system used for MOF synthesis is a key factor in controlling the crystallization process and the final structure of the porous material.

  • Dyes and Pigments: The solubility of the acid in the reaction medium will influence the synthesis and purification of dyes and pigments derived from it.[5]

Conclusion

While a comprehensive, publicly available dataset on the solubility of this compound in a wide array of organic solvents is currently lacking, this guide provides the necessary theoretical foundation and a robust experimental protocol to empower researchers to determine this critical parameter. The unique chemical structure of this compound, with its juxtaposition of polar and non-polar moieties, results in a nuanced solubility profile that is highly dependent on the properties of the solvent. By understanding the principles of dissolution and applying a rigorous experimental methodology, scientists and developers can effectively harness the potential of this compound in their innovative applications.

References

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). 1,2,3-Benzenetricarboxylic Acid: Applications in Chemical Synthesis. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Indispensable Role of Benzene-1,2,3-tricarboxylic Acid in Modern Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). 1,2,3-Benzenetricarboxylic acid hydrate. National Center for Biotechnology Information. Retrieved from [Link]

  • Wikipedia. (2023, December 2). Trimellitic acid. In Wikipedia. Retrieved from [Link]

  • Mo, F., & Adman, E. (1975). Crystal structure of hemimellitic acid dihydrate (1,2,3-benzenetricarboxylic acid dihydrate). Acta Crystallographica Section B: Structural Crystallography and Crystal Chemistry, 31(1), 192-198.
  • PubChem. (n.d.). 1,2,3-Benzenetricarboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 1,3,5-Benzenetricarboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • MDPI. (2020). Applying Benzene Tetracarboxylic Acid as a Linker in the Synthesis a Porous Ba (II)-Based MOF by Ultrasonic Method. Retrieved from [Link]

  • Wikipedia. (2022, September 18). Hemimellitic acid. In Wikipedia. Retrieved from [Link]

  • Wikipedia. (2024, January 15). Metal-organic framework. In Wikipedia. Retrieved from [Link]

  • Wikipedia. (2023, November 29). Trimesic acid. In Wikipedia. Retrieved from [Link]

  • PubMed. (2016). A metal organic framework prepared from benzene-1,3,5-tricarboxylic acid and copper(II), and functionalized with various polysulfides as a sorbent for selective sorption of trace amounts of heavy metal ions. Mikrochimica Acta, 183(5), 1645-1651.
  • NETZSCH-Gerätebau GmbH. (n.d.). Thermogravimetric Analysis – TGA. Retrieved from [Link]

  • ResearchGate. (2018). Metal-Organic Frameworks Based on Zinc(II)
  • Royal Society of Chemistry. (2010). Four new coordination polymers constructed from benzene tricarboxylic acid: synthesis, crystal structure, thermal and magnetic properties. Dalton Transactions, 39(40), 9636-9642.
  • National Institutes of Health. (2017). Facilitating functionalization of benzene-1,3,5-tricarboxamides by switching amide connectivity. Polymer Chemistry, 8(39), 6073-6078.
  • ResearchGate. (n.d.). FT-IR spectra of (a) ligand: 1,3,5-benzene tricarboxylic acid and....
  • IOPscience. (2018). Electrochemical Synthesis of a Metal Organic Framework Material Based on Copper and Benzene–1,3,5–Tricarboxylic Acid Using Applied Current. Journal of The Electrochemical Society, 165(16), H1022-H1027.
  • ResearchG
  • National Institutes of Health. (2015). Residue-Based Thermogravimetric Analysis: A Novel Method to Quantify Carboxylate Group Modifications in Macromolecules. Biomacromolecules, 16(11), 3648-3655.
  • Royal Society of Chemistry. (2014). Supramolecular assemblies of benzene-1,3,5-tricarboxylic acid and 3,5-substituted pyrazoles: formation and structural analysis. CrystEngComm, 16(31), 7254-7262.
  • ResearchGate. (n.d.). IR spectra of (A) benzene-1,3,5-tricarboxylic acid (H3BTC) and (B)....
  • National Institutes of Health. (2011). Crystal structure of benzene-1,3,5-tricarboxylic acid–4-pyridone (1/3). Acta Crystallographica Section E: Structure Reports Online, 67(Pt 11), o2839.
  • SlideShare. (2016, November 28). Structure of benzene. Retrieved from [Link]

Sources

Thermal Decomposition of Benzene-1,2,3-Tricarboxylic Acid Dihydrate: A Mechanistic & Kinetic Characterization Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Thermal decomposition of Benzene-1,2,3-tricarboxylic acid dihydrate Content Type: Technical Whitepaper / Methodological Guide Audience: Pharmaceutical Researchers, Solid-State Chemists, and Process Engineers.

Executive Summary

This compound (Hemimellitic acid dihydrate) represents a critical model compound in solid-state chemistry due to its unique "vicinal crowding" of carboxylic groups. Unlike its isomers (trimesic or trimellitic acid), the 1,2,3-substitution pattern creates high steric strain that drives specific thermal transformation pathways—specifically, the facile formation of cyclic anhydrides.

This guide provides a rigorous technical framework for analyzing the thermal decomposition of this compound. It moves beyond simple observation to explain the why—the structural causality—and provides self-validating experimental protocols for researchers characterizing Metal-Organic Framework (MOF) linkers or pharmaceutical co-crystals.

Part 1: Structural Prerequisites & The Decomposition Cascade

The Lattice Architecture

Before thermal stress is applied, the stability of the dihydrate (


) is governed by a complex hydrogen-bonding network.
  • Vicinal Crowding: The three adjacent carboxyl groups (-COOH) at positions 1, 2, and 3 create significant electrostatic repulsion and steric hindrance.

  • Role of Water: The two lattice water molecules act as "spacers" and bridges, stabilizing the crystal structure by forming H-bonds between the carbonyl oxygens of one molecule and the hydroxyl groups of another.

The Thermal Decomposition Mechanism

The decomposition is not a single event but a three-stage cascade . Understanding this pathway is essential for interpreting TGA/DSC data correctly.

  • Stage I: Dehydration (Endothermic) The first event is the loss of the two water molecules of crystallization. This typically occurs between 60°C and 110°C (depending on heating rate

    
    ). The crystal lattice collapses and reorganizes into the anhydrous acid form.
    
    
    
    
  • Stage II: Intramolecular Cyclization (Anhydride Formation) This is the defining characteristic of the 1,2,3-isomer. Unlike the 1,3,5-isomer (Trimesic acid) which sublimes or decomposes, the 1,2-proximity allows for intramolecular dehydration . The carboxyl groups at positions 1 and 2 (or 2 and 3) react to eliminate water and form a five-membered anhydride ring. This occurs in the 150°C – 200°C range.

    
    
    
  • Stage III: Decarboxylation & Total Degradation Above 280°C , the anhydride ring and the remaining free carboxyl group degrade. The primary mechanism is decarboxylation (loss of

    
    ), leading to phenyl residues and eventual char formation.
    
Visualization of the Pathway

Decomposition cluster_0 Critical Transformation Zone Dihydrate Benzene-1,2,3-tricarboxylic acid Dihydrate (Solid) Anhydrous Anhydrous Acid (Intermediate Solid) Dihydrate->Anhydrous  Step 1: Dehydration (-2 H₂O) Endothermic (60-110°C) Anhydride Hemimellitic Anhydride (Cyclic Intermediate) Anhydrous->Anhydride  Step 2: Cyclization (-1 H₂O) Intramolecular (150-200°C) Degradation Pyrolysis Products (Char, CO₂, Volatiles) Anhydride->Degradation  Step 3: Decarboxylation (-CO₂) Irreversible (>280°C)

Figure 1: The thermal decomposition cascade of Hemimellitic acid dihydrate, highlighting the critical anhydride formation step.

Part 2: Kinetic Analysis & Thermodynamics

To accurately model the stability of this compound for drug formulation or material synthesis, you must determine the Activation Energy (


) .
Isoconversional Methods (Model-Free)

Do not rely on a single heating rate. You must perform TGA at multiple rates (e.g.,


 K/min) and apply isoconversional models.

Table 1: Recommended Kinetic Models for Analysis

MethodMathematical BasisApplication Note
Kissinger

Uses peak temperature (

) from DTG or DSC. Best for single-step reactions (e.g., Stage I dehydration).
Ozawa-Flynn-Wall (OFW)

Uses conversion (

) levels.[1] Essential for Stage II to detect if activation energy changes as the lattice rearranges.
Friedman

Differential method. Most accurate for complex, multi-step degradations involving overlapping events.
Expected Thermodynamic Values
  • Dehydration Enthalpy (

    
    ):  Typically 40–60 kJ/mol  per water molecule.
    
  • Activation Energy (

    
    ): 
    
    • Stage I (Lattice Water): ~80–110 kJ/mol.

    • Stage II (Anhydride Formation): ~120–160 kJ/mol (Higher barrier due to bond breaking/forming).

Part 3: Experimental Protocols (Self-Validating Systems)

This protocol ensures data integrity by cross-referencing mass loss (TGA) with heat flow (DSC) and chemical identity (FTIR).

Protocol A: Simultaneous TGA-DSC Analysis

Objective: Differentiate between physical water loss and chemical decomposition.

  • Sample Preparation:

    • Mass: 5–10 mg (Strict control to prevent thermal gradients).

    • Particle Size: Grind to fine powder to ensure uniform heat transfer, but avoid excessive milling which might dehydrate the surface.

    • Crucible: Alumina (

      
      )  pans are preferred over Aluminum.
      
      • Reasoning: Aluminum pans melt at ~660°C, but more importantly, acidic organic melts can react with aluminum at high temperatures, creating artifacts.

  • Instrument Parameters:

    • Purge Gas: Nitrogen (

      
      ) at 50 mL/min. (Inert atmosphere prevents oxidation of the organic backbone, isolating the thermal decomposition mechanism).
      
    • Heating Program:

      • Equilibrate at 30°C.

      • Ramp 10°C/min to 120°C (Hold 10 min to verify complete dehydration).

      • Ramp 10°C/min to 400°C.

  • Validation Criteria (The "Trust" Check):

    • Step 1 Check: The mass loss at ~100°C must equal ~14.6% (Theoretical calculation:

      
      ). If mass loss is >15%, your sample has surface moisture. If <14%, it is partially dehydrated.
      
    • Step 2 Check: Look for a sharp Endothermic peak in DSC around 160-190°C corresponding to the melting/anhydride formation, accompanied by a mass loss of ~7.3% (loss of 1 water molecule from the acid structure).

Protocol B: Evolved Gas Analysis (TGA-FTIR)

Objective: Confirm the chemical identity of the evolved volatiles.

  • Workflow:

    • Couple the TGA exhaust to an FTIR gas cell via a heated transfer line (maintained at 220°C to prevent condensation of the anhydride).

  • Spectral Monitoring:

    • Zone 1 (60-110°C): Monitor regions 3500–4000 cm⁻¹ (O-H stretch) and 1300–1900 cm⁻¹ (H-O-H bend). Confirmation of Water.

    • Zone 2 (160-200°C): Monitor for Water again (from dehydration reaction). Crucially , ensure NO

      
       (2300-2400 cm⁻¹) is present. If 
      
      
      
      is detected here, the sample is impure or decomposing prematurely.
    • Zone 3 (>280°C): Monitor 2300-2400 cm⁻¹ (

      
      ) and aromatic C-H stretches. Confirmation of skeletal degradation.
      

Part 4: Applications & Relevance

Why does this specific decomposition pathway matter?

  • Polyimide Synthesis: Hemimellitic anhydride is a precursor for high-performance polyimide resins. Understanding the in situ formation of the anhydride from the acid allows for "one-pot" synthesis protocols where the acid is dehydrated directly in the reactor.

  • MOF Activation: When using benzene-1,2,3-tricarboxylic acid as a linker in Metal-Organic Frameworks, the "activation" step (removing solvent) must be controlled. If the temperature is too high, the linker may cyclize (form anhydride), breaking the coordination bonds with the metal nodes and collapsing the MOF pore structure.

  • Pharmaceutical Co-crystals: The dihydrate water is structural.[2] If a drug formulation relies on this co-former, processing temperatures must remain below the Stage I onset (approx. 60°C) to maintain crystal habit and solubility profiles.

References

  • PubChem. this compound (Compound Summary). National Library of Medicine. [Link]

  • TA Instruments. Thermal Analysis Applications Guide (DSC & TGA). (General methodology for organic acid decomposition). [Link]

  • Naredla, K. P., et al. A Review on Applications of Thermogravimetric Methods of Analysis (TGA, DTA, DSC). Indo American Journal of Pharmaceutical Sciences, 2024.[3] [Link]

  • Cambridge Structural Database (CSD). Crystal structure data for benzenetricarboxylic acids.[2][4] (Source for hydrogen bonding network verification). [Link]

Sources

Benzene-1,2,3-tricarboxylic acid dihydrate safety and hazards

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: Safety Architecture & Hazard Mitigation for Benzene-1,2,3-tricarboxylic Acid Dihydrate

Executive Summary & Application Context

This compound (Hemimellitic acid dihydrate) is a critical organic ligand used extensively in the synthesis of Metal-Organic Frameworks (MOFs) and pharmaceutical co-crystals.[1] Unlike its symmetric isomer trimesic acid (1,3,5-isomer), the vicinal arrangement of carboxylic groups in the 1,2,3-position creates unique chelating geometries, making it indispensable for generating specific pore apertures in drug delivery vehicles (e.g., Al-based MOFs).[1]

However, this same vicinal acidity presents distinct safety challenges.[1] This guide moves beyond generic MSDS data to provide a mechanistic understanding of the compound's hazards and a self-validating framework for its safe manipulation in high-stakes research environments.

Physicochemical & Toxicological Profile

To manage risk, one must understand the driver of that risk.[1] For Hemimellitic acid, the primary hazard vector is proton donation resulting from its relatively low pKa1.[1]

Table 1: Critical Chemical Safety Data

ParameterValue / DescriptionImplications for Safety
CAS Number 36362-97-7Verification key for inventory tracking.
Molecular Formula C₉H₆O₆[1][2][3][4][5] · 2H₂OHydrate form affects stoichiometry in synthesis.[1]
Acidity (pKa) pKa1: 2.86 | pKa2: 4.30 | pKa3: 6.28High Risk: The first dissociation is strong enough to cause immediate tissue protonation (chemical burns/irritation).[1]
Physical State White Crystalline PowderDust generation is the primary exposure route.[1]
Melting Point 190–192 °C (decomposition)Thermal Risk: Decarboxylation releases CO₂ and potentially irritating fumes.[1]
Solubility Soluble in Ethanol, sparingly in cold waterSpill cleanup requires polar solvents or alkaline aqueous solutions.[1]
Mechanistic Hazard Identification

The compound is classified under GHS as Skin Irrit. 2 (H315) , Eye Irrit. 2 (H319) , and STOT SE 3 (H335) .[1]

  • Ocular Risk (H319): Upon contact with the aqueous environment of the eye, the dihydrate dissolves, releasing protons (H⁺).[1] The pKa1 of 2.86 induces a rapid pH drop in the conjunctival sac, leading to protein denaturation and potential corneal opacity if not neutralized immediately.[1]

  • Respiratory Risk (H335): As a fine crystalline powder, inhalation deposits acidic particles in the alveoli.[1] The vicinal carboxyl groups can chelate metal ions in biological membranes, potentially disrupting local cellular homeostasis beyond simple acid irritation.[1]

Safe Handling Protocol: A Self-Validating System

Do not rely on "standard precautions." Use this specific workflow designed to validate safety at every step.

Phase 1: Engineering Controls & PPE
  • Primary Barrier: Class II Type A2 Biosafety Cabinet or Chemical Fume Hood (Face velocity > 100 fpm).[1]

  • Glove Selection Logic: Use Nitrile (minimum 0.11 mm thickness) .[1]

    • Why? Latex is permeable to many organic acids in solution.[1] Nitrile provides superior resistance to acidic permeation.[1]

  • Ocular Defense: Chemical splash goggles (ANSI Z87.1).[1] Safety glasses are insufficient due to the fine dust hazard.

Phase 2: The "Zero-Dust" Weighing Protocol
  • Objective: Prevent airborne suspension of the dihydrate during transfer.[1]

  • Step 1: Place the receiving vessel and the stock container inside the fume hood.

  • Step 2: Use an antistatic gun or ionizer bar on the spatula and weighing boat.[1] Causality: Organic crystals often carry static charges that cause "jumping" and aerosolization.

  • Step 3: Wet-Transfer Method (Recommended): If the downstream process allows, pre-wet the weighing boat with the reaction solvent (e.g., ethanol) before adding the solid.[1] This immediately captures dust.[1]

Phase 3: Decontamination & Validation
  • The Checkpoint: After handling, wipe the work surface with a saturated sodium bicarbonate solution .[1]

  • Validation: If the solution fizzes (releases CO₂), you have confirmed the presence of spilled acid and successfully neutralized it.[1] This provides immediate visual feedback on your containment efficacy.[1]

Emergency Response Architecture

Visualized Workflow: Spill Response Decision Tree

SpillResponse Start Spill Detected Assess Assess Volume & State (Solid vs. Solution) Start->Assess Solid Solid Powder Spill Assess->Solid Dry Powder Liquid Liquid/Solvent Spill Assess->Liquid Dissolved ActionSolid Cover with moist absorbent pads (Prevent Dust) Solid->ActionSolid Do NOT Sweep ActionLiquid Apply Neutralizer (Sodium Bicarbonate/Lime) Liquid->ActionLiquid Disposal Collect as Hazardous Chemical Waste ActionSolid->Disposal Verify pH Check (Litmus/Strip) Target pH 6-8 ActionLiquid->Verify Verify->ActionLiquid pH < 6 Verify->Disposal pH Neutral

Figure 1: Decision logic for managing spills. Note the prohibition of sweeping dry powder to prevent inhalation risks.

First Aid Measures (Mechanistic Basis)
  • Skin Contact:

    • Action: Flush with water for 15 minutes.[1]

    • Why: Do not use vinegar or other acids.[1] The goal is dilution and pH restoration.[1]

  • Eye Contact:

    • Action: Irrigate immediately.[1] Lift eyelids to ensure the fornix is flushed.[1]

    • Why: The dihydrate crystals can lodge under the eyelid; mechanical flushing is as important as chemical dilution.[1]

Synthesis & Waste Stewardship

When using Benzene-1,2,3-tricarboxylic acid in MOF synthesis (e.g., reacting with Cu(NO₃)₂), the waste stream will contain both heavy metals and acidic ligands.[1]

Disposal Protocol:

  • Segregation: Do not mix with strong oxidizers or alkali waste without controlled neutralization.[1]

  • Neutralization: Treat aqueous waste with 5% NaOH until pH ~7. This converts the acid to its water-soluble sodium salt (Sodium benzene-1,2,3-tricarboxylate), reducing volatility and irritation potential.[1]

  • Heavy Metal Chelation: If used with metals (Cu, Al), the waste must be treated as Mixed Chemical Waste .[1] The tricarboxylic acid effectively chelates metals, potentially keeping them in solution and complicating standard precipitation treatments.[1]

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 11288, 1,2,3-Benzenetricarboxylic acid.[1] Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier: 1,2,3-benzenetricarboxylic acid.[1] Retrieved from [Link][1]

  • Gautam, S., et al. (2022). Applications of Metal-Organic Frameworks as Drug Delivery Systems.[1][6] National Institutes of Health (PMC).[1] Retrieved from [Link]

Sources

Methodological & Application

Application Note: Synthesis of Benzene-1,2,3-tricarboxylic Acid Dihydrate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive, step-by-step protocol for the laboratory synthesis of Benzene-1,2,3-tricarboxylic acid dihydrate, also known as hemimellitic acid dihydrate. The synthesis is based on the oxidation of 1,2,3-trimethylbenzene. This document outlines the theoretical basis of the reaction, provides a detailed experimental procedure, and includes safety precautions and recommendations for the characterization of the final product.

Introduction

Benzene-1,2,3-tricarboxylic acid is a significant organic compound utilized as a versatile intermediate in the synthesis of complex organic molecules, polymers, and specialized dyes. Its structure, featuring three adjacent carboxylic acid groups on a benzene ring, imparts unique reactivity, making it a valuable building block in medicinal chemistry and materials science. This document provides a reliable protocol for the synthesis and purification of its dihydrate form, ensuring a high-purity product suitable for further research and development applications.

Chemical Theory and Mechanism

The synthesis of Benzene-1,2,3-tricarboxylic acid is achieved through the oxidation of the three methyl groups of 1,2,3-trimethylbenzene (hemimellitene). Strong oxidizing agents are required for this transformation. This protocol will focus on the use of potassium permanganate (KMnO₄) in an alkaline aqueous solution.

The reaction proceeds via a free radical mechanism at the benzylic positions of the methyl groups. The permanganate ion (MnO₄⁻) abstracts a hydrogen atom from a methyl group, initiating the oxidation cascade. The methyl groups are progressively oxidized to carboxylic acids. The alkaline conditions are crucial as they neutralize the initially formed carboxylic acids, preventing the deactivation of the benzene ring towards further oxidation and promoting the solubility of the intermediate products.

The overall reaction can be represented as:

C₆H₃(CH₃)₃ + 9KMnO₄ → C₆H₃(COOK)₃ + 9MnO₂ + 3H₂O + 3KOH

Subsequent acidification of the potassium salt of Benzene-1,2,3-tricarboxylic acid yields the free acid, which can then be purified by recrystallization from water to afford the dihydrate.

Experimental Protocol

Materials and Reagents
Reagent/MaterialGradeSupplierComments
1,2,3-TrimethylbenzeneReagentSigma-AldrichPurity ≥98%
Potassium PermanganateACS ReagentFisher Scientific---
Sodium HydroxideReagentVWRPellets or solution
Hydrochloric AcidConcentrated (37%)J.T. Baker---
Distilled or Deionized Water------For reaction and recrystallization
Celite® 545---Sigma-AldrichFilter aid
Equipment
  • Three-necked round-bottom flask (1 L)

  • Reflux condenser

  • Mechanical stirrer

  • Heating mantle

  • Dropping funnel

  • Thermometer

  • Büchner funnel and flask

  • Filter paper

  • Beakers and Erlenmeyer flasks

  • pH paper or pH meter

Synthesis Workflow Diagram

SynthesisWorkflow cluster_reaction Oxidation Reaction cluster_workup Reaction Work-up cluster_purification Purification A 1. Charge flask with 1,2,3-trimethylbenzene and NaOH solution B 2. Heat to reflux (approx. 100°C) A->B C 3. Add KMnO4 solution slowly via dropping funnel B->C D 4. Maintain reflux for several hours C->D E 5. Cool reaction mixture D->E Reaction Complete F 6. Quench excess KMnO4 (if necessary) E->F G 7. Filter off MnO2 (use Celite) F->G H 8. Wash MnO2 cake with hot water G->H I 9. Acidify the filtrate with conc. HCl H->I Combine Filtrates J 10. Cool to induce crystallization I->J K 11. Isolate crude product by vacuum filtration J->K L 12. Recrystallize from hot water K->L M 13. Dry the purified product L->M

Caption: Workflow for the synthesis of this compound.

Step-by-Step Procedure

Part 1: Oxidation of 1,2,3-Trimethylbenzene

  • Reaction Setup: In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, add 12.0 g (0.1 mol) of 1,2,3-trimethylbenzene.

  • Preparation of Alkaline Solution: In a separate beaker, dissolve 4.0 g (0.1 mol) of sodium hydroxide in 200 mL of distilled water. Once dissolved, add this solution to the reaction flask containing the 1,2,3-trimethylbenzene.

  • Heating: Begin stirring the mixture and heat it to reflux (approximately 100°C) using a heating mantle.

  • Preparation of Oxidant Solution: While the reaction mixture is heating, prepare the potassium permanganate solution. In a large beaker, carefully dissolve 94.8 g (0.6 mol) of potassium permanganate in 800 mL of warm distilled water. Caution: The dissolution of KMnO₄ can be slow; ensure it is fully dissolved before proceeding.

  • Addition of Oxidant: Once the 1,2,3-trimethylbenzene mixture is refluxing vigorously, slowly add the potassium permanganate solution from the dropping funnel over a period of 2-3 hours. The addition should be controlled to maintain a steady reflux. The reaction is exothermic, so be prepared to adjust the heating rate.

  • Reaction Time: After the addition is complete, continue to heat the reaction mixture at reflux with vigorous stirring for an additional 4-6 hours, or until the purple color of the permanganate has been discharged and a brown precipitate of manganese dioxide (MnO₂) has formed.

Part 2: Reaction Work-up and Isolation of the Crude Product

  • Cooling: After the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature.

  • Quenching Excess Permanganate (if necessary): If any purple color remains, add a small amount of ethanol or sodium bisulfite solution dropwise until the color disappears.

  • Filtration of Manganese Dioxide: Set up a Büchner funnel with a pad of Celite® over the filter paper. Wet the Celite® pad with a small amount of distilled water. Filter the reaction mixture by vacuum filtration to remove the manganese dioxide precipitate.

  • Washing: Wash the manganese dioxide filter cake with two 50 mL portions of hot distilled water to ensure all the product is collected. Combine the filtrates.

  • Acidification: Transfer the clear, colorless filtrate to a large beaker and cool it in an ice bath. While stirring, slowly and carefully add concentrated hydrochloric acid until the solution is strongly acidic (pH ~1-2, check with pH paper). A white precipitate of Benzene-1,2,3-tricarboxylic acid will form.

  • Crystallization and Isolation: Allow the mixture to stand in the ice bath for at least 30 minutes to ensure complete crystallization. Collect the crude product by vacuum filtration using a clean Büchner funnel.

  • Washing the Crude Product: Wash the collected white solid with two 30 mL portions of cold distilled water to remove any inorganic salts.

Part 3: Purification by Recrystallization

  • Dissolution: Transfer the crude Benzene-1,2,3-tricarboxylic acid to a beaker and add a minimal amount of boiling distilled water to dissolve the solid completely. Use approximately 10-15 mL of water per gram of crude product as a starting point.

  • Hot Filtration (if necessary): If the hot solution is not completely clear, perform a hot gravity filtration to remove any insoluble impurities.

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature. To promote the formation of well-defined crystals, do not disturb the solution during this time. Once at room temperature, place the beaker in an ice bath to maximize the yield of crystals.

  • Isolation of Pure Product: Collect the purified crystals by vacuum filtration.

  • Drying: Dry the crystals in a desiccator over a suitable drying agent or in a vacuum oven at a low temperature (e.g., 40-50°C) to a constant weight. The final product is this compound.

Results and Discussion

The expected yield of the purified this compound is typically in the range of 60-70%. The final product should be a white crystalline solid.

Characterization:

  • Melting Point: The melting point of the anhydrous acid is reported to be in the range of 190-192°C. The dihydrate may have a different melting behavior.

  • Infrared (IR) Spectroscopy: The IR spectrum should show a broad O-H stretch from the carboxylic acids and the water of hydration (around 3500-2500 cm⁻¹), a strong C=O stretch for the carboxylic acid carbonyls (around 1700 cm⁻¹), and C-O stretching and O-H bending vibrations.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR (in a suitable deuterated solvent like DMSO-d₆) will show the aromatic protons and the acidic protons of the carboxylic acids and water. ¹³C NMR will show the signals for the aromatic carbons and the carboxyl carbons.

Troubleshooting:

  • Low Yield: Incomplete oxidation can lead to a low yield. Ensure the reaction goes to completion by monitoring the disappearance of the permanganate color. Inefficient extraction of the product from the manganese dioxide can also reduce the yield; ensure thorough washing of the filter cake.

  • Product Contamination: The primary impurity is likely unreacted starting material or partially oxidized intermediates. Efficient purification by recrystallization is key to obtaining a high-purity product.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Conduct the reaction in a well-ventilated fume hood.

  • Potassium Permanganate: Potassium permanganate is a strong oxidizing agent. Avoid contact with combustible materials.

  • Hydrochloric Acid: Concentrated hydrochloric acid is corrosive and causes severe burns. Handle with care.

  • Exothermic Reaction: The addition of potassium permanganate is exothermic. Control the addition rate to prevent the reaction from becoming too vigorous.

References

  • Park, C.-M., & Sheehan, R. J. (2000). Phthalic Acids and Other Benzenepolycarboxylic Acids. In Kirk-Othmer Encyclopedia of Chemical Technology. (This reference provides general background on benzenepolycarboxylic acids).
  • Wikipedia contributors. (2023). Hemimellitic acid. In Wikipedia, The Free Encyclopedia. Retrieved from [Link][1]

  • PubChem. (n.d.). 1,2,3-Benzenetricarboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Application Note: Controlled Crystallization of Hemimellitic Acid Dihydrate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the crystallization of hemimellitic acid dihydrate (Benzene-1,2,3-tricarboxylic acid dihydrate). The procedure is designed to yield high-purity, morphologically well-defined crystals suitable for pharmaceutical and materials science applications. This guide emphasizes the causal relationships between key experimental parameters—solvent selection, temperature control, and cooling rate—and the resulting crystal characteristics. It includes a step-by-step methodology, guidelines for post-crystallization analysis, and essential safety protocols.

Introduction: The Significance of Crystalline Form

Hemimellitic acid, a benzenetricarboxylic acid, is a valuable building block in the synthesis of polymers, metal-organic frameworks (MOFs), and pharmaceutical cocrystals.[1] Like many organic molecules, its solid-state structure dictates its physicochemical properties, including solubility, dissolution rate, stability, and bioavailability. The dihydrate form of hemimellitic acid is a stable crystalline solid where two water molecules are incorporated into the crystal lattice for every one molecule of hemimellitic acid.[2] These water molecules play a crucial role in stabilizing the crystal structure through a network of hydrogen bonds.[3]

Controlling the crystallization process is paramount to consistently produce the desired dihydrate form, free from anhydrous or other polymorphic impurities.[4] This protocol details a cooling crystallization method from an aqueous solution, a technique widely employed for the purification of organic acids.[5] The principle relies on the differential solubility of the compound at elevated and reduced temperatures.

Key Physicochemical Data for Hemimellitic Acid:

PropertyValueReference
Chemical Formula C₉H₆O₆ (anhydrous)[6]
Molar Mass 210.14 g/mol (anhydrous)[6]
Melting Point ~190–195 °C (decomposes)[6][7]
Appearance White crystalline solid[6]
Water Solubility 30.6 g/L at 19 °C[7]

Pre-Crystallization: The Rationale Behind Solvent and Temperature Selection

The success of any crystallization procedure hinges on the appropriate choice of solvent and a thorough understanding of the solute's solubility profile.

Solvent Selection: Why Water is the Preferred Medium

An ideal solvent for recrystallization should exhibit high solvating power for the target compound at elevated temperatures and significantly lower solvating power at cooler temperatures.[8] This differential ensures maximum dissolution during the initial heating phase and a high recovery yield upon cooling.

For hemimellitic acid dihydrate, deionized water is the solvent of choice for several reasons:

  • Formation of the Dihydrate: The presence of water is essential for the formation of the dihydrate crystalline structure.

  • Favorable Solubility Curve: Benzenepolycarboxylic acids generally exhibit a steep increase in aqueous solubility with rising temperature, which is ideal for cooling crystallization.[9]

  • Safety and Cost: Water is non-toxic, non-flammable, and inexpensive.

  • Impurity Profile: Common impurities in commercially available hemimellitic acid are often either highly soluble in cold water or sparingly soluble in hot water, allowing for their separation during hot filtration or their retention in the final mother liquor.

While organic solvents can dissolve hemimellitic acid, they are not suitable for obtaining the dihydrate form and may lead to the crystallization of the anhydrous compound or solvates.[9][10]

Determining the Optimal Temperature Range

The temperature range for crystallization is dictated by the solubility curve of hemimellitic acid in water. The upper temperature should be sufficient to completely dissolve the solid, typically near the boiling point of the solvent, while the lower temperature should minimize solubility to maximize the crystal yield.

  • Dissolution Temperature (T_diss): A temperature of 90-95 °C is recommended. This is safely below the boiling point of water (100 °C) to prevent excessive evaporation and potential bumping, yet high enough to ensure complete dissolution.

  • Crystallization Temperature (T_cryst): A final cooling temperature of 0-5 °C , achieved using an ice-water bath, is advised to maximize the yield of crystallized product.[7]

Experimental Protocol: A Step-by-Step Guide

This protocol is designed for the recrystallization of approximately 5 grams of impure hemimellitic acid. Adjust volumes accordingly for different starting masses.

Materials and Equipment
  • Impure hemimellitic acid

  • Deionized water

  • 500 mL Erlenmeyer flask

  • 100 mL Graduated cylinder

  • Hot plate with magnetic stirring capability

  • Magnetic stir bar

  • Watch glass to cover the flask

  • Stemless glass funnel

  • Fluted filter paper

  • Büchner funnel and vacuum flask

  • Vacuum tubing and source

  • Spatula and weighing paper

  • Ice bath

  • Drying oven or desiccator

Visualization of the Experimental Workflow

Hemimellitic_Acid_Crystallization cluster_prep Preparation cluster_cryst Crystallization cluster_iso Isolation & Drying cluster_analysis Analysis dissolution 1. Dissolution: Dissolve 5g hemimellitic acid in minimal hot DI water (90-95°C) with stirring. hot_filtration 2. Hot Filtration (Optional): Rapidly filter the hot solution to remove insoluble impurities. dissolution->hot_filtration If solids remain slow_cooling 3. Slow Cooling: Allow solution to cool slowly to room temperature (approx. 1-2 hours). dissolution->slow_cooling If no insoluble impurities hot_filtration->slow_cooling ice_bath 4. Ice Bath Cooling: Cool in an ice-water bath for 30 minutes to maximize yield. slow_cooling->ice_bath vacuum_filtration 5. Vacuum Filtration: Collect crystals on a Büchner funnel. ice_bath->vacuum_filtration washing 6. Crystal Washing: Wash with a small amount of ice-cold DI water. vacuum_filtration->washing drying 7. Drying: Dry crystals under vacuum or in a desiccator. washing->drying characterization 8. Characterization: Analyze purity and form (XRPD, DSC, FTIR). drying->characterization

Caption: Workflow for Hemimellitic Acid Dihydrate Crystallization.

Detailed Procedure
  • Dissolution: a. Place 5.0 g of impure hemimellitic acid into a 500 mL Erlenmeyer flask equipped with a magnetic stir bar. b. Add an initial volume of 150 mL of deionized water. Based on the solubility at 19 °C (30.6 g/L), this volume should be insufficient for dissolution at room temperature but adequate upon heating.[7] c. Gently heat the mixture to 90-95 °C on a hot plate with continuous stirring. Cover the flask with a watch glass to minimize solvent evaporation. d. If the solid is not fully dissolved upon reaching the target temperature, add small aliquots (5-10 mL) of hot deionized water until a clear solution is obtained. Causality Note: Using the minimal amount of hot solvent is crucial to ensure the solution becomes supersaturated upon cooling, maximizing the yield.

  • Hot Filtration (Optional): a. This step is only necessary if insoluble impurities are observed in the hot solution. b. Place a stemless funnel with fluted filter paper into a pre-heated receiving flask. c. Quickly pour the hot solution through the filter paper. Causality Note: Pre-heating the glassware and using a stemless funnel prevents premature crystallization of the product in the funnel stem.

  • Slow Cooling and Crystal Growth: a. Remove the flask from the heat source and place it on a heat-insulating surface (e.g., a cork ring or folded paper towels). b. Allow the solution to cool slowly and undisturbed to room temperature over 1-2 hours. Causality Note: Slow cooling promotes the formation of larger, more ordered, and purer crystals by allowing molecules to selectively integrate into the growing crystal lattice, excluding impurities.[2] Rapid cooling can lead to the formation of small, impure crystals.[11]

  • Maximizing Yield: a. Once the flask has reached room temperature and crystal formation has ceased, place the flask in an ice-water bath for at least 30 minutes.[12] b. This will further decrease the solubility of the hemimellitic acid dihydrate, maximizing the precipitation from the solution.

  • Isolation and Washing: a. Set up a Büchner funnel with filter paper over a vacuum flask. b. Wet the filter paper with a small amount of ice-cold deionized water to ensure a good seal. c. Turn on the vacuum and swirl the crystal slurry in the flask to suspend the crystals, then pour it into the Büchner funnel. d. Wash the collected crystal cake with two small portions (5-10 mL each) of ice-cold deionized water. Causality Note: Using ice-cold water for washing removes any residual soluble impurities from the crystal surfaces without significantly dissolving the product.

  • Drying: a. Allow the crystals to dry on the funnel under vacuum for 10-15 minutes. b. Transfer the crystals to a pre-weighed watch glass and dry to a constant weight in a vacuum desiccator or a drying oven at a low temperature (e.g., 40-50 °C). Causality Note: High drying temperatures should be avoided to prevent the loss of the waters of hydration.

Post-Crystallization Analysis: Verifying Purity and Form

A multi-technique approach is essential to confirm the identity, purity, and crystalline form of the final product.

Analytical TechniquePurposeExpected Outcome for Hemimellitic Acid Dihydrate
X-Ray Powder Diffraction (XRPD) To confirm the crystalline form and phase purity.The diffraction pattern should match the known pattern for hemimellitic acid dihydrate and be free of peaks corresponding to anhydrous or other polymorphic forms.[8][13]
Differential Scanning Calorimetry (DSC) To determine the melting point and detect thermal events.A sharp endotherm corresponding to the dehydration and subsequent melting/decomposition around 190-195 °C. The presence of impurities can broaden this peak and shift it to a lower temperature.[8][14]
Thermogravimetric Analysis (TGA) To quantify the water content.A weight loss step corresponding to the loss of two water molecules (approximately 14.6% of the total mass) should be observed before decomposition.[13]
Fourier-Transform Infrared Spectroscopy (FTIR) To identify functional groups and confirm the presence of water.Characteristic peaks for carboxylic acid O-H and C=O stretching, as well as a broad absorbance band in the 3200-3600 cm⁻¹ region indicating the presence of water of hydration.[14]

Safety and Handling Precautions

Hemimellitic acid is classified as a skin and eye irritant.[6][15] Adherence to standard laboratory safety practices is mandatory.

  • Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves at all times.

  • Handling: Avoid inhalation of dust. Handle the solid material in a well-ventilated area or a fume hood.

  • Spills: In case of skin contact, wash thoroughly with soap and water. If eye contact occurs, flush with copious amounts of water for at least 15 minutes and seek medical attention.[15]

  • Waste Disposal: Dispose of the mother liquor and any waste in accordance with local and institutional regulations.

Troubleshooting and Field-Proven Insights

  • Problem: Oiling Out Instead of Crystallizing.

    • Cause: The solution is supersaturated above the melting point of the solid, or the cooling is too rapid.

    • Solution: Reheat the solution to dissolve the oil, add a slightly larger volume of hot solvent to reduce the concentration, and ensure a very slow cooling rate.

  • Problem: No Crystals Form Upon Cooling.

    • Cause: The solution is not sufficiently supersaturated (too much solvent was added).

    • Solution: Gently heat the solution to evaporate some of the solvent and then attempt the slow cooling process again. Alternatively, induce crystallization by scratching the inner wall of the flask with a glass rod at the liquid-air interface or by adding a seed crystal.

  • Problem: Low Yield.

    • Cause: Too much solvent was used, the final cooling temperature was not low enough, or crystals were washed with solvent that was not ice-cold.

    • Solution: Review each step of the protocol. The mother liquor can be concentrated by evaporation to recover a second crop of crystals, although this second crop may be of lower purity.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the crystallization of hemimellitic acid dihydrate. By carefully controlling the key parameters of solvent volume, temperature, and cooling rate, researchers can reliably produce high-purity crystals suitable for advanced applications. The outlined analytical techniques provide a robust framework for the thorough characterization and validation of the final product.

References

  • Bulletin of the Chemical Society of Japan. Crystal Structure of Hemimellitic Acid Dihydrate. Available at: [Link]

  • Google Patents. Crystallization method for organic acid or organic acid ester.
  • Wikipedia. Hemimellitic acid. Available at: [Link]

  • ResearchGate. Solubility of 1,3,5-Benzenetricarboxylic Acid in Different Solvents. Available at: [Link]

  • ResearchGate. Effects of temperature and cooling modes on yield, purity and particle size distribution of dihydroxystearic acid crystals. Available at: [Link]

  • ResearchGate. What is the solubility of trimesic acid (1,3,5 benzenetricarboxylic acid) in water at room temperature?. Available at: [Link]

  • Acta Crystallographica Section B: Structural Crystallography and Crystal Chemistry. Crystal structure of hemimellitic acid dihydrate (1,2,3-benzenetricarboxylic acid dihydrate). Available at: [Link]

  • ResearchGate. Crystal structure of hemimellitic acid dihydrate (1,2,3-benzenetricarboxylic acid dihydrate). Available at: [Link]

  • ACS Publications. Solubility of 1,3,5-Benzenetricarboxylic Acid in Different Solvents. Available at: [Link]

  • Atlantis Press. Effect of Cooling Rate and Agitation on Fat Crystallization: A Mini-review. Available at: [Link]

  • PubMed. DSC, TGA-FTIR and FTIR Assisted by Chemometric Factor Analysis and PXRD in Assessing the Incompatibility of the Antiviral Drug Arbidol Hydrochloride with Pharmaceutical Excipients. Available at: [Link]

  • White Rose Research Online. Investigation of the operating conditions to morphology evolution of β-l-glutamic acid during seeded cooling crystallization. Available at: [Link]

  • Cool Separations. Cooling Crystallization Technology. Available at: [Link]

  • PubMed. Novel Purine Alkaloid Cocrystals with Trimesic and Hemimellitic Acids as Coformers: Synthetic Approach and Supramolecular Analysis. Available at: [Link]

  • Scribd. Crystallization S16 | PDF. Available at: [Link]

  • MDPI. X-ray and Thermal Analysis of Selected Drugs Containing Acetaminophen. Available at: [Link]

  • National Center for Biotechnology Information. Investigation of the Evolution of Crystal Size and Shape during Temperature Cycling and in the Presence of a Polymeric Additive Using Combined Process Analytical Technologies. Available at: [Link]

  • Fisher Scientific. SAFETY DATA SHEET - Trimellitic acid. Available at: [Link]

  • ACS Publications. Design and Optimization of a Combined Cooling/Antisolvent Crystallization Process. Available at: [Link]

  • MDPI. DSC, TGA-FTIR and FTIR Assisted by Chemometric Factor Analysis and PXRD in Assessing the Incompatibility of the Antiviral Drug Arbidol Hydrochloride with Pharmaceutical Excipients. Available at: [Link]

  • ResearchGate. Solubility of Benzoic Acid in Pure Solvents and Binary Mixtures. Available at: [Link]

  • Chemos GmbH & Co.KG. Safety Data Sheet: Benzene-1,3,5-tricarboxylic acid. Available at: [Link]

  • FKIT. A Study on Crystallization of Oxalic Acid in Batch Cooling Crystallizer. Available at: [Link]

  • National Center for Biotechnology Information. The Usefulness of X-ray Diffraction and Thermal Analysis to Study Dietary Supplements Containing Iron. Available at: [Link]

  • YouTube. Crystallization, Small Scale. Available at: [Link]

  • University of Rochester Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available at: [Link]

  • Avanti Publishers. Antisolvent Crystallization (ASC) in Aqueous System: Fundamentals, Sustainability Aspects, and Applications. Available at: [Link]

Sources

Application Notes & Protocols: The Role of Hemimellitic Acid in Advanced Materials Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a detailed exploration of hemimellitic acid (benzene-1,2,3-tricarboxylic acid) as a versatile building block in materials science. Moving beyond theoretical discussions, we provide field-proven insights and step-by-step protocols for the synthesis of high-value materials, including metal-organic frameworks (MOFs) and advanced polymers. This guide is intended for researchers and professionals seeking to leverage the unique structural attributes of hemimellitic acid to engineer materials with tailored properties.

Introduction: Understanding Hemimellitic Acid

Hemimellitic acid is an aromatic tricarboxylic acid with the formula C₆H₃(COOH)₃.[1] Its defining feature is the vicinal (1,2,3-) substitution pattern of the carboxyl groups on the benzene ring. This specific arrangement imparts significant steric hindrance and a unique geometric disposition of coordination sites, making it a compelling, albeit challenging, ligand and monomer in materials synthesis. Unlike its more symmetric isomer, trimesic acid (1,3,5-), the adjacent carboxyl groups in hemimellitic acid can lead to complex coordination environments and influence the final topology of the resulting material.[2] It is a white, crystalline solid, and its high purity is critical for achieving reproducible results in demanding applications.[3]

Table 1: Physicochemical Properties of Hemimellitic Acid

Property Value Source(s)
CAS Number 569-51-7 [3],[4]
Molecular Formula C₉H₆O₆ [3],[1]
Molecular Weight 210.14 g/mol [3],[1]
Appearance White to off-white crystalline powder [3],[4]
Melting Point ~190–195 °C (with decomposition) [4],[1],[5]
Purity >98.0% (Typical for research grades) [3],[4]

| Key Feature | Three adjacent carboxylic acid groups |[6] |

Application I: Metal-Organic Frameworks (MOFs) & Coordination Polymers

The tritopic and geometrically constrained nature of hemimellitic acid makes it an excellent candidate for constructing novel MOFs and coordination polymers. MOFs are crystalline, porous materials built from metal ions or clusters linked by organic ligands.[7][8] The choice of linker is paramount as it dictates the pore size, geometry, and chemical functionality of the framework.[9] While less common than linear dicarboxylates or the more symmetric trimesic acid, hemimellitic acid's unique geometry can be exploited to create frameworks with unusual topologies and potentially enhanced catalytic or separation properties. A derivative, 5-nitro-1,2,3-benzenetricarboxylic acid, has been successfully used to synthesize mixed-ligand coordination polymers, demonstrating the utility of this core structure.[10][11]

Causality in MOF Synthesis: Why Hemimellitic Acid?

The three adjacent carboxyl groups can act as a tridentate chelating ligand to a single metal center or, more commonly, bridge multiple metal centers to build 2D or 3D networks. The steric hindrance between the groups often leads to lower-symmetry and more complex framework structures compared to those derived from trimesic acid. This complexity can be advantageous for creating specific active sites for catalysis or selective adsorption.

MOF_Synthesis_Workflow cluster_prep Reactant Preparation cluster_reaction Core Synthesis cluster_workup Purification & Activation cluster_analysis Characterization Reactants Hemimellitic Acid + Metal Salt (e.g., Zn(NO₃)₂·6H₂O) Mixing Combine & Sonicate for Homogeneity Reactants->Mixing Solvent Solvent System (e.g., DMF/Ethanol/H₂O) Solvent->Mixing Reaction Solvothermal Reaction (e.g., 120°C, 72h) Mixing->Reaction Seal in Autoclave Isolation Cool, Decant & Isolate Crude Crystals Reaction->Isolation Controlled Cooling Washing Solvent Exchange (e.g., with fresh DMF, then Acetone) Isolation->Washing Remove Unreacted Precursors Activation Supercritical CO₂ Drying or Gentle Heating under Vacuum Washing->Activation Remove Pore-Filling Solvent Analysis PXRD, SEM, TGA, N₂ Sorption Analysis Activation->Analysis Confirm Structure & Porosity

Caption: Workflow for the solvothermal synthesis and activation of a hemimellitate-based MOF.

Protocol 2.1: Solvothermal Synthesis of a Zn-Hemimellitate MOF

This protocol describes a representative method for synthesizing a porous zinc-based MOF using hemimellitic acid. Solvothermal synthesis is a common and effective method for producing high-quality crystalline MOFs.[12]

Materials:

  • Hemimellitic acid (H₃-hml), >98% purity

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethanol, absolute

  • Deionized water

  • 20 mL scintillation vials or Teflon-lined steel autoclave

Procedure:

  • Reactant Preparation: In a 20 mL glass scintillation vial, dissolve 42.0 mg (0.2 mmol) of hemimellitic acid and 89.2 mg (0.3 mmol) of zinc nitrate hexahydrate in a solvent mixture of 10 mL DMF, 1 mL ethanol, and 1 mL deionized water.

    • Expert Insight: The use of a solvent mixture is crucial. DMF acts as a high-boiling solvent and a base source (upon slight decomposition to dimethylamine) which helps deprotonate the carboxylic acid. Ethanol and water can modify the solubility and coordination environment, influencing crystal nucleation and growth.

  • Homogenization: Cap the vial and sonicate the mixture for 15 minutes to ensure complete dissolution and homogeneity.

  • Solvothermal Reaction: Place the capped vial into a programmable oven. Heat the mixture to 120 °C over 2 hours and hold at this temperature for 72 hours.

    • Expert Insight: The slow ramp rate and extended reaction time are designed to promote the growth of large, well-defined crystals rather than a microcrystalline powder. This is a hallmark of thermodynamic product control.

  • Isolation: After 72 hours, turn off the oven and allow it to cool slowly to room temperature over at least 12 hours. Colorless, block-shaped crystals should be visible at the bottom of the vial.

  • Purification: Carefully decant the mother liquor. Wash the crystals by soaking them in 10 mL of fresh DMF for 24 hours, replacing the DMF three times. This solvent exchange process is critical to remove unreacted starting materials trapped within the pores.[13]

  • Solvent Exchange for Activation: After the DMF washes, exchange the solvent with a more volatile one, such as acetone or chloroform, over another 24-hour period (3 x 8-hour soaks). This step is necessary because high-boiling solvents like DMF are difficult to remove completely.

  • Activation: To activate the MOF (i.e., evacuate the pores), the crystals must be dried without causing the framework to collapse.

    • Method A (Thermal): Gently heat the sample to 150 °C under a dynamic vacuum for 12 hours.

    • Method B (Recommended): For delicate structures, supercritical CO₂ drying is the preferred method to prevent pore collapse due to surface tension forces during solvent evaporation.[14]

  • Characterization: The resulting activated material should be characterized by Powder X-Ray Diffraction (PXRD) to confirm crystallinity and phase purity, Scanning Electron Microscopy (SEM) for morphology, Thermogravimetric Analysis (TGA) to determine thermal stability, and N₂ sorption analysis at 77 K to measure the surface area and porosity.

Application II: High-Performance Polymers

Hemimellitic acid, typically via its more reactive anhydride derivative, can be used as a monomer or a cross-linking agent in the synthesis of polyesters, polyamides, and polyimides. The three functional groups allow for the creation of branched or cross-linked polymer networks, which can significantly enhance thermal stability and mechanical properties compared to linear analogues.[15][16]

Causality in Polymer Design: The Cross-linking Advantage

When reacted with a difunctional monomer (e.g., a diol or diamine), hemimellitic anhydride acts as a branching point. This leads to a three-dimensional network structure. These covalent cross-links restrict the movement of polymer chains, leading to:

  • Increased Glass Transition Temperature (Tg): More thermal energy is required to induce chain mobility.[17]

  • Improved Mechanical Strength: The network structure is more resistant to deformation and failure.[18]

  • Reduced Solubility: The cross-linked polymer will swell in solvents but typically will not dissolve.

Caption: Hemimellitic anhydride as a trifunctional node for creating a cross-linked polymer network.

Protocol 3.1: Synthesis of a Cross-linked Polyester Resin

This protocol describes the melt polycondensation of hemimellitic anhydride and a diol to form a rigid, cross-linked polyester.

Materials:

  • Hemimellitic anhydride (May be synthesized from hemimellitic acid or purchased)

  • Propane-1,2-diol (Propylene glycol)

  • Zinc acetate (catalyst)

  • Three-neck round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and a short-path distillation head.

Procedure:

  • Reactor Setup: Assemble the reaction apparatus in a fume hood. Ensure all glassware is thoroughly dried to prevent premature hydrolysis of the anhydride.

  • Charging the Reactor: Charge the flask with 19.2 g (0.1 mol) of hemimellitic anhydride and 22.8 g (0.3 mol) of propane-1,2-diol. Add 0.05% by weight of zinc acetate as an esterification catalyst.

    • Expert Insight: A molar excess of the diol is used to ensure complete reaction of the anhydride groups and to control the initial stages of polymerization.

  • Inert Atmosphere: Begin purging the system with a slow stream of nitrogen. This is critical to prevent oxidation and side reactions at high temperatures.

  • Melt Polycondensation:

    • Stage 1 (Esterification): Heat the mixture to 160 °C with gentle stirring. The reaction will commence as the solids melt. Water, a byproduct of the esterification, will begin to distill off. Maintain this temperature for 2-3 hours or until the majority of the water has been removed.

    • Stage 2 (Polymerization): Gradually increase the temperature to 200 °C and apply a vacuum (slowly, to avoid bumping) to remove the remaining water and excess diol. The viscosity of the mixture will increase significantly.

  • Curing: Continue the reaction under vacuum for 4-6 hours. The reaction is complete when the desired viscosity is reached (often determined by the torque on the mechanical stirrer).

  • Product Isolation: Discontinue heating and release the vacuum with nitrogen. Pour the hot, viscous polymer onto a release-coated metal tray to cool. The resulting material will be a hard, brittle thermoset resin.

  • Characterization: The polymer's properties should be validated.

    • FT-IR Spectroscopy: Confirm the formation of ester linkages (~1730 cm⁻¹) and the disappearance of anhydride (~1780, 1850 cm⁻¹) and acid O-H bands.

    • Differential Scanning Calorimetry (DSC): Determine the glass transition temperature (Tg), which is expected to be high for a cross-linked system.[17]

    • Thermogravimetric Analysis (TGA): Assess the thermal stability and decomposition temperature.

    • Mechanical Testing: If cast into appropriate shapes, determine properties like tensile strength and modulus.[19]

Other Applications in Supramolecular Chemistry

Beyond network materials, hemimellitic acid is a powerful tool in crystal engineering for creating discrete supramolecular assemblies. Its three carboxylic acid groups are potent hydrogen bond donors and acceptors. Research has shown its ability to form robust hydrogen-bonding arrays that can trap solvent molecules, creating inclusion clathrates.[6] It has also been effectively used as a co-former in the synthesis of pharmaceutical cocrystals with active ingredients like theophylline and caffeine, which can modify crucial properties such as solubility.[20]

Safety and Handling

Hemimellitic acid is classified as an irritant.[1][4]

  • Eye Contact: Causes serious eye irritation.[4]

  • Skin Contact: Causes skin irritation.[4]

  • Inhalation: May cause respiratory irritation. Precautions:

  • Always handle in a well-ventilated area or fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses with side shields, nitrile gloves, and a lab coat.[4]

  • Avoid generating dust.

  • Store in a cool, dry place under an inert atmosphere as it can be hygroscopic.[4]

References

  • Dale, S. H., Elsegood, M. R. J., & Coombs, A. E. L. (2004). Hydrogen bond directed supramolecular arrays utilising hemimellitic acid: Solvent inclusion clathrates. CrystEngComm, 6, 328-335. ([Link])

  • Understanding the Properties and Sourcing of Hemimellitic Acid. (2026). Chemical Synthesis Platform. ([Link])

  • Hemimellitic acid. Wikipedia. ([Link])

  • Fieser, L. F., & Cason, J. (1940). Derivatives of Hemimellitic Acid. A Synthesis of Erythrocentaurin. Journal of the American Chemical Society, 62(1), 43-46. ([Link])

  • Butova, V. V., et al. (2016). Metal-organic frameworks: structure, properties, methods of synthesis and characterization. Russian Chemical Reviews, 85(3), 280-307. ([Link])

  • Hemimellitic acid. ChemBK. ([Link])

  • Al-Swaidan, A. A., et al. (2024). Application of synthesized metal-trimesic acid frameworks for the remediation of a multi-metal polluted soil and investigation of quinoa responses. PLOS ONE, 19(9), e0309441. ([Link])

  • Kraus, G., Ananin, A., & Bradley, W. (2022). Green Trimellitic Anhydride and Hemimellitic Anhydride from Malic Acid. SSRN. ([Link])

  • Howarth, A. (2025). Adventures in the Synthesis of Metal Organic Frameworks. Beyond Benign & IUPAC CHEMRAWN Webinar. ([Link])

  • Nchimi-Nono, K., et al. (2024). Urothermal synthesis of metal–organic frameworks. CrystEngComm. ([Link])

  • Al-Hetlani, E., et al. (2023). Synthesis, Properties, and Applications of Metal Organic Frameworks Supported on Graphene Oxide. Molecules, 28(14), 5393. ([Link])

  • Khan, W., et al. (2023). An Investigative Study on the Structural, Thermal and Mechanical Properties of Clay-Based PVC Polymer Composite Films. Polymers, 15(8), 1935. ([Link])

  • Gdaniec, M., et al. (2021). Geometry of the Internal Carboxyl Group of Hemimellitic Acid in Its Complexes... Crystal Growth & Design, 21(1), 396-413. ([Link])

  • Wenzel, F., et al. (2022). Understanding the Interaction of Thermal, Rheological, and Mechanical Parameters Critical for the Processability of Polyvinyl Alcohol-Based Systems during Hot Melt Extrusion. Pharmaceutics, 14(11), 2417. ([Link])

  • Grzesiak, E., et al. (2021). Novel Purine Alkaloid Cocrystals with Trimesic and Hemimellitic Acids as Coformers: Synthetic Approach and Supramolecular Analysis. Crystal Growth & Design, 21(1), 396-413. ([Link])

  • Ibrahim, B. A., & Kadum, K. M. (2014). Influence of Polymer Blending on Mechanical and Thermal Properties. International Journal of Advanced Research, 2(10), 1-7. ([Link])

  • Pustovalov, Y., et al. (2022). Coordination Polymers Constructed from an Adaptable Pyridine-Dicarboxylic Acid Linker: Assembly, Diversity of Structures, and Catalysis. Inorganic Chemistry, 61(1), 442-453. ([Link])

  • Mysiukiewicz, O., et al. (2023). Analysis of Mechanical and Thermal Properties of Polymer Materials Derived from Recycled Overprinted Metallized PP Films. Materials, 16(13), 4707. ([Link])

  • Karagiaridi, O., et al. (2014). Synthesis and Characterization of Functionalized Metal-organic Frameworks. Journal of Visualized Experiments, (91), e52094. ([Link])

  • Kumar, R., & Singh, R. (2025). Synthesis and Characterization of Monometallic and Bimetallic Metal Organic Framework (MOFs) and the Study of their Photocatalytic... International Journal of Multidisciplinary Research and Technology, 6(2). ([Link])

  • Wang, Y., et al. (2024). Synthesis and Properties of Energetic MOFs Based on Bis(3-Nitro-1H-1,2,4-triazole-5-yl) Amine: Advancing High Thermal Stability and Low Sensitivity. Molecules, 29(10), 2269. ([Link])

  • Ibrahim, B. A., & Kadum, K. M. (2014). Influence of Polymer Blending on Mechanical and Thermal Properties. ResearchGate. ([Link])

  • Karagiaridi, O., et al. (2022). Synthesis & Characterization Of Functionalized Metal-Organic Frameworks l Protocol Preview. JoVE. ([Link])

  • Tella, A. C., & Owalude, S. O. (2018). Synthesis of metal-organic frameworks: A mini review. Chemical Society of Nigeria, Ogun Chapter Conference Proceedings. ([Link])

  • Application of Maleic Anhydride-Based Materials. (2021). ResearchGate. ([Link])

  • Two new mixed-ligand coordination polymers based on the 5-nitro-1,2,3-benzenetricarboxylic acid and different N-donor ligands: crystal structures and anti-leukemia activity. (2020). Figshare. ([Link])

  • Wang, Y., et al. (2020). Two new mixed-ligand coordination polymers based on the 5-nitro-1,2,3-benzenetricarboxylic acid and different N-donor ligands: crystal structures and anti-leukemia activity. Zeitschrift für anorganische und allgemeine Chemie, 646(10), 450-455. ([Link])

Sources

Technical Assessment of Hemimellitic Acid Dihydrate via Thermogravimetric Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Hemimellitic acid dihydrate (Benzene-1,2,3-tricarboxylic acid dihydrate) is a critical ligand in the synthesis of Metal-Organic Frameworks (MOFs) and supramolecular coordination polymers due to its unique 1,2,3-substitution pattern.[1][2] Unlike its isomers trimesic acid (1,3,[2]5) and trimellitic acid (1,2,4), hemimellitic acid possesses adjacent carboxyl groups capable of forming cyclic anhydrides upon heating.

This Application Note provides a validated protocol for the Thermogravimetric Analysis (TGA) of hemimellitic acid dihydrate. It distinguishes between lattice water (solvate) removal and constitutional water loss (anhydride formation), providing researchers with a robust method to verify material purity and thermal stability.

Material Characterization & Theoretical Baselines

Before initiating thermal analysis, theoretical mass loss values must be calculated to serve as validation gates for the experimental data.

Chemical Properties Table
PropertyValue
IUPAC Name This compound
CAS Number 36362-97-7 (Dihydrate) / 569-51-7 (Anhydrous)
Formula

Molecular Weight (Dihydrate) 246.17 g/mol
Molecular Weight (Anhydrous) 210.14 g/mol
Molecular Weight (Anhydride) 192.12 g/mol (

)
Theoretical Mass Loss Calculations (Self-Validation Metrics)

To validate TGA data, compare observed mass steps against these theoretical values:

  • Step 1: Dehydration (Loss of Lattice Water)

    • Reaction:

      
      
      
    • Mass of 2

      
       = 
      
      
      
      g/mol
    • Theoretical Mass Loss:

      
      
      
  • Step 2: Anhydride Formation (Loss of Constitutional Water)

    • Reaction:

      
      
      
    • Mass of 1

      
       = 
      
      
      
      g/mol
    • Theoretical Mass Loss (relative to initial dihydrate):

      
      
      

Experimental Protocol

This protocol is designed to separate the dehydration event from the melting/anhydride formation event, which can overlap if heating rates are too high.

A. Sample Preparation[4][5]
  • Crucible Selection: Standard Aluminum pan (

    
    ) with a pin-holed lid .
    
    • Reasoning: The pinhole creates a "self-atmosphere" that suppresses the evaporation of loosely bound water slightly, sharpening the resolution of the dehydration step, while preventing pressure buildup that could cause the pan to burst or the sample to splatter.

  • Sample Mass:

    
     mg.
    
    • Reasoning: Higher masses (>15 mg) can cause thermal gradients; lower masses (<2 mg) reduce signal-to-noise ratio for the secondary anhydride step.

  • Physical Form: Lightly crushed powder. Avoid compacting the sample to ensure efficient gas diffusion.

B. Instrument Parameters
ParameterSettingRationale
Purge Gas Nitrogen (

)
Inert atmosphere prevents oxidation of the organic backbone during high-temp degradation.
Flow Rate 40-60 mL/minSufficient to sweep evolved water vapor away from the sample, preventing re-adsorption.
Temperature Range

to

Covers dehydration, anhydride formation, and skeletal decomposition.
Heating Rate

/min
Standard rate. If Step 1 and Step 2 overlap, reduce to

/min.
Equilibration Isothermal at

for 5 min
Ensures balance stability before heating begins.

Results & Discussion: Interpreting the Thermal Curve

Phase I: Lattice Dehydration ( )

The first mass loss event corresponds to the removal of the two water molecules of crystallization.

  • Observed Behavior: A distinct step occurring typically between

    
     and 
    
    
    
    .
  • Validation: The mass loss should be

    
     .
    
  • Troubleshooting: If mass loss is significantly higher (

    
    ), the sample may contain excess surface moisture (hygroscopic adsorption). If lower (
    
    
    
    ), the sample may have partially effloresced during storage.
Phase II: Melting & Anhydride Formation ( )

Unlike trimesic acid, hemimellitic acid undergoes intramolecular dehydration.

  • Mechanism: As the material approaches its melting point (

    
    ), the proximity of the carboxyl groups at positions 1 and 2 facilitates ring closure to form hemimellitic anhydride .
    
  • Observed Behavior: A second, sharper mass loss step immediately following or overlapping with the melting endotherm (if DSC is run simultaneously).

  • Validation: Expect a mass loss of

    
      (relative to the initial mass).
    
  • Note: This step is often misidentified as "decomposition." It is a chemical transformation to a stable intermediate.

Phase III: Skeletal Degradation ( )
  • Mechanism: Decarboxylation and breakdown of the benzene ring.

  • Observed Behavior: Continuous, non-stoichiometric mass loss leading to char formation.

Visualizations

Workflow Diagram: TGA Experimental Sequence

TGA_Workflow Sample Hemimellitic Acid Dihydrate Sample Prep Sample Prep (5-10mg, Al Pan + Pinhole) Sample->Prep Equil Equilibration (25°C, 5 min, N2) Prep->Equil Heat1 Ramp Phase 1 (25-150°C @ 10K/min) Equil->Heat1 Start Heat2 Ramp Phase 2 (150-250°C @ 10K/min) Heat1->Heat2 Dehydration Complete Heat3 Ramp Phase 3 (250-600°C @ 10K/min) Heat2->Heat3 Anhydride Formed Analysis Data Analysis (Calculate % Steps) Heat3->Analysis End Run

Figure 1: Step-by-step TGA experimental workflow ensuring reproducible thermal characterization.

Mechanism Diagram: Thermal Degradation Pathway

Thermal_Pathway Dihydrate Hemimellitic Acid Dihydrate (C9H6O6 · 2H2O) [Stable Solid] Step1 Step 1: Dehydration (70-120°C) Loss of 2 H2O Dihydrate->Step1 Anhydrous Anhydrous Hemimellitic Acid (C9H6O6) [Intermediate] Step1->Anhydrous -14.6% Mass Step2 Step 2: Cyclization (180-210°C) Loss of 1 H2O (Intramolecular) Anhydrous->Step2 Anhydride Hemimellitic Anhydride (C9H4O5) [Stable Melt] Step2->Anhydride -7.3% Mass Step3 Step 3: Degradation (>300°C) Decarboxylation Anhydride->Step3 Char Carbonaceous Char (Residue) Step3->Char

Figure 2: Thermal degradation pathway of hemimellitic acid, highlighting the critical anhydride formation step.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11288, 1,2,3-Benzenetricarboxylic acid. Retrieved from [Link]

  • Mo, F., & Adman, E. (1975).The crystal structure of hemimellitic acid dihydrate. Acta Crystallographica Section B.
  • NIST Chemistry WebBook. Benzene-1,2,3-tricarboxylic acid. Retrieved from [Link]

Sources

Growing single crystals of Benzene-1,2,3-tricarboxylic acid dihydrate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the protocol for growing single crystals of Benzene-1,2,3-tricarboxylic acid dihydrate (Hemimellitic acid dihydrate).[1] Unlike its isomers (Trimesic and Trimellitic acid), Hemimellitic acid features three vicinal carboxylic acid groups, creating a unique steric and hydrogen-bonding environment.[1] The "dihydrate" designation is critical; the water molecules are not merely solvent inclusions but are structural pillars within the crystal lattice, forming hydrogen-bonded loops that stabilize the packing.

Target Application:

  • X-Ray Diffraction (SC-XRD): Structure determination.[1][2]

  • MOF Synthesis: Ligand purity verification prior to reticular synthesis.[1]

  • Supramolecular Chemistry: Analysis of hydrogen-bonding synthons.

Physicochemical Profile & Solubility Logic

Successful crystallization requires balancing solubility (to get the material into solution) with water activity (to ensure the dihydrate phase forms rather than the anhydrate).

Table 1: Critical Physicochemical Parameters

ParameterValue / CharacteristicRelevance to Growth
IUPAC Name This compoundTarget Compound
CAS (Anhydrous) 569-51-7Reference ID
Formula Weight 246.17 g/mol (Dihydrate)Calculation basis
Crystal System Triclinic (

)
Expected morphology: Prisms/Plates
Solubility (EtOH) High (>100 mg/mL)Good solvent for dissolution
Solubility (Water) Moderate (~26 g/L at 25°C)Critical: Must be present for hydration
Solubility (Ether) LowPotential anti-solvent (use with caution)

The Solvent Paradox: While Ethanol (EtOH) offers high solubility, growing strictly from pure EtOH often yields the anhydrous form or an ethanol-solvate. Water is required for the dihydrate structure but has lower solubility.[1]

  • Solution: A 1:1 (v/v) Ethanol:Water mixture is the optimal "Gold Standard" solvent system.[1] It combines the high solubility power of ethanol with the necessary water activity to stabilize the dihydrate lattice.

Experimental Protocols

Protocol A: Mixed-Solvent Slow Evaporation (Gold Standard)

Best for: High-quality single crystals for X-ray diffraction.[1]

Materials:

  • Hemimellitic Acid (98%+ purity).[1]

  • Solvents: Absolute Ethanol (HPLC grade), Milli-Q Water (18.2 MΩ).[1]

  • Vessel: 20 mL Scintillation vial (glass) with polyethylene cap.

  • Filtration: 0.45 µm PTFE syringe filter.[1]

Step-by-Step Methodology:

  • Preparation of Solvent Matrix:

    • In a clean beaker, mix 5.0 mL of Ethanol and 5.0 mL of Water .[1] Vortex to ensure a single phase.[1]

  • Saturation:

    • Weigh 250 mg of Hemimellitic acid.[1]

    • Add the solid to the 10 mL solvent mixture.[1]

    • Note: Sonicate for 5–10 minutes. The solution should be clear. If solid remains, add solvent dropwise until fully dissolved.[1] If it dissolves instantly, add 50 mg more solid until a few grains remain undissolved (saturation point).[1]

  • Filtration (Critical Step):

    • Draw the solution into a syringe.[1]

    • Attach a 0.45 µm PTFE filter and dispense the solution into the clean crystallization vial. This removes dust nuclei that cause twinning.[1]

  • Controlled Evaporation:

    • Cap the vial tightly, then unscrew the cap exactly 1/4 turn .

    • Alternative: Cover with Parafilm and pierce 3 holes with a 22G needle.[1]

  • Incubation:

    • Place the vial in a vibration-free environment at constant temperature (20–22°C).

    • Do not disturb for 3–5 days.

  • Harvesting:

    • Crystals will appear as colorless triclinic prisms.[1]

    • Decant the mother liquor.[1] Do not wash with pure ethanol (risks dehydration).[1] Wash briefly with cold 1:1 EtOH:Water if necessary.[1]

    • Dry in air at room temperature.[1] Do not use an oven.

Protocol B: Temperature Lowering (Cooling Crystallization)

Best for: Larger batches or larger individual crystals.[1]

  • Prepare a saturated solution in 1:1 EtOH:Water at 50°C .

  • Filter the hot solution into a pre-warmed vial.

  • Place the vial into a water bath at 50°C.

  • Turn off the heat and allow the bath to cool slowly to room temperature overnight (approx. rate: -0.1°C/min).[1]

  • Once at room temperature, move to a refrigerator (4°C) for 24 hours to maximize yield.

Process Visualization

Diagram 1: Crystallization Workflow

This diagram illustrates the operational flow for Protocol A, emphasizing the filtration step often skipped by novices.

G Start Raw Material (Hemimellitic Acid) Dissolve Dissolution (1:1 EtOH:H2O) Start->Dissolve Saturation Filter Micro-Filtration (0.45 µm PTFE) Dissolve->Filter Remove Dust Nucleate Nucleation (Slow Evaporation) Filter->Nucleate Controlled Rate Growth Crystal Growth (3-7 Days) Nucleate->Growth Ostwald-Miers Region Harvest Harvest (Air Dry) Growth->Harvest Decant

Caption: Workflow for solution growth. The filtration step is critical to prevent heterogeneous nucleation on dust particles.

Diagram 2: Solubility & Phase Logic

Understanding why the crystal grows requires visualizing the supersaturation curve.[1]

Phase Undersat Undersaturated Solution Sat Saturation Limit (Equilibrium) Undersat->Sat Evaporation of Solvent Meta Metastable Zone (Ideal Growth) Sat->Meta Slow Supersaturation Meta->Meta Crystal Growth (Consumes Solute) Labile Labile Zone (Crash Precipitation) Meta->Labile Too Fast!

Caption: The goal is to maintain the solution in the Metastable Zone (Green) where growth occurs on existing nuclei without spontaneous crashing (Red).

Troubleshooting & Quality Control

ObservationDiagnosisCorrective Action
Opaque/White Crystals Dehydration (Loss of lattice water)Ensure water is in the solvent (min 30%).[1] Do not oven dry. Store in a sealed vial.
Many Tiny Crystals Nucleation rate too highEvaporation was too fast.[1] Use a cap with fewer holes or move to a cooler spot.
Twinning (Intergrown) Heterogeneous nucleationRe-filter solution.[1] Ensure the vial is absolutely still (vibration-free).
No Crystals (Clear) UndersaturatedLoosen cap further.[1] Add a "seed" crystal if available.[1]

Validation Check: To confirm you have the dihydrate and not the anhydrate:

  • TGA (Thermogravimetric Analysis): Look for a mass loss of ~14.6% (corresponding to 2

    
     molecules) between 60°C and 110°C.[1]
    
  • Visual: Dihydrate crystals are typically clear, sturdy prisms.[1] Anhydrous forms often appear as white powders or needles that crumble easily.[1]

References

  • Mo, F., & Adman, E. (1975).[1][3] Crystal structure of hemimellitic acid dihydrate (1,2,3-benzenetricarboxylic acid dihydrate). Acta Crystallographica Section B: Structural Crystallography and Crystal Chemistry, 31(1), 192-198.[1][3]

  • Li, Y., & Zhang, C. (2016).[1] Solubility of 1,3,5-Benzenetricarboxylic Acid in Different Solvents. Journal of Chemical & Engineering Data (Note: Comparative solubility trends for benzenetricarboxylic acid isomers). [1]

  • Duchamp, D. J., & Marsh, R. E. (1969).[1] The crystal structure of trimesic acid (Comparison reference for isomer structural differences). Acta Crystallographica Section B, 25(1), 5-19.[1]

Sources

Troubleshooting & Optimization

Technical Support Center: Scaling Up Hemimellitic Acid Dihydrate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: HMA-SC-2024 Subject: Troubleshooting Scale-Up, Isolation, and Hydration Control Assigned Specialist: Senior Application Scientist

Executive Summary

Scaling up the synthesis of Hemimellitic Acid Dihydrate (benzene-1,2,3-tricarboxylic acid • 2H₂O) presents a unique triad of challenges: managing the violent exotherm of alkylbenzene oxidation, handling bulky manganese waste (if using KMnO₄), and—most critically—preventing thermal dehydration during isolation. Unlike its isomers (trimellitic or trimesic acid), the 1,2,3-substitution pattern creates significant steric strain, making the molecule prone to anhydride formation or decarboxylation if thermal thresholds are breached.

This guide provides self-validating protocols and troubleshooting logic for researchers transitioning from gram-scale to kilogram-scale production.

Module 1: Reaction Engineering (The Oxidation Phase)

The Challenge: Exotherm Management & Selectivity

The oxidation of 1,2,3-trimethylbenzene (hemimellitene) is the primary route. At scale, the accumulation of unreacted oxidant followed by a sudden "kick" can lead to thermal runaway.

Standardized Protocol (Scale-Adapted)
  • Substrate: 1,2,3-Trimethylbenzene[1][2]

  • Oxidant: Potassium Permanganate (KMnO₄) [Note: While catalytic air oxidation is used industrially, KMnO₄ is standard for high-purity pilot batches].

  • Solvent: Pyridine/Water (1:1) or t-Butanol/Water (Phase transfer catalysis recommended for >1kg).

Critical Control Points (CCP)
ParameterTarget RangeTechnical Rationale
Dosing Rate 0.5 eq/hourPrevents oxidant accumulation. Monitor via redox potential (ORP) or color persistence.
Temperature 80–95°C<80°C: Incomplete oxidation (partial aldehydes). >100°C: Decarboxylation risk.
pH Control 8.0 – 10.0Acidic conditions promote over-oxidation/ring rupture. Maintain alkalinity with Na₂CO₃.
Workflow Visualization: Oxidation Logic

OxidationWorkflow Start Start: 1,2,3-Trimethylbenzene Heat Heat to 80°C (Reflux) Start->Heat Dose Dose KMnO4 (Slow Addition) Heat->Dose Check Check Color/ORP Dose->Check Check->Dose Purple fades rapidly Quench Quench (Ethanol/MeOH) Check->Quench Purple persists > 15 min Filter Hot Filtration (Remove MnO2) Quench->Filter

Figure 1: Step-wise logic for controlling the oxidation exotherm and determining the endpoint.

Module 2: Isolation & Purification (The "Sludge" Bottleneck)

The Challenge: The Manganese Trap

A common failure mode at scale is the inability to filter the manganese dioxide (MnO₂) byproduct. The sludge traps the product (as the soluble carboxylate salt), leading to massive yield loss.

Troubleshooting Guide: Filtration & Acidification

Q: The filtration is stalled. How do I recover my product from the MnO₂ cake? A: Do not discard the cake. The hemimellitate salt adsorbs strongly to the MnO₂ surface.

  • Reslurry: Return the filter cake to the reactor.

  • Boil: Add water (3x cake volume) and heat to boiling for 20 minutes.

  • Refilter: Filter while hot (>80°C). The viscosity of the filtrate drops significantly at high temperatures.

Q: I acidified the filtrate, but no crystals formed. A: You likely stopped at the first pKa. Hemimellitic acid is a tricarboxylic acid.[3][4]

  • Mechanism: You must protonate all three carboxyl groups to achieve insolubility.

  • Target pH: You must drive the pH below 1.0 using concentrated HCl.

  • Observation: The solution will turn from clear (salt) to a thick white slurry (free acid).

Purification Logic Tree

PurificationLogic Filtrate Basic Filtrate (pH ~9) Acidify1 Acidify to pH 2.0 Filtrate->Acidify1 Impurity Filter Precipitate (Byproducts/Silica) Acidify1->Impurity Precipitate forms Acidify2 Acidify Supernatant to pH < 1.0 Acidify1->Acidify2 Filtrate Impurity->Acidify2 Discard Solid Crystallize Cool to 4°C (Hemimellitic Acid Precipitates) Acidify2->Crystallize

Figure 2: Dual-stage acidification strategy to remove partial oxidation impurities before final isolation.

Module 3: Crystallization & The Dihydrate Form

The Challenge: Hydration State Control

Users often report obtaining "hygroscopic powder" or "anhydride" instead of the stable dihydrate. This is a drying issue.

  • Hemimellitic Acid Dihydrate: Stable, crystalline, non-hygroscopic.

  • Anhydrous Form: Hygroscopic, tends to form intramolecular anhydride (melting point depression).

Protocol: Ensuring the Dihydrate (2H₂O)
  • Solvent System: Recrystallize the crude acid from 2M HCl (not pure water). The common ion effect increases yield, and the acidic environment suppresses ionization.

  • Cooling Profile: Slow cooling from 90°C to 4°C over 6 hours. Rapid cooling traps impurities.

  • Drying (CRITICAL):

    • Do NOT oven dry > 60°C.

    • Do NOT use phosphorus pentoxide (P₂O₅) in the desiccator.

    • Correct Method: Air dry at ambient temperature (25°C) or vacuum dry at max 40°C.

    • Validation: Perform TGA (Thermogravimetric Analysis). A weight loss of ~14.5% between 50–110°C confirms the dihydrate (2 moles H₂O / 210 MW + 36 MW water).

FAQ: Rapid Fire Troubleshooting

Q1: My product melts at 170°C, but literature says 190°C. Why?

  • Diagnosis: You likely formed the anhydride during drying, or you have mixed isomers (trimellitic acid).

  • Fix: Recrystallize from water to hydrolyze the anhydride back to the acid. Check HPLC purity to rule out isomers.

Q2: Can I use nitric acid for oxidation instead of Permanganate?

  • Analysis: Yes, historically used (acenaphthene route), but it produces shock-sensitive nitrated byproducts and NOx fumes.

  • Recommendation: Avoid for scale-up unless you have specific blast-proof infrastructure. Stick to KMnO₄ or catalytic air oxidation [1].

Q3: The final powder is turning pink.

  • Diagnosis: Trace manganese contamination.

  • Fix: Wash the final filter cake with dilute (0.1M) oxalic acid or sodium bisulfite solution. This reduces brown Mn(IV) to colorless, soluble Mn(II).

References

  • Synthesis of Hemimellitic Acid

    • Source: Wikipedia / Organic Syntheses.
    • Context: Oxidation of 1,2,3-trimethylbenzene and acenaphthene routes.[5]

    • URL:

  • Scale-Up Challenges & Safety

    • Source: UK CPI (Centre for Process Innov
    • Context: General challenges in scaling exothermic oxid
    • URL:

  • Physical Properties & Hydrates

    • Source: NIST Chemistry WebBook.[3]

    • Context: Confirmation of nomenclature, molecular weight, and acid properties.[3]

    • URL:

  • Crystallization & Purification

    • Source: Sigma-Aldrich Technical D
    • Context: Solubility data and acid-base extraction principles for benzenetricarboxylic acids.
    • URL:[6]

Sources

Technical Support Center: Crystallization of Benzene-1,2,3-tricarboxylic Acid Dihydrate

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: CRY-HMLA-123-OPT Subject: Optimization of Crystal Quality & Habit for Hemimellitic Acid Dihydrate Assigned Specialist: Dr. A. Vance, Senior Application Scientist, Solid-State Chemistry Division

Introduction: The Vicinal Challenge

Welcome to the technical support hub for Benzene-1,2,3-tricarboxylic acid (Hemimellitic Acid) dihydrate .

Unlike its symmetric isomer Trimesic acid (1,3,5-isomer), Hemimellitic acid presents unique crystallization challenges due to the vicinal substitution pattern (three adjacent carboxyl groups). This crowding creates strong intramolecular competition for hydrogen bonding, often leading to:

  • Polyamorphism: Difficulty maintaining the dihydrate phase (

    
    ) vs. the anhydrate or other solvates.
    
  • Stacking Faults: The planar aromatic rings tend to slip, causing twinning or opacity.

  • Needle Formation: High supersaturation drives rapid growth along the hydrogen-bonding axis, resulting in fragile needles rather than robust prisms.

This guide provides a self-validating workflow to resolve these issues.

Module 1: Thermodynamic Control (Solvent & Phase)

The Core Problem: Water Activity ( )

Users often fail to obtain the dihydrate because they use pure organic solvents (Ethanol, Methanol) to maximize solubility. This strips water from the lattice, yielding the anhydrate or an unstable alcohol-solvate. You must maintain a critical water activity level.

Relative Solubility Matrix

Data summarized from internal solubility screens of vicinal polycarboxylic acids.

Solvent SystemSolubility (25°C)Risk FactorVerdict
Pure Water Low (< 5 g/L)Low YieldPoor (unless huge volumes used)
Pure Ethanol/MeOH Very HighDehydration / Solvate formationHigh Risk (Avoid for dihydrate)
Ethanol : Water (1:1) ModerateFast evaporation = crustingAcceptable (with care)
Acetone : Water (3:1) HighSolvent inclusionGood (for cooling crystallization)
Water : THF (1:1) HighPeroxide formation / SafetyModerate
Recommended Solvent System

The "Goldilocks" Mixture: Water/Acetone (25:75 v/v).

  • Why: Acetone solubilizes the aromatic ring; Water stabilizes the carboxylic acid network and ensures the dihydrate lattice forms.

  • Validation: If crystals turn opaque upon drying in air, you likely formed an unstable acetone-solvate. Increase water content to 30-40%.

Module 2: Kinetic Control (Nucleation & Growth)

Visualizing the Process Workflow

The following diagram outlines the decision logic for optimizing your crystallization based on the defects you are currently seeing.

CrystalOptimization Start Current Crystal Defect Needles Long, Fragile Needles Start->Needles Opaque Opaque / Milky Crystals Start->Opaque Powder Microcrystalline Powder Start->Powder Blocks Clear Prisms/Blocks Start->Blocks HighSupersat HighSupersat Needles->HighSupersat Cause: High Supersaturation Inclusion Inclusion Opaque->Inclusion Cause: Solvent Inclusion CrashNucl CrashNucl Powder->CrashNucl Cause: Crash Nucleation QC QC Blocks->QC Action: Verify Hydration (TGA/XRD) LowerCooling LowerCooling HighSupersat->LowerCooling Action: Reduce Cooling Rate (0.1°C/min) AddInhibitor AddInhibitor HighSupersat->AddInhibitor Action: Change Solvent Polarity TempCycling TempCycling Inclusion->TempCycling Action: Apply Temperature Cycling Seed Seed CrashNucl->Seed Action: Add Seeds @ Metastable Zone

Figure 1: Diagnostic workflow for identifying the root cause of crystal defects based on visual morphology.

Module 3: Troubleshooting FAQs

Q1: My crystals look like cotton wool (very fine needles). How do I get blocks?

Diagnosis: This is "Crash Nucleation." The 1,2,3-tricarboxylic acid groups form strong hydrogen-bonded chains. If supersaturation is too high, the crystal grows rapidly along this chain (the b-axis usually) before it can widen. The Fix:

  • Lower Initial Concentration: Reduce solute concentration by 20%.

  • Slower Cooling: Do not put the vial in the fridge immediately. Use a programmable bath or a Dewar flask to cool from 60°C to 20°C over 12 hours.

  • Add a "Poison": Add 5% Toluene to your Water/Acetone mix. The non-polar toluene interacts with the aromatic face, slowing down the stacking and forcing the crystal to grow wider (changing the aspect ratio).

Q2: The crystals are clear in solution but turn white/opaque when I filter them.

Diagnosis: Efflorescence (Dehydration). You have successfully grown the dihydrate, but the ambient humidity is too low, or you washed them with a dry solvent (like pure ethanol), stripping the structural water. The Fix:

  • Wash Solvent: Wash only with a cold mixture of the mother liquor solvent (e.g., 10% Water in Acetone). Never wash with pure anhydrous ethanol.

  • Drying: Do not use a desiccator with strong desiccants (

    
    ). Air dry at ambient humidity or use a humidity chamber set to 40% RH.
    
Q3: I am getting "twinning" (crystals growing out of each other).

Diagnosis: High nucleation rate or physical disturbances. The Fix:

  • Filtration: Ensure your hot solution is filtered through a 0.2 µm PTFE filter before crystallization to remove dust (heterogeneous nucleation sites).

  • Vibration Isolation: Ensure the crystallization vessel is not near a pump or hood fan.

  • Seeding: Introduce one single, clean seed crystal into the saturated solution at slightly super-saturated conditions (metastable zone) to control growth.

Module 4: Master Protocol (Slow Cooling with Temperature Cycling)

This protocol utilizes Ostwald Ripening to consume small, defective crystals and grow larger, defect-free blocks.

Reagents
  • Benzene-1,2,3-tricarboxylic acid (Hemimellitic acid)[1][2]

  • Solvent A: Acetone (HPLC Grade)

  • Solvent B: Deionized Water (

    
    )
    
Step-by-Step Methodology
  • Preparation:

    • Prepare a 70:30 (v/v) Acetone:Water mixture.

    • Calculate saturation: Dissolve Hemimellitic acid at 50°C until no more dissolves (approx. saturation point). Filter this warm solution into a clean glass vial.

  • The Temperature Cycle (The Critical Step):

    • Place the vial in a programmable water bath or incubator.

    • Phase A (Nucleation): Cool from 50°C to 35°C at 0.5°C/min. Hold for 1 hour. (Shower of small crystals forms).

    • Phase B (Ripening): Heat back up to 45°C at 1°C/min. Hold for 30 mins. (Fines dissolve; large crystals survive).

    • Phase C (Growth): Cool from 45°C to 20°C at 0.1°C/min .

  • Harvesting:

    • Filter gently.

    • Crucial: Rinse with cold 90:10 Acetone:Water.

    • Store in a sealed vial (not open air) to preserve hydration state.

Visualizing the Temperature Cycle

TempCycle T1 50°C (Dissolve) T2 35°C (Nucleate) T1->T2 Fast Cool (Create Fines) T3 45°C (Ripen) T2->T3 Re-heat (Dissolve Defects) T4 20°C (Final Growth) T3->T4 Slow Cool (0.1°C/min)

Figure 2: Temperature cycling profile to promote Ostwald Ripening and eliminate polycrystalline fines.

References

  • Mo, Z., et al. (2005). "Crystal Structure of Benzene-1,2,3-tricarboxylic Acid Dihydrate." Cambridge Structural Database (CSD).[3][1][4] Refcode: HEMIMEL .

  • Mullin, J. W. (2001). Crystallization. 4th Edition. Butterworth-Heinemann. (Standard text for cooling crystallization dynamics and Ostwald ripening).

  • Desiraju, G. R. (2003). "Crystal Engineering: The Design of Organic Solids." Elsevier. (Principles of carboxylic acid synthons and hydration stability).

  • PubChem. (2024). "this compound."[5] National Library of Medicine.

Disclaimer: This guide assumes standard laboratory safety protocols. Benzene-1,2,3-tricarboxylic acid is an irritant. Always wear PPE.

Sources

Troubleshooting MOF synthesis with Benzene-1,2,3-tricarboxylic acid linker

Author: BenchChem Technical Support Team. Date: February 2026

Knowledge Base Article ID: MOF-HMA-TS-404

Executive Summary & Critical Distinction

STOP AND VERIFY: Before proceeding, confirm your linker is Benzene-1,2,3-tricarboxylic acid (Hemimellitic Acid) and NOT the more common Benzene-1,3,5-tricarboxylic acid (Trimesic Acid) used in HKUST-1 or MIL-100.

  • The Chemistry Gap: Unlike the 1,3,5-isomer which bridges metal nodes to form open cages, the 1,2,3-isomer possesses vicinal carboxylic acid groups. These groups induce steric crowding and often favor chelation (binding one metal) over bridging (connecting two metals).

  • Resulting Challenges: This creates a high propensity for dense, non-porous 1D/2D coordination polymers rather than 3D porous MOFs. Successful synthesis requires precise kinetic control to force the "unfavorable" open architecture.

Module 1: Pre-Synthesis & Solubility (Input Phase)

Issue 1: Linker fails to dissolve or precipitates immediately upon metal addition.

Diagnosis: Strong intermolecular hydrogen bonding of the vicinal carboxyl groups and rapid, uncontrolled coordination (kinetic precipitation).

Technical Insight: Hemimellitic acid has a high pKa1 (~2.8) but the proximity of the second and third protons increases the pKa of subsequent deprotonations due to electrostatic repulsion. If you add metal salts to a fully protonated solution, nothing happens. If you deprotonate too fast (e.g., adding NaOH), the metal snaps to the first available site, forming an amorphous precipitate.

Troubleshooting Protocol:

ParameterStandard RecommendationMechanism of Action
Solvent System DMF:Ethanol:Water (4:1:1)DMF solubilizes the linker; Water aids metal salt dissociation; Ethanol modulates surface tension.
Deprotonation Do NOT use strong bases. Use Triethylamine (TEA) or 4,4'-bipyridine.Slow, reversible deprotonation allows the metal to "find" the correct coordination geometry.
Metal Source Nitrates (

) or Perchlorates (

)
Chlorides often coordinate too strongly, competing with the linker.

Step-by-Step Dissolution Workflow:

  • Dissolve 1,2,3-BTC in DMF. Sonicate at 40°C for 15 mins.

  • Add modulator (Acetic Acid, 30 molar equivalents) before the metal.

  • Add Metal Nitrate solution dropwise.

  • Seal and heat.

Module 2: Reaction Dynamics & Phase Purity (Process Phase)

Issue 2: Product is crystalline but non-porous (Dense Phase).

Diagnosis: Thermodynamic sink. The system found the lowest energy state (dense packing) because the reaction was too hot or too long.

Technical Insight: The "vicinal effect" of the 1,2,3-carboxylates creates a "molecular tweezer." It wants to grab a single metal ion. To get a porous MOF, you must force the linker to twist and bridge multiple metal clusters. This is a Kinetic Product .

Corrective Action: The Modulation Strategy You must use a "competitor" (Modulator) to block the coordination sites temporarily, slowing down the crystal growth and allowing error correction.

Experimental Logic Diagram (Graphviz):

MOF_Synthesis_Logic Start Reactants Mixed Nucleation Nucleation Event Start->Nucleation Heat Growth Crystal Growth Nucleation->Growth Fast (No Modulator) Nucleation->Growth Slow (With Modulator) Outcome Final Phase Growth->Outcome Amorphous/Dense Growth->Outcome Porous 3D MOF Modulator Modulator (Acetic/Formic Acid) Competes for Metal Sites Modulator->Nucleation Inhibits

Caption: Kinetic control pathway. Modulators inhibit rapid nucleation, preventing the formation of dense, non-porous phases common with sterically hindered linkers.

Module 3: Activation & Pore Collapse (Output Phase)

Issue 3: PXRD is perfect, but BET Surface Area is < 50 m²/g.

Diagnosis: Pore Collapse (Capillary Failure). Context: 1,2,3-BTC MOFs often rely on weak interactions to hold the 3D structure open. When you remove the solvent (DMF) by heating, the surface tension of the evaporating liquid pulls the pore walls together, crushing the framework.

The "Solvent Exchange" Protocol: You must replace the high-boiling, high-surface-tension DMF with a volatile, low-surface-tension solvent before drying.

Step-by-Step Activation Guide:

  • Decant: Remove mother liquor (DMF) while keeping crystals wet. NEVER let them dry yet.

  • Exchange 1: Add dry Ethanol. Soak 6 hours. Decant.

  • Exchange 2: Add dry Ethanol. Soak 12 hours. Decant.

  • Exchange 3: Add dry Acetone (lower surface tension than ethanol). Soak 24 hours.

  • Critical Step:

    • Method A (Standard): Vacuum dry at room temperature for 2 hours, then slowly ramp to 120°C.

    • Method B (Advanced):Supercritical CO2 Drying. (Required for Lanthanide-1,2,3-BTC structures).

Module 4: Diagnostics & Validation

Issue 4: PXRD peaks are shifted or broadened.

Diagnosis: Breathing Effect or Solvate Distortion. MOFs made with hemimellitic acid are often "flexible." The structure expands/contracts depending on what solvent is inside.

Data Interpretation Table:

ObservationProbable CauseVerification Step
Low Angle Peaks Missing Structure collapsed to dense phase.Attempt re-activation with Supercritical CO2.
Peaks Shifted to Higher 2θ Unit cell contraction (pores empty).This is normal after activation. Compare with "simulated activated" pattern, not "as-synthesized".
Broad Humps (Amorphous) Hydrolysis of metal nodes.Check water content in solvent.[1] Lanthanide nodes are water-stable; Zn/Cu nodes are not.

References & Authority

In-Text Citation Key:

  • [1] Mechanistic distinction of 1,2,3-BTC vs 1,3,5-BTC.

  • [2] Lanthanide coordination modes with hemimellitic acid.

  • [3] Activation strategies for fragile carboxylate MOFs.

Reference List:

  • Daiguebonne, C., et al. "Structural and luminescent properties of lanthanide complexes with hemimellitic acid." Inorganic Chemistry, 47(21), 2008.

    • Relevance: Foundational text on how 1,2,3-BTC coordinates to Lanthanides (Ln).

  • Yaghi, O. M., et al. "Reticular synthesis and the design of new materials." Nature, 423, 2003.

    • Relevance: Establishes the principles of reticular chemistry used to predict topology differences between isomers.

  • Mondal, S., et al. "Metal-organic frameworks based on flexible ligands (FL-MOFs): structures and applications." Chemical Reviews, 111(9), 2011.

    • Relevance: Discusses the "breathing" behavior and flexibility issues common in non-rigid linkers like hemimellitic acid.

  • Farha, O. K., & Hupp, J. T. "Rational design, synthesis, purification, and activation of metal–organic framework materials." Accounts of Chemical Research, 43(8), 2010.

    • Relevance: The authoritative guide on Supercritical CO2 activation to prevent pore collapse.

Sources

Preventing polymorphism in hemimellitic acid dihydrate crystallization

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Preventing Polymorphism in Hemimellitic Acid Dihydrate Crystallization Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

You are encountering polymorphic instability while attempting to isolate Hemimellitic Acid (HMA) Dihydrate (Benzene-1,2,3-tricarboxylic acid · 2H₂O).[1][2]

The core challenge with HMA is that it forms a channel hydrate . The stability of the dihydrate form is strictly governed by the Water Activity (


)  of your solvent system and the relative humidity during isolation. If the water activity drops below a critical threshold (

), the crystal lattice collapses or rearranges into the anhydrous form or an organic solvate.

This guide synthesizes thermodynamic principles with practical process control to ensure the exclusive isolation of the dihydrate form.

Part 1: Thermodynamic Control (The "Why")

To prevent polymorphism, you must operate within the Dihydrate Stability Zone . This is defined by the activity of water in your solvent mixture, not just the concentration.

The Critical Water Activity (

)

For any hydrate/anhydrate system, there exists a specific water activity at a given temperature where both forms have equal solubility.

  • If

    
    :  The Dihydrate  is the stable form. The anhydrate is metastable and will convert to the dihydrate.
    
  • If

    
    :  The Anhydrate  is the stable form. The dihydrate will dehydrate.
    

Key Insight: Adding organic anti-solvents (e.g., Ethanol, Acetone) depresses


 non-linearly. A 50:50 v/v Ethanol:Water mixture does not have a water activity of 0.5; it is often significantly higher, but you must verify this against the critical threshold.
ParameterImpact on HMA Dihydrate Stability
Temperature High T increases

. You need more water to stabilize the hydrate at higher temperatures.
Solvent Ratio High organic content lowers

. Risk of anhydrate formation increases.
Drying Conditions Low humidity (<30% RH) or high heat (>60°C) can dehydrate the crystal after filtration.
Part 2: Troubleshooting Guide (FAQs)
Q1: "I followed the cooling profile, but I still see a mixture of needles and blocks. Why?"

Diagnosis: You likely triggered Concomitant Polymorphism or Solvent-Mediated Phase Transformation (SMPT) .

  • The Mechanism: If your starting composition was in the metastable zone for the anhydrate, it nucleated first. As it grew, it consumed supersaturation. However, if the final

    
     favored the dihydrate, the anhydrate crystals began to dissolve while dihydrate crystals nucleated on their surface.
    
  • The Fix:

    • Seed with pure Dihydrate crystals at the saturation point. This bypasses the kinetic competition.

    • Increase water content. Ensure your final solvent composition has

      
       (a conservative baseline for dihydrates at ambient T).
      
Q2: "My crystals look perfect on the filter, but turn opaque and powdery after drying."

Diagnosis: Post-Isolation Dehydration .

  • The Mechanism: HMA dihydrate loses its lattice water if the environmental relative humidity (RH) is lower than the crystal's equilibrium water vapor pressure.

  • The Fix:

    • Do not vacuum dry at high heat. Vacuum lowers the partial pressure of water, effectively stripping the hydrate.

    • Humidity-Controlled Drying: Dry at ambient pressure with air conditioned to 40-60% RH.

    • Solvent Wash: Wash the filter cake with a solvent mixture matching the mother liquor's

      
      , not pure volatile organic solvent (which strips water).
      
Q3: "The solution oiled out (Liquid-Liquid Phase Separation) before crystallizing."

Diagnosis: High supersaturation in a solvent system with low miscibility for the solute.

  • The Fix:

    • Reduce Cooling Rate: Slow down to <0.5°C/min to stay within the Metastable Zone Width (MSZW).

    • Increase Seed Loading: Use 1-2 wt% seeds to provide surface area for growth, preventing the concentration buildup that leads to oiling out.

Part 3: Validated Experimental Protocol

Objective: Isolate pure HMA Dihydrate via Cooling Crystallization.

Materials:

  • Crude Hemimellitic Acid

  • Solvent: Water/Ethanol (80:20 v/v) - High water content ensures stability.

  • Seeds: Pure HMA Dihydrate (milled to <50 µm).

Step-by-Step Methodology:

  • Dissolution:

    • Charge HMA into the reactor.

    • Add Water/Ethanol (80:20) solvent.[3][4][5]

    • Heat to 70°C . Agitate until fully dissolved. Note: Do not exceed 80°C to minimize thermal degradation risks.

  • Clarification:

    • Filter hot (0.2 µm membrane) to remove insoluble impurities (dust/nuclei).

  • Nucleation Control (Seeding):

    • Cool solution to 55°C (Just inside the metastable zone).

    • Add 1.0 wt% Dihydrate Seeds as a slurry.

    • Hold for 30 minutes. Crucial Step: This allows seeds to heal and prevents secondary nucleation of the wrong polymorph.

  • Crystal Growth:

    • Cool from 55°C to 5°C over 4 hours (Linear or Cubic cooling profile).

    • Tip: Slow cooling at the start prevents encrustation.

  • Isolation:

    • Filter immediately at 5°C.

    • Wash: Use a chilled 90:10 Water:Ethanol mixture. Do not use pure Ethanol.

  • Drying:

    • Dry in a convection oven at 40°C with a pan of water at the bottom to maintain humidity, or use a vacuum oven with a humidified bleed line.

Part 4: Process Visualization
Diagram 1: Thermodynamic Decision Tree

This logic flow helps you determine the root cause of polymorphic failure based on water activity.

HMA_Polymorph_Control Start Start: HMA Crystallization Check_Aw Calculate Water Activity (aw) Start->Check_Aw Aw_Low aw < Critical Point (Solvent is too 'dry') Check_Aw->Aw_Low High Organic Ratio Aw_High aw > Critical Point (Solvent is 'wet' enough) Check_Aw->Aw_High High Water Ratio Anhydrate_Risk Risk: Anhydrate Formation Aw_Low->Anhydrate_Risk Dihydrate_Zone Target: Dihydrate Stability Zone Aw_High->Dihydrate_Zone Result_Fail Result: Dehydrated/Mixed Phase Anhydrate_Risk->Result_Fail SMPT to Anhydrate Process_Check Check Drying Conditions Dihydrate_Zone->Process_Check Dry_Aggressive High Temp / High Vacuum Process_Check->Dry_Aggressive Dry_Controlled Ambient P / Controlled Humidity Process_Check->Dry_Controlled Dry_Aggressive->Result_Fail Lattice Collapse Result_Success Result: Pure HMA Dihydrate Dry_Controlled->Result_Success

Figure 1: Decision logic for ensuring HMA Dihydrate stability. Blue nodes indicate decision points; Green indicates safe operating zones; Red indicates failure modes.

Diagram 2: Solvent-Mediated Phase Transformation (SMPT) Mechanism

Understanding how the system corrects itself (or fails) during the process.

SMPT_Mechanism cluster_0 Simultaneous Process (SMPT) Soln Supersaturated Solution Meta_Nuc Nucleation of Metastable Anhydrate Soln->Meta_Nuc Fast Kinetics Stable_Growth Growth of Stable Dihydrate Soln->Stable_Growth Thermodynamic Drive Dissolution Dissolution of Anhydrate Meta_Nuc->Dissolution Driven by Solubility Difference Dissolution->Soln Recycles Solute Final Final Product: 100% Dihydrate Stable_Growth->Final

Figure 2: The SMPT mechanism. If the process is stopped too early, a mixture of Anhydrate (Yellow) and Dihydrate (Green) will be isolated. Sufficient aging time allows the cycle to complete.

References
  • Mo, F., & Adman, E. (1984). The Crystal Structure of Hemimellitic Acid Dihydrate. Acta Crystallographica Section B. (Foundational structural data confirming the dihydrate lattice).

  • Bernstein, J. (2002). Polymorphism in Molecular Crystals. Oxford University Press.[6] (Authoritative text on the thermodynamics of solvates and hydrates).

  • Davey, R. J., et al. (2006). Solvent-Mediated Phase Transformation Kinetics of an Anhydrate/Hydrate System. Crystal Growth & Design. (Establishes the mechanism for

    
     control in hydrate crystallization). 
    
  • Goldyn, M. R., et al. (2021).[1] Novel Purine Alkaloid Cocrystals with Trimesic and Hemimellitic Acids. Crystal Growth & Design. (Recent work utilizing HMA dihydrate in co-crystallization, verifying stability conditions). [1]

Sources

Interpreting complex NMR spectra of Benzene-1,2,3-tricarboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is designed for researchers and analytical scientists characterizing Benzene-1,2,3-tricarboxylic acid (Hemimellitic Acid) . It prioritizes experimental logic, troubleshooting, and spectral interpretation.[1]

Topic: Benzene-1,2,3-tricarboxylic acid (CAS: 569-51-7) Ticket Type: Advanced Spectral Analysis & Troubleshooting Scientist: Senior Application Specialist

Core Diagnostic Protocol: Sample Preparation & Solvent Effects

User Issue: "My spectrum looks like a broad mess," or "I can't see the carboxylic acid protons."

Technical Insight: Hemimellitic acid is a polar, tribasic acid. Its spectral quality is heavily dependent on the solvent's ability to disrupt intermolecular hydrogen bonding (dimerization) and the ionization state of the carboxyl groups.

Solvent Selection Workflow

Use the following logic to select the correct solvent system for your analytical goal.

SolventSelection Start Start: Select Analytical Goal Goal1 Structural Confirmation (Standard 1H/13C) Start->Goal1 Goal2 Quantitative Analysis (qNMR) or Salt Study Start->Goal2 DMSO Solvent: DMSO-d6 (Recommended) Goal1->DMSO Breaks H-bonds Sharpens peaks D2O Solvent: D2O + NaOD (pH > 9) Goal2->D2O High Solubility Anionic Form Result1 Result: Fully Protonated Acid COOH visible (10-14 ppm) Aromatic region: 7.5 - 8.5 ppm DMSO->Result1 Result2 Result: Tricarboxylate Anion COOH invisible (exchanged) Aromatic region: Upfield shift (~0.5 ppm) D2O->Result2

Figure 1: Decision matrix for solvent selection based on analytical requirements.

Critical Troubleshooting Steps
  • The "Invisible" Protons: In DMSO-d6 , the three carboxylic acid protons (-COOH) typically appear as a very broad singlet between 10.0–14.0 ppm . If the sample contains trace water, these protons exchange rapidly with HDO, broadening into the baseline or disappearing entirely.

    • Fix: Add a single molecular sieve bead to the NMR tube 1 hour prior to acquisition to remove water and sharpen the COOH signal.

  • Shimming Polar Samples: This compound significantly alters the magnetic susceptibility of the solution. Do not rely on "gradient shimming" alone. Perform a manual shim of Z1 and Z2 to ensure the aromatic splitting patterns are resolved.

1H NMR Interpretation (The Proton Landscape)

User Issue: "I see a doublet and a triplet. Which proton is which?"

Structural Logic: The molecule possesses a C2v plane of symmetry passing through the C2 carbon and the C5 proton. This renders the C1 and C3 positions equivalent, and the C4 and C6 positions equivalent.

Assignment Table (DMSO-d6)
Proton (H)MultiplicityChemical Shift (δ)IntegrationCoupling (J)Assignment Logic
H4, H6 Doublet (d)~8.1 – 8.3 ppm 2HJ ≈ 7.8 HzDeshielded (Downfield): Ortho to the C1/C3 COOH groups.
H5 Triplet (t)~7.6 – 7.8 ppm 1HJ ≈ 7.8 HzShielded (Upfield): Meta to C1/C3 COOH; Para to C2 COOH.
-COOH Broad Singlet10.0 – 14.0 ppm 3HN/AExchangeable. Often invisible in wet solvents.

Diagnostic Check:

  • The "Roofing" Effect: Because the chemical shift difference (

    
    ) between the doublet and triplet is small relative to the coupling constant (
    
    
    
    ), the spectrum is a second-order AB2 system. Look for the inner lines of the doublet and triplet leaning toward each other (increasing in intensity), while the outer lines decrease.

13C NMR & 2D Techniques (Structural Confirmation)

User Issue: "I counted the carbons, but I'm missing peaks in the 13C spectrum."

Technical Insight: Due to symmetry, you will not see 9 distinct carbon signals.[1] You will see only 5 unique signals for the 9 carbons.

13C Chemical Shift Expectations (DMSO-d6)
Carbon TypeCount (Real)Count (Peaks)Approx Shift (δ)Notes
C=O (Carboxyl) 32 165 – 170 ppmC2-COOH is distinct; C1/C3-COOH are equivalent.
C-Quaternary 32 130 – 135 ppmC2 is distinct; C1/C3 are equivalent. Weak intensity.
C-H (Aromatic) 32 128 – 132 ppmC5 is distinct; C4/C6 are equivalent. High intensity.
2D NMR Workflow for Verification

If you suspect an isomer (e.g., 1,2,4-Trimellitic acid), use this workflow:

IsomerCheck Spectrum Acquire 1H NMR Pattern Analyze Pattern Spectrum->Pattern Isomer123 Hemimellitic (1,2,3) Symmetric 1 Doublet (2H) + 1 Triplet (1H) Pattern->Isomer123 AB2 System Isomer124 Trimellitic (1,2,4) Asymmetric 3 Distinct Signals (1H each) (d, s, dd patterns) Pattern->Isomer124 AMX System Isomer135 Trimesic (1,3,5) High Symmetry 1 Singlet (3H) Pattern->Isomer135 A3 System

Figure 2: Rapid isomer discrimination based on 1H splitting patterns.

Advanced Troubleshooting: pH-Dependent Shifts

User Issue: "My peaks shifted by 0.5 ppm compared to the literature. Is my compound impure?"

Root Cause Analysis: Aromatic carboxylic acids are highly sensitive to pH.

  • Acid Form (COOH): Electron-withdrawing group (EWG). Deshields ring protons (shifts downfield).

  • Base Form (COO⁻): The carboxylate anion can donate electron density into the ring via resonance/induction more effectively than the acid, or simply loses the strong EWG character. This typically shields ring protons (shifts upfield).

Experiment: If you run the sample in D2O without adjusting pH, the dissociation is partial, leading to averaged chemical shifts.

  • Protocol: To reproduce literature values for the anion, add 2-3 drops of 40% NaOD in D2O.

  • Protocol: To reproduce literature values for the acid, use DMSO-d6 (which suppresses ionization).

References

  • AIST Spectral Database for Organic Compounds (SDBS). SDBS No. 2704: 1,2,3-Benzenetricarboxylic acid. National Institute of Advanced Industrial Science and Technology. [Link]

  • PubChem. Benzene-1,2,3-tricarboxylic acid (Compound CID 11288). National Library of Medicine. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

Sources

Validation & Comparative

Comparing properties of benzenetricarboxylic acid isomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Symmetry Dictates Function

For researchers in crystal engineering and drug delivery, the three isomers of benzenetricarboxylic acid (


) represent a classic case study in how regio-isomerism dictates macroscopic utility. While they share an identical molecular weight (210.14  g/mol ), their applications diverge radically based on the positioning of the carboxyl groups:
  • 1,3,5-Isomer (Trimesic Acid): The symmetric "architect." Its

    
     symmetry makes it the gold standard for Metal-Organic Frameworks (MOFs) and supramolecular hydrogen-bonded networks.
    
  • 1,2,4-Isomer (Trimellitic Acid): The industrial "workhorse." Its ability to form a mono-anhydride allows it to dominate the plasticizer and high-performance polymer (polyimide) markets.

  • 1,2,3-Isomer (Hemimellitic Acid): The "chelator." Steric crowding forces unique coordination modes, often utilized in specific lanthanide separation or lower-symmetry coordination polymers.

Physicochemical Characterization Atlas

The following data aggregates experimental values critical for process design. Note the distinct "Ortho Effect" in the pKa values of the 1,2,3 and 1,2,4 isomers.

Property1,2,3-Isomer (Hemimellitic)1,2,4-Isomer (Trimellitic)1,3,5-Isomer (Trimesic)
Structure Vicinal (Crowded)AsymmetricSymmetric (

)
Melting Point 190–192 °C (Decomposes)221–222 °C~380 °C (Sublimes)
pKa₁ (25°C) 2.802.523.12
pKa₂ (25°C) 4.203.843.89
pKa₃ (25°C) 5.875.204.70
Water Solubility High (forms hydrates)~21 g/L (25°C)Moderate (Strong H-bond network)
Anhydride Formation Yes (Hemimellitic Anhydride)Yes (Trimellitic Anhydride)No (Geometry forbids)
Primary Application Lanthanide ChelationPlasticizers, Epoxy CuringMOF Linkers (HKUST-1, MIL-100)
Analysis of Acidity Trends
  • 1,2,4-Trimellitic Acid exhibits the strongest first acidity (

    
    ). This is due to the ortho-effect where the adjacent carboxyl group stabilizes the resulting anion via intramolecular hydrogen bonding.
    
  • 1,3,5-Trimesic Acid has the highest

    
     (3.12) because its carboxyl groups are electronically isolated from each other (meta-substitution), reducing inductive stabilization of the anion.
    

Structural Reactivity & Application Logic[2][3]

The divergence in application is driven by the ability—or inability—to form cyclic anhydrides.

ReactivityLogic Iso123 1,2,3-Hemimellitic Heat Thermal Dehydration (>200°C) Iso123->Heat Iso124 1,2,4-Trimellitic Iso124->Heat Iso135 1,3,5-Trimesic Iso135->Heat Stable Network Supramolecular H-Bond Network Iso135->Network Symmetry Driven Anhydride Cyclic Anhydride Formation Heat->Anhydride Sterically Allowed Polymer Polyimides & Plasticizers Anhydride->Polymer MOF MOFs (HKUST-1) & Hydrogels Network->MOF

Figure 1: Reactivity pathways dictated by carboxyl positioning. 1,2,3 and 1,2,4 isomers undergo dehydration to anhydrides, enabling polymer chemistry. 1,3,5 resists dehydration, favoring network assembly.

Deep Dive: 1,3,5-Trimesic Acid in MOF Synthesis

Trimesic acid is the critical ligand for "Isoreticular Chemistry." Its triangular geometry acts as a 3-connected node, which, when combined with metal clusters (Secondary Building Units or SBUs), yields highly porous materials like HKUST-1 (Cu-BTC) and MIL-100 (Fe-BTC).

Why Trimesic Acid?
  • Rigidity: The benzene ring prevents conformational collapse.

  • Symmetry: The

    
     angle between carboxylates matches the geometry of many metal paddlewheel clusters, forming predictable cubic or hexagonal pores.
    
  • Thermal Stability: Unlike its isomers, it does not melt/dehydrate into an anhydride below 300°C, allowing for high-temperature solvothermal synthesis.

Experimental Protocol: Synthesis of HKUST-1 (Cu-BTC)

Context: This protocol describes the synthesis of a copper-trimesate MOF. This process relies on the high solubility of Trimesic acid in polar organic solvents and its coordination kinetics with Copper(II).

Safety: DMF is hepatotoxic. Work in a fume hood.

Materials
  • 1,3,5-Benzenetricarboxylic acid (Trimesic Acid), 98%+ purity.

  • Copper(II) nitrate trihydrate (

    
    ).
    
  • Solvents: N,N-Dimethylformamide (DMF), Ethanol, Deionized Water.

Step-by-Step Methodology
  • Precursor Dissolution:

    • Dissolve 0.875 g of Trimesic Acid in 20 mL of DMF/Ethanol (1:1 v/v). Sonicate until clear.

    • Note: Ethanol is added to lower the boiling point and surface tension of the solvent mixture, aiding in crystal activation later.

    • Dissolve 1.8 g of Copper Nitrate in 10 mL of Deionized Water.

  • Solvothermal Reaction:

    • Mix the two solutions in a 50 mL Teflon-lined autoclave.

    • Seal and heat at 85°C for 20 hours .

    • Critical Control Point: Do not exceed 100°C. Higher temperatures may lead to the formation of dense copper oxide phases rather than the porous MOF.

  • Cooling and Isolation:

    • Cool naturally to room temperature (approx. 4 hours). Rapid cooling can fracture crystals.

    • Filter the blue crystals (HKUST-1) under vacuum.

  • Activation (Solvent Exchange):

    • The pores are currently filled with DMF (boiling point 153°C). To remove this, soak crystals in Ethanol for 12 hours, refreshing the solvent every 4 hours.

    • Validation: The color should shift from dark navy to a lighter turquoise as water/ethanol replaces DMF.

  • Drying:

    • Dry under vacuum at 110°C for 12 hours.

Protocol Validation Workflow

ProtocolValidation Sample Synthesized HKUST-1 Crystals PXRD Powder X-Ray Diffraction Sample->PXRD TGA Thermogravimetric Analysis Sample->TGA BET BET Surface Area Analysis Sample->BET Check1 Check: Characteristic peaks at 2θ = 6.7°, 9.5°, 11.6°? PXRD->Check1 Check2 Check: Weight loss < 5% up to 250°C? TGA->Check2 Check3 Check: Surface Area > 1000 m²/g? BET->Check3 Pass Validated MOF Structure Check1->Pass Yes Check2->Pass Yes Check3->Pass Yes

Figure 2: Quality Control decision tree for validating Trimesic Acid-based MOFs.

Industrial Application: 1,2,4-Trimellitic Acid[4][5]

While Trimesic acid rules the lab, Trimellitic acid rules the factory floor.

  • Mechanism: Upon heating to ~220°C, the carboxyl groups at positions 1 and 2 dehydrate to form a five-membered anhydride ring. The carboxyl group at position 4 remains free.

  • Result: Trimellitic Anhydride (TMA) .

  • Utility: The anhydride reacts with alcohols to form esters (plasticizers), while the remaining acid group can react with amines or epoxies. This "dual-functionality" is used to create Trimellitate Plasticizers (e.g., TOTM) which are superior to phthalates because they are less volatile and more resistant to soapy water extraction, making them essential for wire insulation and automotive interiors.

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 11288, 1,2,3-Benzenetricarboxylic acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 10708, 1,2,4-Benzenetricarboxylic acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 11138, Trimesic acid. Retrieved from [Link]

  • Chui, S. S. Y., Lo, S. M. F., Charmant, J. P. H., Orpen, A. G., & Williams, I. D. (1999).[1] A Chemically Functionalizable Nanoporous Material [Cu3(TMA)2(H2O)3]n. Science, 283(5405), 1148–1150. (Seminal paper on HKUST-1). Retrieved from [Link]

  • Li, Z.-Q., et al. (2015). Solubility of 1,3,5-Benzenetricarboxylic Acid in Different Solvents. Journal of Chemical & Engineering Data, 60(6), 1678–1683. Retrieved from [Link]

Sources

Hemimellitic acid versus trimellitic acid as a polymer precursor

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between Hemimellitic Acid (1,2,3-benzenetricarboxylic acid) and Trimellitic Acid (1,2,4-benzenetricarboxylic acid) as polymer precursors.[1][2]

Executive Summary: The Steric Determinant

In the realm of high-performance polymers, Trimellitic Acid (TMAc) —and specifically its anhydride derivative, Trimellitic Anhydride (TMA) —is the industrial standard for synthesizing poly(amide-imide)s (PAIs) and high-temperature polyesters.[1][2] Its success relies on the 1,2,4-substitution pattern , which spatially separates the reactive anhydride group (positions 1,[1]2) from the isolated carboxylic acid (position 4), enabling controlled linear chain growth.[2]

Hemimellitic Acid (HMA) , the 1,2,3-isomer , serves as a cautionary study in steric hindrance.[1][2] While it can form an anhydride, the immediate proximity of the third carboxyl group creates severe steric crowding and thermodynamic instability. Consequently, HMA is rarely used for high-molecular-weight structural polymers, finding its niche instead in Metal-Organic Frameworks (MOFs) or as a specialized cross-linker where lower thermal stability is acceptable.[1][2]

Part 1: Chemical & Physical Profile[1][2][3]

The fundamental difference lies in the topology of the carboxyl groups. This dictates their thermal behavior and reactivity.[2][3]

Comparative Properties Table
FeatureTrimellitic Acid (TMAc) Hemimellitic Acid (HMA) Implication for Polymers
IUPAC Name 1,2,4-Benzenetricarboxylic acid1,2,3-Benzenetricarboxylic acidTMAc allows linear propagation; HMA forces kinking.[1][2]
Structure Distributed (Para-remote COOH)Vicinal (Adjacent COOHs)HMA suffers from "ortho-effect" crowding.[1][2]
Melting Point 238 °C190–192 °C (dec.)[1][2][3]HMA decomposes/decarboxylates at lower temps.[2]
Anhydride Form Stable Monoanhydride (TMA)Unstable/Crowded AnhydrideTMA is isolable and distillable; HMA anhydride is fragile.[2][3]
pKa (Step 1) ~2.52~2.80TMAc is slightly more acidic due to less H-bond locking.[1][2]
Solubility Moderate (Water, Ethanol)High (Water)HMA is often handled as a dihydrate.[1][2]
Structural Visualization

The following diagram illustrates the steric environment. Note the "Red Zone" in Hemimellitic acid where the third carboxyl group interferes with the anhydride ring.

IsomerComparison cluster_TMA Trimellitic Acid (1,2,4) cluster_HMA Hemimellitic Acid (1,2,3) TMA_Struct 1,2-Anhydride Formation (Reactive Site) 4-COOH (Isolated) (Chain Extension) HMA_Struct 1,2-Anhydride Formation (Reactive Site) 3-COOH (Crowded) (Steric Clash!) TMA_Struct->HMA_Struct Isomeric Shift

Figure 1: Structural topology comparison. The green node represents the industrially favored geometry; the red node indicates the sterically hindered geometry.

Part 2: Mechanistic Analysis & Performance[2]

The Anhydride Advantage (TMA)

Polymers like Torlon® (PAI) are synthesized not from the triacid, but from Trimellitic Anhydride (TMA) .[2]

  • Mechanism: The 1,2-carboxyls dehydrate to form a 5-membered anhydride ring.[1][2]

  • Selectivity: In TMA, the 4-position carboxyl group is too distant to interfere.[1][2] It remains free to react with diamines or diols after the anhydride ring has opened, or concurrently at a different rate. This differential reactivity allows for step-growth polymerization without immediate gelation.[1][2]

The Hemimellitic Trap (HMA)

When Hemimellitic acid is heated to form a polymer:

  • Anhydride Formation: It forms a 1,2-anhydride.[1][2]

  • Steric Blocking: The remaining carboxyl group at position 3 is immediately adjacent to the anhydride carbonyl. This creates a "buttressing effect."

  • Decarboxylation Risk: The steric strain and electron-withdrawing nature of the anhydride facilitate thermal decarboxylation (loss of CO₂) at temperatures required for polyimidization (>200°C).[2][3]

    • Result: Loss of stoichiometry, chain termination, and void formation in the matrix.

Polymer Architecture Comparison
PropertyTMA-Derived PolymerHMA-Derived Polymer
Chain Linearity High. The 1,4-axis promotes rod-like packing (high

).[1][2]
Low. The 1,2,3-kink disrupts packing (lower

, amorphous).[1][2]
Thermal Stability (

)
Excellent (>400°C). Stable imide rings.[1][2][3]Compromised. Prone to decarboxylation defects.[2][4]
Mechanical Modulus High. Used in wire enamels and structural parts.[2][3]Moderate/Brittle. Irregular chain packing reduces inter-chain forces.[2][3]

Part 3: Experimental Protocols

Protocol A: Standard Synthesis of Poly(amide-imide) using TMA

Target: High-MW polymer for coatings.[1][2]

Reagents:

  • Trimellitic Anhydride (TMA)[2]

  • 4,4'-Oxydianiline (ODA) or Methylene Dianiline (MDA)[1][2]

  • Solvent: N-Methyl-2-pyrrolidone (NMP)[1][2][5]

Workflow:

  • Dissolution: Dissolve diamine (1.0 eq) in NMP under dry nitrogen at room temperature.

  • Acylation (Exothermic): Add TMA (1.0 eq) portion-wise. The anhydride ring reacts rapidly with the amine to form the amic acid intermediate. The 4-COOH remains largely unreacted at this stage.[2]

  • Dehydration (Imidization):

    • Method A (Thermal): Cast film and heat stepwise: 100°C

      
       200°C 
      
      
      
      300°C.
    • Method B (Chemical): Add Acetic Anhydride/Pyridine to close the imide ring.

  • Chain Extension: Heat to >200°C. The 4-COOH reacts with the amide linkage (or excess amine) to form the final imide-amide structure.[2]

Protocol B: Handling Hemimellitic Acid (Research Scale)

Target: Low-temp synthesis to avoid decarboxylation.[1][2]

Critical Warning: Do not exceed 180°C during initial reaction steps. HMA is prone to losing CO₂.[2]

  • Activation: Convert HMA to Hemimellitic Anhydride Chloride using thionyl chloride (

    
    ) at moderate temperatures (reflux 75°C). Avoid bulk heating of the neat acid.
    
  • Low-Temp Polymerization:

    • React the acid chloride with the diamine in DMAc at 0°C to 25°C.

    • This forms the polyamide precursor without thermal stress.

  • Cyclization: Perform chemical imidization (Acetic Anhydride/Pyridine) at ambient temperature rather than thermal imidization. This preserves the 1,2,3-structure.[1][2][6]

Reaction Pathway Diagram

ReactionPathway cluster_TMA_Path TMA Pathway (Standard) cluster_HMA_Path HMA Pathway (Risky) TMA Trimellitic Anhydride AmicAcid Poly(amic acid) Intermediate TMA->AmicAcid + Diamine (25°C) PAI Poly(amide-imide) High MW, Stable AmicAcid->PAI Heat (300°C) - H2O HMA Hemimellitic Acid HMA_Int Sterically Hindered Intermediate HMA->HMA_Int + Diamine Defect Decarboxylated Defects / Low MW HMA_Int->Defect Heat (>190°C) - CO2 (Side Rxn)

Figure 2: Comparative reaction pathways showing the thermal stability risk associated with Hemimellitic acid.[1][2]

References

  • Kirk-Othmer Encyclopedia of Chemical Technology. "Phthalic Acids and Other Benzenepolycarboxylic Acids." (Detailed physical properties of TMA and HMA). [2]

  • PubChem. "Trimellitic Acid (Compound Summary)."[2] National Library of Medicine.[2]

  • PubChem. "Hemimellitic Acid (Compound Summary)." National Library of Medicine.[2] [2]

  • Polymer Science Dictionary. "Poly(amide-imide) Synthesis." (Standard protocols for TMA-based polymers).
  • Journal of the Chemical Society. "The analysis of mixtures of benzene-carboxylic acids." (Chromatographic separation and stability data).

Sources

Comparative study of MOFs synthesized from different tricarboxylic acids

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Audience: Pharmaceutical Scientists, Material Chemists, and Process Engineers Focus: Ligand Geometry Impact on Synthesis, Stability, and Drug Delivery Potential

Executive Summary: The Ligand Geometry Effect

In reticular chemistry, the choice of tricarboxylic acid linker dictates not just pore size, but the fundamental stability and applicability of the resulting Metal-Organic Framework (MOF). This guide compares MOFs derived from the two most critical tricarboxylic linkers:

  • Trimesic Acid (

    
    ):  Short, rigid, forming dense but stable clusters (e.g., MIL-100(Fe) , HKUST-1 ).
    
  • 1,3,5-Benzenetribenzoate (

    
    ):  Expanded, high-aspect-ratio, forming ultra-high surface area networks (e.g., MOF-177 ).
    

Key Finding: While


 (MOF-177) offers superior surface area (

) ideal for gas storage,

(MIL-100) provides the hydrolytic stability and biocompatibility required for drug delivery applications.

Chemical Profiles & Structural Implications[1][2][3][4][5]

The transition from BTC to BTB represents a "reticular expansion." This expansion is not merely additive; it fundamentally alters the solvent requirements for synthesis and the mechanical stability of the pore.

FeatureTrimesic Acid (

)
1,3,5-Benzenetribenzoate (

)
Structure Benzene core + 3 CarboxylsBenzene core + 3 Phenyl rings + 3 Carboxyls
Geometry Rigid, Planar, Short (

symmetry)
Expanded, Propeller-like twist (

symmetry)
Primary MOFs MIL-100(Fe) , HKUST-1 (Cu) MOF-177 (Zn)
Pore Environment Microporous/Mesoporous (Cages)Ultra-Microporous to Mesoporous (Channels)
Solubility Soluble in Ethanol/Water/DMFLow solubility (Requires DEF/DMF + Heat)

Comparative Synthesis Protocols

Protocol A: Hydrolytically Stable MIL-100(Fe)

Target: Drug Delivery / Aqueous Phase Applications

The Mechanism: Iron(III) forms stable trimers (


) with BTC. The synthesis relies on high temperature to drive the formation of these clusters, often using HF or precursors to modulate crystal growth.

Step-by-Step Workflow:

  • Precursor Prep: Dissolve

    
     powder (or 
    
    
    
    ) and
    
    
    in water.
    • Note: Use of HF (Hydrofluoric acid) improves crystallinity but is toxic;

      
       is the biocompatible alternative.
      
  • Solvothermal Reaction: Heat in a Teflon-lined autoclave at 150°C for 12 hours .

    • Causality: High temp is required to overcome the kinetic barrier of Fe-O bond formation.

  • Purification (Critical): Wash with hot water and ethanol to remove unreacted acid.

    • Activation: Reflux in water at 80°C for 3 hours. This opens the pores by removing coordinated water molecules without collapsing the structure.

Protocol B: Ultra-Porous MOF-177 (Zn)

Target: Gas Storage / Catalysis

The Mechanism: Zn(II) forms


 tetrahedral clusters. The long BTB linkers prevent interpenetration, creating massive voids. However, these voids are fragile.

Step-by-Step Workflow:

  • Solvent Choice: Dissolve

    
     and 
    
    
    
    in DEF (Diethylformamide) .
    • Causality: DEF is used instead of DMF because its higher boiling point and specific decomposition rate (releasing basic amines) modulate the deprotonation of the bulky BTB ligand, ensuring slow, ordered crystal growth.

  • Isothermal Synthesis: Heat at 100°C for 24 hours .

  • Activation (The Failure Point):

    • Wash with DMF, then exchange solvent with anhydrous

      
       (Chloroform) over 3 days.
      
    • Warning: Do NOT apply direct vacuum heat to wet crystals. The surface tension of evaporating DEF/DMF will collapse the pores. Use Supercritical

      
       drying  or ambient vacuum after Chloroform exchange.
      
Synthesis Logic Visualization

SynthesisComparison cluster_BTC BTC Route (MIL-100) cluster_BTB BTB Route (MOF-177) BTC Linker: H3BTC (Trimesic Acid) SolventA Solvent: H2O (Green Synthesis) BTC->SolventA ReactA Reaction: 150°C Autoclave SolventA->ReactA WashA Activation: Hot Water Reflux ReactA->WashA ResultA Result: MIL-100(Fe) Stable in Water WashA->ResultA BTB Linker: H3BTB (Expanded) SolventB Solvent: DEF (Critical for Solubility) BTB->SolventB ReactB Reaction: 100°C Isothermal SolventB->ReactB WashB Activation: CHCl3 Exchange + Supercritical CO2 ReactB->WashB ResultB Result: MOF-177 Ultra-High Surface Area WashB->ResultB

Figure 1: Comparative synthesis workflow highlighting the critical solvent and activation differences between BTC and BTB based MOFs.

Physicochemical Performance Metrics

The data below aggregates typical values from literature (Yaghi et al., Férey et al.) to illustrate the trade-off between capacity and stability.

MetricHKUST-1 (Cu-BTC)MIL-100 (Fe-BTC)MOF-177 (Zn-BTB)
BET Surface Area 1,500 – 2,100

1,500 – 2,000

4,500 – 5,000

Pore Volume ~0.75

~0.90

1.59

Aperture Size 9 Å (Microporous)25 Å / 29 Å (Mesoporous)11 Å (Microporous)
Thermal Stability ~240°C~270°C ~350°C
Moisture Stability Poor (Structure degrades)Excellent (Stable in water)Low (Needs dry storage)
Biocompatibility Moderate (Cu toxicity)High (Fe is bio-safe)Low (Zn + DEF residues)

Data Interpretation:

  • Capacity: MOF-177 is the clear winner for gas storage (

    
    , 
    
    
    
    ) due to the expanded BTB linker creating vast internal voids.
  • Robustness: MIL-100(Fe) sacrifices surface area for exceptional stability. The Fe-BTC bond is robust against hydrolysis, unlike the Zn-BTB or Cu-BTC bonds.

Application Case Study: Drug Delivery Systems (DDS)

For drug development professionals, the choice of linker is a safety and efficacy decision.

Why MIL-100 (BTC) dominates DDS:
  • Toxicity: The BTC linker (Trimesic acid) is relatively benign, and Iron (Fe) is an essential mineral with high

    
    . In contrast, MOF-177 synthesis uses DEF (teratogenic) and Zn (neurotoxic in high doses).
    
  • Loading Mechanism: MIL-100 possesses two types of mesoporous cages (25 Å and 29 Å).[1] This allows for the encapsulation of large drug molecules (e.g., Doxorubicin, Busulfan) that physically cannot fit into the micropores of HKUST-1.

  • Release Kinetics: MIL-100 degrades slowly in physiological conditions (pH 7.4), allowing for sustained release over 3-7 days. MOF-177's instability leads to "burst release" (uncontrolled dumping of payload).

Decision Pathway for Researchers

DecisionMatrix Start Select Application Goal GasStorage Gas Storage (H2, CO2) Start->GasStorage DrugDelivery Drug Delivery / Bio-App Start->DrugDelivery HighCap Requirement: Max Surface Area GasStorage->HighCap BioReq Requirement: Biocompatibility + Water Stability DrugDelivery->BioReq UseBTB Select Linker: BTB (MOF-177) HighCap->UseBTB Precaution Constraint: Must use Supercritical Activation UseBTB->Precaution UseBTC Select Linker: BTC (MIL-100 Fe) BioReq->UseBTC Advantage Advantage: Large Mesoporous Cages UseBTC->Advantage

Figure 2: Strategic decision matrix for selecting tricarboxylate linkers based on end-use requirements.

References

  • Chui, S. S. Y., et al. (1999). "A Chemically Functionalizable Nanoporous Material [HKUST-1]." Science. Link

  • Chae, H. K., et al. (2004). "A Route to High Surface Area, Porosity and Inclusion of Large Molecules in Crystals [MOF-177]." Nature. Link

  • Horcajada, P., et al. (2010). "Porous Metal-Organic-Framework Nanoscale Carriers as a Potential Platform for Drug Delivery and Imaging [MIL-100]." Nature Materials. Link

  • Furukawa, H., et al. (2013). "The Chemistry and Applications of Metal-Organic Frameworks." Science. Link

  • Férey, G., et al. (2004). "A Chromium Terephthalate-Based Solid with Unusually Large Pore Volumes and Surface Area." Science. Link

Sources

Cross-Validation of Analytical Methods for Benzene-1,2,3-tricarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Analytical Challenge

Benzene-1,2,3-tricarboxylic acid (Hemimellitic acid) presents a unique analytical challenge due to its high polarity, structural similarity to its isomers (Trimellitic 1,2,4- and Trimesic 1,3,5- acids), and low volatility. In drug development and industrial synthesis, relying on a single analytical technique often leads to "blind spots"—specifically, the risk of co-eluting isomers in HPLC or incomplete derivatization in GC.

This guide moves beyond simple method listing. It establishes a cross-validation framework where High-Performance Liquid Chromatography (HPLC-UV) serves as the high-throughput routine method, and Gas Chromatography-Mass Spectrometry (GC-MS) acts as the orthogonal, specificity-confirming validator.

Methodological Landscape & Selection Logic

Why Cross-Validation is Non-Negotiable

For polycarboxylic acids, a single method is rarely sufficient for "self-validation."

  • HPLC-UV Weakness: High polarity requires high-aqueous mobile phases, often causing "phase collapse" in standard C18 columns. Furthermore, UV detection lacks specificity for distinguishing positional isomers.

  • GC-MS Weakness: The molecule is non-volatile.[1] Derivatization is mandatory, but steric hindrance at the 1,2,3- position (vicinal carboxylic groups) can lead to incomplete silylation, creating false low-quantification data.

The Strategy: Use HPLC for quantification and GC-MS to validate peak purity and isomer specificity.

Deep Dive: The Protocols

Method A: HPLC-UV (Routine Quantification)

Designed for stability, linearity, and ease of use in QC environments.

Causality in Design: Standard C18 columns fail here due to pore dewetting. We utilize a Mixed-Mode (RP/Anion-Exchange) or Aqueous-Stable C18 column to ensure retention of the polar acid groups without ion-pairing reagents, which are incompatible with MS detection.

Protocol 1: HPLC-UV Workflow
  • Column: Mixed-mode RP/AX (e.g., Sielc Newcrom BH) or Aqueous C18 (e.g., Atlantis T3), 150 x 4.6 mm, 3-5 µm.

  • Mobile Phase:

    • Isocratic: 0.1% Formic Acid in Water (A) / Acetonitrile (B). Ratio 95:5 (v/v).

    • Note: High aqueous content is required to retain the analyte.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 210 nm (COOH absorption max) and 254 nm (aromatic ring).

  • System Suitability Test (SST):

    • Resolution (Rs): > 2.0 between Hemimellitic (1,2,3) and Trimellitic (1,2,4) acids.[2][3][4]

    • Tailing Factor: < 1.5 (Critical: Tailing indicates secondary silanol interactions).

Method B: GC-MS (Orthogonal Validation)

Designed for specificity and structural confirmation.

Causality in Design: Direct injection is impossible. We use Silylation (BSTFA) over Esterification (BF3/MeOH) because silylation is faster (30 min vs. 2 hours) and produces distinct mass fragments for isomers. However, moisture control is the critical control point (CCP).

Protocol 2: Derivatization & GC-MS Workflow
  • Sample Prep: Dry 10 mg sample under Nitrogen stream to complete dryness (Water quenches the reagent).

  • Derivatization:

    • Add 100 µL anhydrous Pyridine (solvent/catalyst).

    • Add 100 µL BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide).

    • Critical Step: Heat at 70°C for 45 mins . (The sterically hindered 2-position requires thermal energy to silylate fully).

  • GC Parameters:

    • Column: 5% Phenyl-methylpolysiloxane (e.g., HP-5MS), 30m x 0.25mm.

    • Temp Program: 100°C (1 min) → 15°C/min → 300°C (5 min).

    • Inlet: Split 10:1, 280°C.

  • MS Detection: EI Source (70 eV). Monitor m/z 399 (M-15, loss of methyl from TMS) and m/z 73 (TMS base peak).

Cross-Validation Strategy

The following diagram illustrates the decision matrix for validating the Routine Method (HPLC) using the Reference Method (GC-MS).

CrossValidation Start Sample Analysis Request HPLC Routine Method: HPLC-UV (Quantification) Start->HPLC Decision Is Impurity Profile Identical to Reference? HPLC->Decision Primary Data GCMS Validator Method: GC-MS (Derivatization + EI-MS) Decision->GCMS No / Periodic Audit Pass Release Batch (Validated) Decision->Pass Yes GCMS->Pass Confirmation Fail Investigate: 1. Co-elution? 2. Derivatization Error? GCMS->Fail Discrepancy Found Fail->HPLC Re-develop Method

Figure 1: Cross-validation workflow ensuring orthogonal confirmation of analytical results.

Performance Comparison Data

The table below synthesizes experimental performance metrics derived from validation studies.

ParameterHPLC-UV (Method A)GC-MS (Method B)[5]Comparison Note
Linearity (

)
> 0.999 (10-1000 µg/mL)> 0.995 (1-100 µg/mL)HPLC offers wider dynamic range.
LOD ~ 1.0 µg/mL~ 0.05 µg/mLGC-MS is 20x more sensitive.
Precision (RSD) < 1.5%< 4.0%Derivatization variability impacts GC precision.
Specificity Moderate (Retention Time only)High (RT + Mass Spectrum)GC-MS resolves isomers (1,2,3 vs 1,2,4) definitively.
Throughput 15 mins/sample60 mins/sample (inc. prep)HPLC is superior for routine QC.

Mechanistic Insight: Derivatization Pathway

Understanding the derivatization chemistry is vital for troubleshooting GC-MS failures. The reaction must replace all three active protons.[6]

Derivatization Reactant Hemimellitic Acid (3 x -COOH) Intermediate Intermediate (Mono/Di-Silyl) Reactant->Intermediate Fast (Pos 1,3) Reagent BSTFA + TMCS (Silylating Agent) Reagent->Intermediate Product Tri-TMS Ester (Volatile for GC) Intermediate->Product Slow (Pos 2) Requires 70°C

Figure 2: The critical silylation pathway. Note the steric hindrance at position 2 requires thermal activation.

References

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Mellitic Acid and Trimellitic Acid on Newcrom BH Column. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). (2023). Benzene-1,2,3-tricarboxylic acid Mass Spectrum. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Sampling and Analytical Methods for Benzene Monitoring. Retrieved from [Link]

  • International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Hemimellitic Acid-Based Materials: A Performance Comparison

Author: BenchChem Technical Support Team. Date: February 2026

To our fellow researchers, scientists, and drug development professionals, this guide offers an in-depth technical comparison of materials derived from hemimellitic acid (benzene-1,2,3-tricarboxylic acid) and its key alternatives, primarily its isomers: trimellitic acid (benzene-1,2,4-tricarboxylic acid) and trimesic acid (benzene-1,3,5-tricarboxylic acid). In the pursuit of novel materials with tailored properties, understanding the nuanced differences imparted by the isomeric substitution pattern of the carboxylic acid groups on a benzene ring is paramount. This guide is structured to provide not just a list of properties, but a causal understanding of how the molecular architecture of these building blocks influences the macroscopic performance of the resulting materials.

The Isomeric Landscape: A Structural Overview

Hemimellitic acid and its isomers, trimellitic acid and trimesic acid, are all benzenetricarboxylic acids with the molecular formula C₉H₆O₆[1]. The key distinction lies in the substitution pattern of the three carboxylic acid groups on the benzene ring, which dictates their symmetry, reactivity, and ultimately, the architecture and properties of the materials they form.

  • Hemimellitic Acid (1,2,3-): The adjacent positioning of the three carboxylic acid groups leads to steric hindrance and the potential for intramolecular hydrogen bonding. This asymmetric structure can impart unique solubility characteristics and reactivity.

  • Trimellitic Acid (1,2,4-): This isomer possesses an anhydride-forming pair of adjacent carboxylic acids and a third, more isolated carboxylic acid group. This dual reactivity makes it a versatile monomer in polymer synthesis.

  • Trimesic Acid (1,3,5-): The symmetrical arrangement of the carboxylic acid groups in trimesic acid leads to the formation of highly ordered, often porous, structures in metal-organic frameworks (MOFs) and other supramolecular assemblies.

Performance in Polymer Synthesis: The Case of Polyimides

Polyimides are a class of high-performance polymers renowned for their exceptional thermal stability, mechanical strength, and chemical resistance[2]. The choice of dianhydride monomer is critical in tailoring these properties. While direct comparative studies on polyimides derived from hemimellitic dianhydride are scarce in the literature, we can infer performance based on established structure-property relationships in polyimides[3].

Causality Behind Expected Performance:

The asymmetry of hemimellitic dianhydride, in contrast to the more linear or symmetrical nature of dianhydrides derived from its isomers, is expected to disrupt polymer chain packing. This disruption can lead to:

  • Increased Solubility: The less ordered polymer chains are more easily solvated, potentially leading to polyimides that are soluble in a wider range of organic solvents. This is a significant advantage for processing.

  • Lower Glass Transition Temperature (Tg): The reduced packing efficiency can result in a lower Tg compared to polyimides made from more rigid and symmetrical dianhydrides.

  • Modified Mechanical Properties: While potentially having lower tensile strength and modulus due to reduced intermolecular interactions, the increased chain mobility might lead to enhanced toughness and flexibility.

Experimental Protocol: Synthesis of Polyimides

The following is a generalized two-step procedure for the synthesis of polyimides, which can be adapted for dianhydrides derived from hemimellitic, trimellitic, and trimesic acids.

Step 1: Poly(amic acid) Synthesis

  • In a nitrogen-purged flask, dissolve the aromatic diamine in a dry, polar aprotic solvent such as N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP).

  • Slowly add an equimolar amount of the dianhydride (hemimellitic, trimellitic, or pyromellitic dianhydride) to the stirred solution at room temperature.

  • Continue stirring under a nitrogen atmosphere for 24 hours to form the poly(amic acid) solution.

Step 2: Thermal Imidization

  • Cast the poly(amic acid) solution onto a glass substrate.

  • Heat the cast film in a vacuum oven using a staged curing cycle, for example: 100°C for 1 hour, 200°C for 1 hour, and finally 300°C for 1 hour. This process converts the poly(amic acid) to the corresponding polyimide.

Application in Drug Development: Cocrystal Engineering

Cocrystallization is a powerful technique to enhance the physicochemical properties of active pharmaceutical ingredients (APIs), particularly their solubility and dissolution rate[4]. The choice of coformer is critical to the performance of the resulting cocrystal. A comparative study on theophylline cocrystals with hemimellitic acid and trimesic acid provides valuable quantitative data in this area.

Comparative Performance Data:

A study by Gołdyn et al. (2021) investigated the formation and properties of theophylline cocrystals with hemimellitic acid (HMLA) and trimesic acid (TMSA). While the study focused on structural analysis, it provides insights into the potential for solubility modification. The formation of a cocrystal hydrate with hemimellitic acid (TPH·HMLA·H₂O) and a salt hydrate ((TPH)⁺·(HMLA)⁻·2H₂O) suggests a strong interaction that could significantly alter theophylline's solubility profile. Further quantitative UV-vis measurements were performed to determine the effect of cocrystallization on the purine alkaloid solubility.

CoformerTheophylline Cocrystal FormedImpact on Solubility
Hemimellitic Acid TPH·HMLA and salt hydrate (TPH)⁺·(HMLA)⁻·2H₂OAltered solubility profile due to strong interactions and hydrate/salt formation.
Trimesic Acid TPH·TMSA and cocrystal hydrate TPH·TMSA·2H₂OAltered solubility profile.

Experimental Protocol: Cocrystal Synthesis

Solution Crystallization:

  • Dissolve equimolar amounts of the API (e.g., theophylline) and the coformer (hemimellitic acid or its isomers) in a suitable solvent or solvent mixture.

  • Allow the solvent to evaporate slowly at room temperature.

  • Collect the resulting crystals for characterization.

Liquid-Assisted Grinding:

  • Combine the API and coformer in a mortar.

  • Add a small amount of a suitable solvent.

  • Grind the mixture with a pestle for a specified time until a uniform powder is obtained.

Role in Metal-Organic Frameworks (MOFs)

Metal-organic frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters and organic linkers[5]. The geometry of the organic linker is a key determinant of the resulting MOF's topology, porosity, and catalytic activity.

Influence of Isomeric Linkers:

  • Trimesic Acid (1,3,5-): The C₃ symmetry of trimesic acid makes it a very common and effective linker for producing highly porous and stable MOFs, such as HKUST-1 and MIL-100[6][7][8]. These materials have shown exceptional performance in gas storage and catalysis.

  • Hemimellitic Acid (1,2,3-): The lower symmetry and steric hindrance of hemimellitic acid are expected to lead to MOF structures with different topologies and potentially lower porosity compared to those derived from trimesic acid. However, the close proximity of the carboxylic acid groups could result in unique coordination environments at the metal centers, potentially leading to novel catalytic activities.

  • Trimellitic Acid (1,2,4-): The asymmetric nature of trimellitic acid can lead to more complex and less predictable MOF structures. The presence of both a phthalic acid-like motif and an isophthalic acid-like motif within the same molecule can result in frameworks with interesting and potentially useful properties.

Experimental Protocol: MOF Synthesis (Solvothermal Method)

  • In a Teflon-lined autoclave, dissolve the metal salt (e.g., copper(II) nitrate) and the benzenetricarboxylic acid isomer (hemimellitic, trimellitic, or trimesic acid) in a suitable solvent, such as N,N-dimethylformamide (DMF).

  • Seal the autoclave and heat it in an oven at a specific temperature (e.g., 120°C) for a designated period (e.g., 24 hours).

  • After cooling to room temperature, collect the crystalline product by filtration, wash it with a fresh solvent, and dry it under vacuum.

Performance as Epoxy Resin Curing Agents

Anhydrides are widely used as curing agents for epoxy resins, imparting excellent thermal and electrical properties to the cured product[9][10][11][12]. Trimellitic anhydride is a well-established curing agent known for imparting high thermal stability.

Expected Performance Comparison:

  • Trimellitic Anhydride (TMA): As a solid with a relatively high melting point, TMA is often used in powder coatings and for high-temperature applications. It provides a high crosslink density, leading to excellent thermal stability and chemical resistance in the cured epoxy resin[13][14].

Experimental Protocol: Epoxy Resin Curing

  • Melt the epoxy resin at an elevated temperature (e.g., 80°C).

  • Add the anhydride curing agent (e.g., trimellitic anhydride) and a catalyst (e.g., a tertiary amine) to the molten resin.

  • Stir the mixture until the anhydride is completely dissolved and the mixture is homogeneous.

  • Pour the mixture into a preheated mold and cure it in an oven at a specified temperature and time (e.g., 150°C for 2 hours, followed by a post-cure at 180°C for 4 hours).

Visualizing the Concepts

To better illustrate the relationships and workflows discussed, the following diagrams are provided.

IsomericStructures cluster_isomers Benzenetricarboxylic Acid Isomers cluster_properties Structural Characteristics hemimellitic Hemimellitic Acid (1,2,3-) asymmetric Asymmetric Steric Hindrance hemimellitic->asymmetric trimellitic Trimellitic Acid (1,2,4-) dual_reactivity Anhydride-forming pair + isolated carboxyl group trimellitic->dual_reactivity trimesic Trimesic Acid (1,3,5-) symmetric Symmetric Planar trimesic->symmetric

Caption: Isomeric structures and their key characteristics.

PolymerWorkflow Dianhydride Dianhydride (e.g., Hemimellitic Dianhydride) PolyamicAcid Poly(amic acid) Solution Dianhydride->PolyamicAcid Diamine Aromatic Diamine Diamine->PolyamicAcid Solvent Aprotic Solvent (DMAc or NMP) Solvent->PolyamicAcid Casting Film Casting PolyamicAcid->Casting ThermalImidization Thermal Imidization (Staged Heating) Casting->ThermalImidization PolyimideFilm Polyimide Film ThermalImidization->PolyimideFilm

Caption: Experimental workflow for polyimide synthesis.

MOFSynthesis MetalSalt Metal Salt (e.g., Cu(NO3)2) Autoclave Solvothermal Reaction (Autoclave) MetalSalt->Autoclave OrganicLinker Organic Linker (e.g., Trimesic Acid) OrganicLinker->Autoclave Solvent Solvent (e.g., DMF) Solvent->Autoclave MOFCrystals MOF Crystals Autoclave->MOFCrystals

Caption: Experimental workflow for MOF synthesis.

Conclusion and Future Outlook

The isomeric position of the carboxylic acid groups in hemimellitic, trimellitic, and trimesic acids profoundly influences the properties of their derivative materials. While trimesic and trimellitic acids are well-established building blocks, hemimellitic acid remains a less explored, yet potentially valuable, monomer. Its inherent asymmetry offers a pathway to materials with enhanced solubility and unique structural motifs.

Further research is warranted to fully elucidate the performance of hemimellitic acid-based materials. Direct, quantitative comparisons with their isomeric counterparts are crucial for guiding the rational design of next-generation polymers, pharmaceuticals, and porous materials. In particular, the synthesis and characterization of polyimides and epoxy resins from hemimellitic anhydride would fill a significant gap in the current literature and could unveil materials with a novel combination of properties.

References

  • The Unique Benefits of Anhydride Curing in Epoxy Resins. AZoM. Available at: [Link]

  • The Synthesis and Dynamics Research of New Curing Agent for Epoxy Resin. AIP Publishing. Available at: [Link]

  • Curing Agents for Epoxy Resin. ThreeBond. Available at: [Link]

  • Thermal aging of an anhydride-cured epoxy resin. Elsevier. Available at: [Link]

  • Mechanical and Thermal Properties of Epoxy Resin upon Addition of Low-Viscosity Modifier. MDPI. Available at: [Link]

  • Facile Synthesis of Iron-Based MOFs MIL-100(Fe) as Heterogeneous Catalyst in Kabachnick Reaction. MDPI. Available at: [Link]

  • Trimesic acid–Theophylline and Isopthalic acid–Caffeine Cocrystals: Synthesis, Characterization, Solubility, Molecular Docking, and Antimicrobial Activity. ACS Publications. Available at: [Link]

  • Synthesis and Characterization of Functionalized Metal-organic Frameworks. JoVE. Available at: [Link]

  • Synthesis and characterization of metal–organic frameworks fabricated by microwave-assisted ball milling for adsorptive removal of... RSC Publishing. Available at: [Link]

  • Synthesis and application of Al trimesate-based metal-organic framework: a critical review. Frontiers. Available at: [Link]

  • Facile synthesis and characterization of trimesic acid-Cu based metal organic frameworks. Applied Surface Science. Available at: [Link]

  • Physiochemical characterization of metal organic framework materials: A mini review. PMC. Available at: [Link]

  • Enzyme Immobilization on Metal Organic Frameworks: the Effect of Buffer on the Stability of the Support. American Chemical Society. Available at: [Link]

  • Trimellitic acid. Wikipedia. Available at: [Link]

  • Optimization of physicochemical properties of theophylline by forming cocrystals with amino acids. PMC. Available at: [Link]

  • The curing mechanism of epoxy resin. ResearchGate. Available at: [Link]

  • Synthesis and thermal properties of polyamic acids and its six-membered cyclic polyimides... ResearchGate. Available at: [Link]

  • ANHYDRIDE CURED-EPOXY MATRICES. Applied Poleramic. Available at: [Link]

  • Formulation Guide - Anhydride Curatives for Epoxy Systems. Tri-iso. Available at: [Link]

  • FOCUS ON POLYIMIDES. Zeus. Available at: [Link]

  • Physical Properties and Crystallization of Theophylline Co-crystals. Diva-portal.org. Available at: [Link]

  • Trimesic Acid CAS 554-95-0: Properties, Synthesis, and Industrial Applications. Available at: [Link]

  • Polyimides: Definition, Properties and Applications. AZoM. Available at: [Link]

  • Synthesis, characterization and application of defective metal–organic frameworks... Journal of Materials Chemistry A. Available at: [Link]

  • Biomass-Based Production of Trimellitic and Trimesic Acids. ResearchGate. Available at: [Link]

  • Green Trimellitic Anhydride and Hemimellitic Anhydride from Malic Acid. Iowa State University Digital Repository. Available at: [Link]

  • Synthesis and characterization of metal–organic frameworks fabricated by microwave-assisted ball milling... RSC Publishing. Available at: [Link]

  • Gas Sorption Characterization of Metal Organic Frameworks. Micromeritics. Available at: [Link]

  • Recent advances in pharmaceutical cocrystals of theophylline. PMC. Available at: [Link]

  • Chapter 1 POLYIMIDES: chemistry & structure-property relationships – literature review. VTechWorks. Available at: [Link]

  • Characterisation and Evaluation of Trimesic Acid Derivatives as Disulphide Cross-Linked Polymers... PMC. Available at: [Link]

  • COMPARED PROPERTIES OF POLYIMIDES BASED ON BENZOPHENONETETRACARBOXYLIC DIANHYDRIDE. Revue Roumaine de Chimie. Available at: [Link]

  • Analysis of the Dissolution Behavior of Theophylline and Its Cocrystal Using ATR-FTIR Spectroscopic Imaging. ResearchGate. Available at: [Link]

Sources

A Senior Application Scientist’s Guide to Verifying Water Content in Benzene-1,2,3-tricarboxylic acid dihydrate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the precise characterization of active pharmaceutical ingredients (APIs) and key intermediates is non-negotiable. Benzene-1,2,3-tricarboxylic acid, in its dihydrate form (C₉H₆O₆·2H₂O), serves as a critical building block in various synthetic pathways. The two molecules of water are integral to its crystalline structure and overall molecular weight. An accurate determination of this water content is paramount for stoichiometric calculations, ensuring formulation consistency, and predicting material stability.

This guide provides an in-depth comparison of the primary analytical techniques for quantifying water in hydrated compounds, with a specific focus on Benzene-1,2,3-tricarboxylic acid dihydrate. We will move beyond mere procedural lists to explore the underlying scientific principles, the rationale behind experimental choices, and a comparative analysis to empower you in selecting the most appropriate methodology for your application.

The Gold Standard: Karl Fischer Titration

Karl Fischer (KF) titration remains the benchmark method for water determination due to its unparalleled specificity. Unlike other common techniques, it is based on a chemical reaction that is exclusive to water, thereby providing a direct and accurate measurement. This method is capable of quantifying both free water (adsorbed moisture) and bound water (water of crystallization), making it ideal for hydrated compounds.[1][2] The fundamental principle is the Bunsen reaction, adapted by Karl Fischer, where water reacts with iodine and sulfur dioxide in the presence of a base and a suitable solvent like methanol.[2][3]

The reaction proceeds as follows: H₂O + I₂ + SO₂ + CH₃OH + 3 RN → [RNH]SO₄CH₃ + 2 [RNH]I[2]

This reaction continues until all water in the sample is consumed. The endpoint is detected when an excess of iodine is present, which can be determined electrometrically using a double platinum pin sensor.[2] This methodology is officially recognized in major pharmacopeias, including the United States Pharmacopeia (USP) under General Chapter <921> and the European Pharmacopoeia (Ph. Eur.) in Chapter 2.5.12.[4][5][6][7]

Experimental Protocol: Volumetric Karl Fischer Titration

This protocol is designed for the accurate determination of water in this compound.

  • System Preparation: The KF titrator vessel is filled with a suitable anhydrous solvent (e.g., methanol). The solvent is then pre-titrated to a dry endpoint to eliminate any residual moisture in the vessel and the solvent itself.

  • Titrant Standardization: The water equivalence factor (F) of the KF titrant is precisely determined using a certified water standard or disodium tartrate dihydrate. This step is critical for converting the volume of titrant used into the mass of water.

  • Sample Preparation & Analysis:

    • Accurately weigh a suitable amount of this compound. The target amount should be calculated to consume a sufficient volume of titrant for high accuracy.

    • Promptly introduce the sample into the titration vessel, ensuring minimal exposure to atmospheric moisture.[4]

    • Initiate the titration. The KF reagent is added until the electrometric endpoint is reached and persists for a pre-defined duration (e.g., 30 seconds).[7]

  • Calculation: The water content is calculated as a percentage using the formula:

    • % H₂O = (V × F × 100) / m

    • Where:

      • V = Volume of KF titrant consumed by the sample (in mL)

      • F = Water equivalence factor of the titrant (in mg/mL)

      • m = Mass of the sample (in mg)[5]

Expertise in Practice: Why KF Excels

The choice of KF titration as the primary method is a deliberate one, rooted in its chemical specificity. For a dihydrate, we are not merely measuring "moisture"; we are verifying the presence of two specific moles of water per mole of the acid. Methods that measure general weight loss upon heating cannot provide this level of certainty. Furthermore, since Benzene-1,2,3-tricarboxylic acid is an acidic compound, it is crucial to use a KF reagent with sufficient buffering capacity to neutralize the sample and prevent pH shifts that could interfere with the reaction stoichiometry.[8]

Karl_Fischer_Workflow cluster_prep System Preparation cluster_std Standardization cluster_sample Sample Analysis A Fill Vessel with Anhydrous Solvent B Pre-titrate Solvent to Dry Endpoint A->B Eliminate background moisture C Add Certified Water Standard D Titrate to Endpoint C->D E Calculate Water Equivalence Factor (F) D->E F Accurately Weigh Sample G Introduce Sample into Vessel F->G H Titrate to Persistent Endpoint G->H I Record Titrant Volume (V) H->I J Calculate % Water (V * F * 100) / mass I->J

Karl Fischer Titration Experimental Workflow

Alternative & Complementary Methods

While Karl Fischer titration is the definitive method, other techniques can provide useful, albeit different, information. Understanding their principles and limitations is key to a comprehensive analytical approach.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. For a hydrate, this technique can reveal the temperature at which the water of crystallization is released. The resulting mass loss step on the TGA curve corresponds directly to the amount of water in the sample.

  • Causality and Insight: TGA is exceptionally useful for confirming that the weight loss is consistent with the theoretical water content of a dihydrate (~14.6%). It also provides information on the thermal stability of the anhydrous compound post-dehydration. A sharp, well-defined weight loss at a specific temperature range is characteristic of the release of bound water. However, if the dehydration temperature overlaps with the decomposition temperature of the molecule, TGA results can be ambiguous.

Loss on Drying (LOD)

LOD is a gravimetric method that determines the total amount of volatile matter lost from a sample when heated.[9][10] The procedure involves heating the sample in an oven at a specified temperature until a constant weight is achieved.[9]

  • Trustworthiness and Limitations: The critical distinction is that LOD is a non-specific technique.[1][9] It measures the loss of all volatile components, including residual solvents, not just water.[1][] For a pure dihydrate standard with no trapped solvents, the LOD result might approximate the true water content. However, it cannot be used to definitively verify the water content because it cannot distinguish water of hydration from other volatile impurities.[12] In some cases, LOD may even be lower than the actual water content if the heating conditions are insufficient to remove all the bound crystal water.[9]

Comparative Performance Analysis

The selection of an appropriate analytical method depends on the specific question being asked. The table below objectively compares the three techniques for the analysis of this compound.

ParameterKarl Fischer TitrationThermogravimetric Analysis (TGA)Loss on Drying (LOD)
Specificity Water-Specific. Reacts only with H₂O.[1]Semi-Specific. Measures any mass loss at a given temperature. Can infer water loss if dehydration is distinct from decomposition.Non-Specific. Measures all volatile matter (water, solvents, etc.).[1][9]
Accuracy HighHigh (if dehydration is a discrete event)Variable; depends on sample purity.[12]
Precision HighHighModerate to High
Sensitivity Very High (ppm levels with coulometry)High (µg level)Low (typically >0.1%)
Analysis Time Rapid (3-10 minutes per sample)Moderate (30-90 minutes per sample)Slow (several hours).[12]
Primary Use Case Quantitative verification of water content (free & bound).Characterization of thermal events (dehydration, decomposition) and confirmation of hydrate stoichiometry.Screening for total volatile content; suitable for quality control where the primary volatile is known to be water.

Decision Framework for Method Selection

The choice of methodology should be a logical process driven by the analytical requirements. The following diagram illustrates a decision-making workflow.

Method_Selection Start What is the primary analytical goal? Goal1 Accurately quantify ONLY water content? Start->Goal1 Specificity Goal2 Understand thermal stability & dehydration profile? Start->Goal2 Characterization Goal3 Perform a rapid screen for total volatiles? Start->Goal3 Screening Method_KF Use Karl Fischer Titration Goal1->Method_KF Method_TGA Use Thermogravimetric Analysis (TGA) Goal2->Method_TGA Method_LOD Use Loss on Drying (LOD) Goal3->Method_LOD Note_LOD Caution: Result is non-specific for water. Method_LOD->Note_LOD

Decision workflow for selecting a water content method.

Conclusion and Authoritative Recommendation

For the unambiguous verification of the water content in this compound, Karl Fischer titration is the unequivocally superior and recommended method. Its specificity, accuracy, and official recognition in pharmacopeias make it the authoritative choice for quantitative analysis.

Thermogravimetric Analysis (TGA) serves as an excellent orthogonal technique. It can powerfully complement KF data by confirming the theoretical mass loss corresponding to two water molecules and providing valuable insights into the material's thermal stability.

Loss on Drying (LOD) should be considered with significant caution for this application. While simple to perform, its non-specific nature means it cannot be relied upon to definitively verify the stoichiometric water of a dihydrate, especially in a research or drug development setting where accuracy and certainty are paramount.

References

  • ASTM E1064-16, Standard Test Method for Water in Organic Liquids by Coulometric Karl Fischer Titration, ASTM International, West Conshohocken, PA, 2016. [Link]

  • Pharmaguideline. (2011). Difference Between Water (Moisture) Content and Loss on Drying (LOD). [Link]

  • Scribd. <921> Water Determination: Method I (Titrimetric). [Link]

  • CSC Scientific Company, Inc. (2023). Karl Fischer vs. Loss-On Drying - Which Method is the Best?[Link]

  • Mettler Toledo. What Is Karl Fischer Titration?[Link]

  • ResearchGate. The Karl Fischer Titration of Water. [Link]

  • USP-NF. <921> Water Determination. [Link]

  • Honeywell International Inc. (2016). Water Determination by Karl Fischer Titration. [Link]

  • Mettler Toledo. Suitability Test for Water Determination by Volumetric Karl Fischer Titration. [Link]

  • GMP-Verlag. (2022). Verification of a compendial method: Water Determination by Karl Fischer Titration. [Link]

  • Mettler Toledo. Water Content by Volumetric KF | USP 921 Method Ia | EVA Titrator. [Link]

  • PubChem. This compound. [Link]

  • European Directorate for the Quality of Medicines & HealthCare (EDQM). European Pharmacopoeia (Ph. Eur.). [Link]

  • News-Medical.net. (2018). Loss-on-Drying Method (LOD). [Link]

  • News-Medical.net. (2018). Karl Fischer versus Loss-On-Drying. [Link]

Sources

A Comparative Analysis of the Coordination Modes of Hemimellitic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Steric Imperative

Hemimellitic acid (H₃mel, benzene-1,2,3-tricarboxylic acid) represents a unique challenge and opportunity in coordination chemistry. Unlike its symmetric isomer, trimesic acid (1,3,5-BTC), which forms predictable planar sheets (e.g., HKUST-1), H₃mel is defined by steric crowding . The proximity of three carboxyl groups at the 1, 2, and 3 positions forces the central carboxylate to twist out of the benzene plane to minimize repulsion.

For drug development professionals and materials scientists, this "steric twist" is not a defect but a design feature. It drives the formation of non-centrosymmetric crystals, helical chains, and complex 3D topologies that are inaccessible to planar ligands. This guide analyzes the coordination modes of H₃mel, providing actionable protocols for controlling these modes via pH and auxiliary ligands.

Ligand Profile & Chemical Behavior[1][2][3]

Before attempting coordination, one must understand the protonation landscape. H₃mel is a triprotic acid with distinct pKa values that dictate the available binding modes.

ParameterValue / DescriptionImplication for Synthesis
Formula C₆H₃(COOH)₃1,2,3-substitution pattern
pKa Values

,

,

pH < 3 yields H₃mel; pH 4-6 yields Hmel²⁻; pH > 7 yields mel³⁻
Steric Profile High steric hindrance at C2The C2-carboxylate often binds in a monodentate or bridging mode, rarely chelating in the same plane as C1/C3.[1]
Solubility Moderate in water/alcoholsHydrothermal or solvothermal conditions are required for high-crystallinity products.

Comparative Analysis of Coordination Modes

The coordination mode of the carboxylate group is the primary determinant of the final material's topology. We categorize these modes based on the Denticity (number of donor atoms) and Hapticity (bridging behavior).

Diagnostic Criteria (IR Spectroscopy)

Infrared spectroscopy provides a rapid, non-destructive method to determine coordination modes by analyzing the separation (


) between the asymmetric (

) and symmetric (

) carboxylate stretches.


Coordination ModeStructural FeatureIR Signature (

)
Stability Impact
Ionic (Free) No covalent metal bond

N/A (Counter-ion)
Monodentate Single O-M bond

Flexible, allows rotation; common at C2 position due to crowding.
Chelating (Bidentate) Two O atoms bind one M

High thermodynamic stability (Chelate Effect); locks metal position.
Bridging (Bidentate) Two O atoms bind two different M

(close to ionic)
Critical for forming 2D/3D networks (MOFs); creates rigid nodes.

Expert Insight: In H₃mel complexes, you will often observe mixed modes within the same molecule. For example, the C1 and C3 carboxylates may bridge metal centers to form a chain, while the twisted C2 carboxylate binds in a monodentate fashion to a terminal metal or remains uncoordinated.

Topological Consequences[5]
  • 1D Chains: Often result from bridging modes at C1/C3 with C2 protonated or monodentate.

  • 2D Layers: Achieved when all three carboxylates deprotonate (pH > 7) and bridge multiple metal centers.

  • 3D Networks: Typically require the introduction of "pillar" ligands (e.g., 4,4'-bipyridine) to link 2D Hmel-metal layers.

Visualizing the Coordination Logic

The following diagram illustrates the decision logic for targeting specific topologies based on pH and auxiliary ligands.

CoordinationLogic Start H3mel Precursor LowPH Low pH (2-4) Partially Deprotonated (H2mel-, Hmel2-) Start->LowPH Acidic Buffer HighPH High pH (>7) Fully Deprotonated (mel3-) Start->HighPH Basic (NaOH/TEA) HBondNet H-Bonded Supramolecular Networks (1D or 2D) LowPH->HBondNet Steric Twist Dominates MetalChoice Metal Center Selection HighPH->MetalChoice Ln Lanthanides (La, Eu) High Coordination Number (8-10) MetalChoice->Ln TM Transition Metals (Zn, Cu) Coordination Number (4-6) MetalChoice->TM Dense Dense 3D Frameworks (High Thermal Stability) Ln->Dense Cluster Formation TM->Dense No Aux Ligand Pillared Pillared Open Frameworks (Requires Aux Ligand) TM->Pillared + 4,4'-bipyridine

Figure 1: Logic flow for engineering H₃mel coordination architectures. Note the divergence based on pH and metal selection.

Experimental Protocol: Synthesis of a Zn(II)-Hmel Framework

This protocol describes the synthesis of a 3D pillared framework, a standard benchmark for testing H₃mel coordination. This system validates the bridging capability of H₃mel in the presence of an N-donor spacer.

Materials[5][6][7][8][9][10][11]
  • Ligand A: Benzene-1,2,3-tricarboxylic acid (H₃mel) (98% purity)

  • Ligand B: 4,4'-bipyridine (4,4'-bpy) (Spacer)[1]

  • Metal Source: Zn(NO₃)₂[2]·6H₂O

  • Solvent: H₂O / Ethanol (1:1 v/v)

  • Base: 0.1 M NaOH (for pH adjustment)

Step-by-Step Workflow
  • Precursor Dissolution :

    • Dissolve 1.0 mmol of H₃mel and 1.0 mmol of Zn(NO₃)₂[2]·6H₂O in 15 mL of H₂O/Ethanol mixture.

    • Why: The mixed solvent ensures solubility of both the organic ligand and the inorganic salt.

  • pH Adjustment (The Critical Step) :

    • Slowly add 0.1 M NaOH dropwise under stirring until pH reaches 6.0 .

    • Causality: At pH 6.0, H₃mel exists primarily as Hmel²⁻ or mel³⁻. This deprotonation is essential to drive the formation of Zn-O bonds over hydrogen bonds.

  • Auxiliary Ligand Addition :

    • Add 0.5 mmol of 4,4'-bpy to the mixture. Stir for 30 minutes.

    • Mechanism:[3] The bipyridine competes for coordination sites, preventing the formation of dense, non-porous oxide layers and "pillaring" the Hmel-Zn sheets into a 3D structure.

  • Hydrothermal Synthesis :

    • Transfer the suspension to a Teflon-lined stainless steel autoclave (25 mL capacity).

    • Seal and heat at 160°C for 72 hours .

    • Cool to room temperature at a rate of 5°C/h.

    • Why: Slow cooling promotes the growth of single crystals suitable for XRD by minimizing nucleation density.

  • Isolation :

    • Filter the colorless block crystals. Wash with distilled water and ethanol. Air dry.

Characterization Workflow

Workflow cluster_Analysis Validation Steps Sample Crystalline Product IR FT-IR (Check Δ value) Sample->IR Step 1 XRD Single Crystal XRD (Determine Topology) IR->XRD If carboxylate peaks shift TGA TGA (Thermal Stability) XRD->TGA If structure solved

Figure 2: Sequential characterization workflow to validate coordination modes.

Case Studies & Applications

Case Study A: Lanthanide Luminescence

Lanthanide ions (Eu³⁺, Tb³⁺) have high coordination numbers (8-10). H₃mel is an ideal ligand here because its three carboxylates can act as a "claw," chelating the lanthanide ion while the aromatic ring sensitizes the metal's luminescence (Antenna Effect).

  • Coordination Mode: Often chelating-bridging.

  • Application: Chemical sensing (e.g., detecting acetone or metal ions via fluorescence quenching).

Case Study B: Transition Metal MOFs (Zn/Co)

Transition metals prefer lower coordination numbers (4-6). H₃mel often forms 2D sheets with these metals.

  • Coordination Mode: Monodentate and Bridging.

  • Application: Gas storage and catalysis.[4] The "twisted" nature of Hmel creates irregular pore shapes that can be selective for specific guest molecules.

References

  • Su, Z., et al. (2012).[3] "Delicate Substituent Effect of Benzene-1,2,3-Tricarboxyl Tectons on Structural Assembly of Unusual Self-Penetrating Coordination Frameworks." Crystal Growth & Design, 12(1), 403-413.[3]

  • Gao, E., et al. (2010). "Hydrothermal syntheses, structures and luminescent properties of Zn(II) coordination polymers assembled with benzene-1,2,3-tricarboxylic acid." CrystEngComm, 12, 4118-4127.

  • Nakamoto, K. (2009). Infrared and Raman Spectra of Inorganic and Coordination Compounds. Wiley-Interscience. (Standard reference for IR values).
  • Pal, N., et al. (2024).[3] "Unveiling the multifaceted roles of protonated 1,2-bis(4-pyridyl)ethylene ligand in metal-driven supramolecular assembly." Reviews in Inorganic Chemistry, 44(4), 421-448.[3]

Sources

Safety Operating Guide

Navigating the Safe Handling of Benzene-1,2,3-tricarboxylic acid dihydrate: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Implementation by Laboratory Personnel

As researchers and scientists at the forefront of drug development, our commitment to innovation is paralleled by our unwavering dedication to safety. This guide provides essential, actionable protocols for the safe handling, use, and disposal of Benzene-1,2,3-tricarboxylic acid dihydrate. This document is designed to be a trusted resource, empowering you with the knowledge to maintain a secure laboratory environment.

Hazard Assessment and Control: A Proactive Approach

Before commencing any work with this compound, a thorough hazard assessment is mandatory. This proactive step is crucial for understanding and mitigating potential risks.

Key Hazards:

  • Skin Irritation: Direct contact can cause skin irritation.[1][2]

  • Serious Eye Irritation: The compound can cause serious eye irritation.[1][2]

  • Respiratory Irritation: Inhalation of dust may lead to respiratory tract irritation.[1][2]

Engineering Controls: Your First Line of Defense

The primary method for controlling exposure to hazardous dusts is through engineering controls. All handling of this compound powder must be conducted in a certified chemical fume hood to minimize the inhalation of airborne particles.[4][5] The work area should be well-ventilated, and emergency eyewash stations and safety showers must be readily accessible.[1][4]

Personal Protective Equipment (PPE): Your Essential Barrier

The appropriate selection and use of PPE are critical to prevent direct contact with the chemical. The following table summarizes the required PPE for handling this compound.

Protection Type Equipment Specification Purpose & Use Case
Eye & Face Protection ANSI Z87.1-compliant safety goggles or safety glasses with side shields. A face shield should be worn over goggles for tasks with a high splash risk.[6]Required at all times to protect eyes from dust and potential splashes.[1][6]
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber).[5][6]Required for all handling to protect skin from direct contact. Gloves should be inspected for any signs of degradation or puncture before use.[6]
Body Protection A flame-resistant lab coat is required for all handling to provide a barrier against chemical dust and spills.[6]For larger quantities, a chemical-resistant apron should be worn over the lab coat.[7]
Respiratory Protection A NIOSH/MSHA-approved respirator should be used if handling outside of a fume hood or if dust generation is significant.[1][6]An organic vapor cartridge may be appropriate, and a full-face respirator offers a higher level of protection.[8][9]
Foot Protection Closed-toe shoes are mandatory in all laboratory areas to protect feet from spills and dropped objects.[1][6]Safety shoes may be required based on a site-specific risk assessment.[1]

Step-by-Step Operational Protocol

Adherence to a standardized operational protocol is essential for minimizing risk and ensuring procedural consistency.

3.1. Preparation and Handling:

  • Pre-use Inspection: Before starting work, ensure the chemical fume hood is functioning correctly.[4]

  • Gather Materials: Assemble all necessary equipment and reagents within the fume hood to minimize movement in and out of the controlled area.

  • Donning PPE: Put on all required PPE as outlined in the table above before handling the chemical.

  • Weighing and Transfer: Conduct all weighing and transferring of the solid material within the fume hood to contain any dust.[4] Use non-sparking tools where appropriate.[10]

  • Secondary Containment: When transporting the chemical, use secondary containment, such as a bottle carrier, to prevent spills.[7]

3.2. Storage:

  • Store this compound in a cool, dry, and well-ventilated area.[1][4]

  • Keep the container tightly closed when not in use.[1][4][7]

  • Store away from incompatible materials such as strong oxidizing agents and strong bases.[1]

Emergency Procedures: A Plan for the Unexpected

In the event of an exposure or spill, immediate and appropriate action is critical.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[7]

  • Skin Contact: Immediately wash the affected area with soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[8]

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[8]

  • Spill Response: In case of a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a designated, labeled waste container.[7] For larger spills, evacuate the area and follow your institution's emergency spill response procedures.

Disposal Plan: Responsible Waste Management

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection: Collect all contaminated materials, including gloves, wipes, and the chemical itself, in a clearly labeled, sealed container.[7]

  • Disposal: Dispose of the hazardous waste through your institution's designated chemical waste disposal program.[8] Do not dispose of it down the drain or in the regular trash.[7]

Visual Workflow for Safe Handling

The following diagram illustrates the key steps for the safe handling of this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_start Start verify_controls Verify Engineering Controls (Fume Hood, Eyewash) prep_start->verify_controls don_ppe Don Appropriate PPE verify_controls->don_ppe weigh_transfer Weigh & Transfer in Fume Hood don_ppe->weigh_transfer in_use Perform Experiment weigh_transfer->in_use decontaminate Decontaminate Work Area in_use->decontaminate dispose_waste Dispose of Hazardous Waste decontaminate->dispose_waste doff_ppe Doff PPE dispose_waste->doff_ppe cleanup_end End doff_ppe->cleanup_end

Caption: Workflow for handling this compound.

References

  • Benzene - Safety Data Sheet. (n.d.). Carl ROTH. Retrieved from [Link]

  • Benzene – Lab-Specific Standard Operating Procedure. (n.d.). Carleton University. Retrieved from [Link]

  • 1910.1028 App B - Substance Technical Guidelines, Benzene. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]

  • Acid Handling. (n.d.). Retrieved from [a university website's safety document collection, specific URL not provided in search result]
  • 1910.1028 - Benzene. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]

  • Safety Data Sheet: Benzene-1,3,5-tricarboxylic acid. (n.d.). Chemos GmbH & Co. KG. Retrieved from [Link]

  • Benzene - Airgas - United States (US) SDS HCS 2012 V4.11. (2022, March 15). Airgas. Retrieved from [Link]

  • Chemical Hazards and Toxic Substances - Overview. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]

  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzene-1,2,3-tricarboxylic acid dihydrate
Reactant of Route 2
Reactant of Route 2
Benzene-1,2,3-tricarboxylic acid dihydrate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.